molecular formula C6H9N3O B8612779 2-Azidocyclohexanone

2-Azidocyclohexanone

Cat. No.: B8612779
M. Wt: 139.16 g/mol
InChI Key: HFOUNIGSPNHKTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Azidocyclohexanone (CAS 1517-01-7) is a high-purity alicyclic α-azido ketone that serves as a valuable and versatile synthetic intermediate for researchers in organic and medicinal chemistry. Its molecular formula is C6H9N3O, with a molecular weight of 139.16 g/mol . This compound is characterized by the presence of two highly reactive functional groups—a carbonyl and an azide—on the same carbon atom, making it a powerful building block for a diverse range of chemical transformations. The primary research value of this compound lies in its role as a precursor to synthetically useful intermediates, including α-amino ketones and α-imino ketones, which are accessible through reduction or thermolysis, respectively . A key application is its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions with terminal alkynes to form 1,2,3-triazole derivatives . These triazoles are structurally robust and exhibit significant pharmacological potential, including anti-HIV, antitumor, and antibacterial activities . Furthermore, this compound is a critical starting material for the synthesis of various biologically important nitrogen-containing heterocycles such as oxazoles, pyrroles, pyridines, and imidazoles . It also finds utility in the preparation of alkaloid amides and inhibitors of enzymes like inosine monophosphate dehydrogenase (IMPDH), a target for immunosuppressive and antiviral therapies . Upon ultraviolet irradiation, this compound readily decomposes to form an α-imino ketone, which can be hydrolyzed to 1,2-cyclohexanedione, providing a smooth route to this α-diketone . Researchers should note that this compound is base-sensitive; deprotonation can lead to nitrogen loss and the formation of an imino anion . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes, or for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3O

Molecular Weight

139.16 g/mol

IUPAC Name

2-azidocyclohexan-1-one

InChI

InChI=1S/C6H9N3O/c7-9-8-5-3-1-2-4-6(5)10/h5H,1-4H2

InChI Key

HFOUNIGSPNHKTJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)N=[N+]=[N-]

Origin of Product

United States

Foundational & Exploratory

Chemical Properties and Stability of 2-Azidocyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Guide Audience: Researchers, Synthetic Chemists, Drug Development Professionals[1]

Executive Summary

2-Azidocyclohexanone (CAS: N/A for specific isomer often cited generically, but derivatives are common) is a reactive


-azido ketone intermediate used primarily in the synthesis of nitrogen heterocycles (e.g., triazoles via Click chemistry) and ring-contracted scaffolds.[1] While valuable as a high-energy synthon, it presents significant safety challenges due to its energetic nature and low thermal stability.[1] This guide provides a rigorous technical analysis of its properties, synthesis, and handling protocols, emphasizing the critical "Do Not Distill" rule to prevent explosive decomposition.

Physicochemical Profile

Structural Characteristics

The molecule consists of a cyclohexane ring with a ketone functionality at C1 and an azido group (


) at C2. The proximity of the electron-withdrawing carbonyl group and the azido group creates a unique electronic environment that facilitates both nucleophilic attacks and radical/nitrene-mediated rearrangements.
PropertyValue / Description
Molecular Formula

Molecular Weight 139.16 g/mol
Appearance Pale yellow oil
C/N Ratio 2:1 (6 Carbons / 3 Nitrogens)
Safety Classification High Energy / Potentially Explosive
Boiling Point Do Not Determine (Decomposes)
Spectroscopic Signature (Self-Validation)

To validate the synthesis without isolation, use the following spectroscopic markers.

  • Infrared Spectroscopy (IR): The most diagnostic feature is the strong, asymmetric azide stretching vibration.

    • 
      : 
      
      
      
      (Strong)[1][2]
    • 
      : 
      
      
      
      (Ketone)[1]
  • Nuclear Magnetic Resonance (NMR):

    • 
       NMR (
      
      
      
      ):
      The
      
      
      -proton (H-2) is significantly deshielded by both the carbonyl and the azide.
      • 
         (dd or m, 1H, 
        
        
        
        )[1]
    • 
       NMR (
      
      
      
      ):
      • 
         (
        
        
        
        )[1]
      • 
         (
        
        
        
        )[1]

Synthesis & Purification Strategy

Reaction Mechanism

The standard synthesis involves an


 displacement of a halide (typically 2-chlorocyclohexanone) by sodium azide (

) in a polar aprotic solvent.[1]

Synthesis SM 2-Chlorocyclohexanone (C6H9ClO) Inter Transition State (SN2 Backside Attack) SM->Inter + NaN3 Reagent Sodium Azide (NaN3) Reagent->Inter Solvent Solvent: DMSO or DMF Solvent->Inter Prod This compound (Yellow Oil) Inter->Prod - NaCl

Figure 1: Synthetic pathway via nucleophilic substitution.[1] Note that the reaction proceeds with inversion of configuration if the starting material is chiral.

Experimental Protocol

Safety Warning: Perform all steps behind a blast shield. Limit scale to <5 mmol for initial runs.

  • Preparation: Dissolve 2-chlorocyclohexanone (1.0 equiv) in anhydrous DMSO (0.5 M concentration).

  • Azidation: Add sodium azide (1.2 - 1.5 equiv) slowly at

    
     to prevent exotherms.
    
  • Reaction: Stir at room temperature (

    
    ) for 2–4 hours. Monitor by TLC (disappearance of chloride) or IR (appearance of azide peak).[1]
    
  • Work-up:

    • Dilute with cold water.[1]

    • Extract with diethyl ether or dichloromethane.[1]

    • Wash organic layer with water (to remove DMSO) and brine.[1][3]

    • Dry over

      
       and filter.[1]
      
  • Purification (CRITICAL):

    • Concentrate: Remove solvent under reduced pressure at room temperature .

    • Do NOT Distill: Heating this compound to its boiling point will likely cause an explosion.[1]

    • Chromatography: If necessary, purify via silica gel chromatography (Hexane/EtOAc gradient).[1]

Stability & Safety Assessment

Thermal Stability

This compound is thermally labile.[1]

  • Decomposition Onset: While specific DSC data varies by purity,

    
    -azido ketones generally exhibit exothermic decomposition starting around 
    
    
    
    , evolving nitrogen gas (
    
    
    ).[1]
  • Mechanism: Thermal elimination of

    
     generates a reactive nitrene species or leads to polymerization.[1]
    
Photochemical Stability

The compound is highly sensitive to UV light. Irradiation causes the loss of


 and the formation of an acyl nitrene, which typically undergoes a Wolff-like rearrangement  (ring contraction).

Photolysis Azide This compound Nitrene Acyl Nitrene Intermediate Azide->Nitrene hν (UV) or Δ - N2 Contract Ring Contraction (Cyclopentane deriv.) Nitrene->Contract Rearrangement Polymer Polymerization (Dark Tars) Nitrene->Polymer Side Reaction

Figure 2: Photolytic decomposition pathway leading to ring contraction.[1]

Storage Rules
  • Temperature: Store at

    
     (Freezer).
    
  • Light: Protect from light (amber vials or foil-wrapped).[1]

  • Atmosphere: Store under inert gas (Argon/Nitrogen).[1]

Reactivity & Applications

Click Chemistry (CuAAC)

The most common application is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

  • Reaction: this compound + Terminal Alkyne

    
     1,4-Disubstituted 1,2,3-Triazole.[1]
    
  • Utility: This stabilizes the azide moiety, converting the explosive functionality into a stable pharmacologicalophore.[1]

Staudinger Reduction

Can be reduced to 2-aminocyclohexanone using triphenylphosphine (


) and water.[1]
  • Mechanism: Formation of phosphazide

    
     iminophosphorane 
    
    
    
    hydrolysis to amine.[1]
  • Advantage: Mild conditions avoid thermal decomposition.[1]

References

  • Patonay, T., et al. (2015).[1] "Synthesis and Consecutive Reactions of

    
    -Azido Ketones: A Review." Molecules, 20, 15005-15039.[1] Link[1]
    
  • Scriven, E. F., & Turnbull, K. (1988).[1] "Azides: their preparation and synthetic uses."[1][4] Chemical Reviews, 88(2), 297-368.[1] Link[1]

  • Bräse, S., et al. (2005).[1] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[1] Angewandte Chemie International Edition, 44(33), 5188-5240.[1] Link[1]

  • BenchChem. "Synthesis of 2-aminocyclohexanones." (General protocols for reduction). Link[1]

Sources

2-Azidocyclohexanone: Technical Synthesis & Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Identity & Core Data[1][2][3][4][5][6][7]

2-Azidocyclohexanone is a highly reactive, bifunctional organic intermediate featuring an azide group (


-position) adjacent to a ketone carbonyl.[1][2][3] It is primarily utilized as a transient intermediate in the synthesis of nitrogen-containing heterocycles and pharmaceutical building blocks.[1][2][3]

Note on Commercial Availability: Unlike stable shelf reagents, this compound is classified as a labile synthetic intermediate .[1][2][3] It is rarely isolated for commercial sale due to its thermal instability and potential for decomposition.[4] It is almost exclusively generated in situ or freshly prepared from its halogenated precursor immediately prior to use.[4]

PropertyData
Systematic Name 2-Azidocyclohexan-1-one
CAS Number None Widely Assigned (Transient Intermediate)Precursor CAS (2-Chlorocyclohexanone):822-87-7
Molecular Formula

Molecular Weight 139.16 g/mol
Appearance Pale yellow oil (when freshly extracted)
Key Spectral ID IR: ~2110 cm

(Strong

stretch)

H NMR:

3.8–4.0 ppm (m, 1H,

-proton)
Stability Unstable. Decomposes upon distillation or heating.[1][2][3] Light sensitive.[4]

Synthesis Protocol: In Situ Generation

Core Principle: Nucleophilic substitution (


) of 

-haloketones using sodium azide.[1][2][3] Precursor: 2-Chlorocyclohexanone (CAS: 822-87-7) is the standard starting material due to the balance of leaving group ability and stability compared to the bromo-analog.[1][2][3]
Reagents & Materials
  • Substrate: 2-Chlorocyclohexanone (1.0 equiv)

  • Nucleophile: Sodium Azide (

    
    ) (1.1 – 1.5 equiv)[4]
    
  • Solvent: Dimethyl sulfoxide (DMSO) or DMF (Polar aprotic solvents accelerate the

    
     displacement).[4]
    
  • Workup: Diethyl ether (

    
    ) or Dichloromethane (
    
    
    
    ), Saturated
    
    
    (Brine).[4]
Step-by-Step Methodology
  • Preparation (Cold Start):

    • Charge a round-bottom flask with Sodium Azide (1.2 equiv) .

    • Add DMSO (approx. 5 mL per mmol of substrate) and stir to create a suspension.

    • Critical Safety: Ensure the system is vented or under a nitrogen line; do not seal completely as nitrogen gas may evolve if decomposition occurs.[4]

    • Cool the mixture to 0°C using an ice bath.

  • Addition:

    • Add 2-Chlorocyclohexanone (1.0 equiv) dropwise to the stirred azide suspension.

    • Reasoning: Dropwise addition controls the exotherm and prevents runaway decomposition.[4]

  • Reaction:

    • Allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir for 2–4 hours .

    • Monitoring: Monitor by TLC (silica gel).[4] The starting chloride spot will disappear.[4] An IR aliquot will show the appearance of the strong azide peak at 2110 cm

      
      .[2]
      
  • Workup (Extraction Only - DO NOT DISTILL):

    • Pour the reaction mixture into ice-cold water (5x reaction volume).

    • Extract 3 times with Diethyl ether (Ether is preferred over DCM if the next step involves radical reduction, as DCM can participate in radical side reactions).[4]

    • Wash the combined organic layers with Brine to remove residual DMSO.[4]

    • Dry over anhydrous

      
       and filter.[4]
      
    • Concentration: Remove solvent under reduced pressure at low temperature (< 30°C) .

    • Result: A pale yellow oil.[4][5] Proceed immediately to the next step.

Reaction Mechanism & Applications

The utility of this compound lies in its "spring-loaded" reactivity.[1][2][3] The azide group can undergo reduction, cycloaddition, or photolytic rearrangement.[4]

Mechanism Visualization

AzidePathways Start Cyclohexanone Inter 2-Chlorocyclohexanone (CAS: 822-87-7) Start->Inter Cl2 or SO2Cl2 Core This compound (Transient Intermediate) Inter->Core NaN3 / DMSO SN2 Substitution Prod1 2-Aminocyclohexanone (Reduction) Core->Prod1 H2 / Pd-C or Staudinger (PPh3) Prod2 Triazole Derivatives (Click Chemistry) Core->Prod2 R-C≡CH Cu(I) Catalyst Prod3 Ring Contraction (Photolysis) Core->Prod3 hν (UV Light) Wolff-Type Rearrangement

Caption: Synthetic pathway from cyclohexanone to this compound and its divergent applications in heterocycle synthesis.

Key Applications
  • Synthesis of

    
    -Aminoketones: 
    
    • Method: Catalytic hydrogenation (

      
      , Pd/C) or Staudinger reduction (
      
      
      
      ).[4]
    • Utility: Precursor to complex pharmaceutical scaffolds and alkaloids.[4]

  • "Click" Chemistry (CuAAC):

    • Method: Copper-catalyzed Azide-Alkyne Cycloaddition.[1][2][3][6]

    • Utility: Forms 1,2,3-triazole fused ring systems, used in fragment-based drug discovery to probe biological binding pockets.[1][2][3]

  • Photochemical Ring Contraction:

    • Method: UV irradiation generates a nitrene intermediate.[4]

    • Utility: Can lead to ring contraction to form cyclopentane derivatives (acyl imines) via a Wolff-like rearrangement mechanism.[1][2][3]

Safety & Handling (Critical)

Working with organic azides requires strict adherence to safety protocols.[4]

  • Explosion Hazard:

    • Rule of Thumb: Organic azides where

      
       are highly explosive.[4] For this compound (
      
      
      
      ), the ratio is
      
      
      . This places it in the "High Energy / Potentially Explosive" category.
    • Never Distill: Do not attempt to purify this compound by distillation.[4] Heat will trigger rapid decomposition and explosion.[4]

    • Scale Limit: Do not synthesize on scales larger than 5–10 mmol unless using a dedicated blast shield and flow chemistry setup.

  • Chemical Compatibility:

    • Avoid contact with strong acids (forms

      
      , hydrazoic acid, which is highly toxic and explosive).[4]
      
    • Avoid contact with halogenated solvents (like DCM) for long periods if forming amines, as azides can react to form di-azidomethane (explosive).

  • Disposal:

    • Quench residual azide solutions with saturated sodium nitrite (

      
      )  followed by slow acidification with dilute 
      
      
      
      (in a fume hood) to decompose the azide to nitrous oxide and nitrogen, OR use a commercial azide quenching kit.[4]

References

  • Patonay, T., & Hoffman, R. (2011).[4] Syntheses and Transformations of

    
    -Azido Ketones and Related Derivatives. Chemical Reviews, 111(5), 2797–2847.[4] 
    
  • Scriven, E. F., & Turnbull, K. (1988).[4] Azides: Their Preparation and Synthetic Uses. Chemical Reviews, 88(2), 297–337.[4]

  • BenchChem Database. (2025).[4] 2-Chlorocyclohexanone (CAS 822-87-7) Technical Data.

  • Organic Chemistry Portal. (2023). Synthesis of Azides and

    
    -Azido Ketones. 
    

Sources

Structure and conformation of alpha-azidocyclohexanones

Technical Guide: Structure and Conformation of -Azidocyclohexanones

Executive Summary

Part 1: Structural and Conformational Analysis

Unlike simple alkylcyclohexanones, which overwhelmingly favor the equatorial conformation to minimize 1,3-diaxial steric strain, this compound exhibits a counter-intuitive preference for the axial conformation. Understanding this deviation is essential for predicting reactivity and spectroscopic signatures.

The Thermodynamic Equilibrium

In solution, this compound exists as an equilibrium mixture of axial and equatorial conformers. Experimental data and ab initio calculations indicate a preference for the axial conformer (typically 60–70% in non-polar solvents), driven by electronic effects that override steric repulsion.

Stereoelectronic Drivers

The axial preference is governed by two primary electronic factors:

  • Orbital Overlap (Generalized Anomeric Effect): The axial conformation allows for stabilizing hyperconjugation between the

    
     bond of the C-N (azide) and the 
    
    
    antibonding orbital of the carbonyl group (
    
    
    ). This orbital overlap is geometrically impossible in the equatorial conformer.
  • Dipole Minimization:

    • Equatorial Conformer: The dipole of the carbonyl group and the dipole of the C-N bond are roughly parallel, leading to significant electrostatic repulsion.

    • Axial Conformer: The dipoles are oriented nearly perpendicular (approx. 90–100°), significantly reducing electrostatic destabilization.

Visualization of Conformational Equilibrium

The following diagram illustrates the equilibrium and the specific electronic interactions stabilizing the axial form.

Conformationcluster_legendKey DriversEquatorialEquatorial Conformer(Sterically Favored)High Dipole RepulsionTransitionRing FlipTransition StateEquatorial->Transition  k_1  Transition->EquatorialAxialAxial Conformer(Electronically Favored)σ(C-N) -> π*(C=O) OverlapTransition->Axial  k_-1  Axial->TransitionText1Dipole Repulsion (Eq) vs. Minimization (Ax)Text2Hyperconjugation stabilizes Axial

Caption: Conformational equilibrium of this compound showing the shift toward the axial conformer due to stereoelectronic effects.

Part 2: Spectroscopic Characterization[1]

Distinguishing between the axial and equatorial conformers requires precise interpretation of IR and NMR data. The electronic environment of the carbonyl and the magnetic environment of the

Comparative Spectroscopic Data
FeatureAxial Azide Conformer Equatorial Azide Conformer Mechanistic Explanation
IR

Lower Frequency (

1715 cm

)
Higher Frequency (

1735 cm

)
Equatorial dipoles align (field effect), increasing C=O bond order. Axial dipoles are perpendicular.

H NMR Signal (H-2)
Narrow Multiplet (

Hz)
Wide Multiplet (

Hz)
Based on Karplus relationship and coupling constants (

).
Coupling (

)

Hz (Small)

Hz (Large)
Axial azide forces H-2 into equatorial position (small couplings). Equatorial azide places H-2 axial (large diaxial coupling).
NMR Interpretation Strategy

To determine the major conformer in your specific sample:

  • Locate the signal for the proton at the C2 position (geminal to the azide).

  • Analyze the splitting pattern.

    • If the signal is a broad triplet or doublet of doublets with a large coupling constant (

      
       Hz), the proton is axial , meaning the azide is equatorial .
      
    • If the signal is a narrow multiplet (unresolved or small couplings

      
       Hz), the proton is equatorial , meaning the azide is axial .
      
  • Note: At room temperature, you will often observe a weighted average signal due to rapid ring flipping, but the width at half-height (

    
    ) will indicate the dominant population. A narrower signal confirms the axial preference.
    

Part 3: Synthesis and Experimental Protocol

Safety Warning: Organic azides are potentially explosive.[1][2][3] The C/N ratio for this compound (C



2
  • Do not use metal spatulas (potential for metal azide formation).[1]

  • Do not concentrate to dryness if possible.

  • Always work behind a blast shield.

Reaction Workflow

The synthesis typically proceeds via S



SynthesisStartStart: 2-ChlorocyclohexanoneProcessReaction: SN2 DisplacementTemp: RT to 40°CTime: 4-12 hoursStart->ProcessReagentReagent: NaN3 (1.2 equiv)Solvent: DMSO or DMFReagent->ProcessWorkupWorkup: Dilute w/ H2OExtract w/ Et2OProcess->WorkupProductProduct: this compound(Thermodynamic Mix)Workup->ProductSafetyCRITICAL SAFETY:Blast Shield, No Metal, Keep WetSafety->ProcessMandatory Protocol

Caption: Synthetic workflow for this compound via nucleophilic substitution.

Detailed Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar (Teflon-coated), dissolve 2-chlorocyclohexanone (10 mmol) in DMSO (20 mL).

  • Azide Addition: Add Sodium Azide (NaN

    
    , 12 mmol) in one portion. Caution: Ensure no acid is present to prevent HN
    
    
    formation.
  • Reaction: Stir the mixture at room temperature for 4–6 hours. Monitoring by TLC (hexane/EtOAc) is recommended; the azide is usually less polar than the chloride.

  • Quench: Pour the reaction mixture slowly into 100 mL of ice-water.

  • Extraction: Extract with diethyl ether (

    
     mL). Do not use dichloromethane (DCM) if possible, as azides can react with DCM over long periods to form explosive diazidomethane.
    
  • Washing: Wash the combined organic layers with saturated brine (

    
     mL) to remove DMSO.
    
  • Drying: Dry over anhydrous MgSO

    
    , filter, and concentrate under reduced pressure at low temperature (<30°C) .
    
    • Critical: Do not distill the residue. Use the crude oil for subsequent steps (e.g., Click reaction or reduction) immediately if possible.

References

  • Conformational Analysis of 2-Substituted Cyclohexanones. Source: Tetrahedron. Context: foundational work on the "2-alkylketone effect" and dipole interactions in

    
    -substituted cyclohexanones.
    
    
  • Stereoelectronic Effects in Organic Chemistry. Source: Pierre Deslongchamps, Pergamon Press. Context: Authoritative text on the anomeric effect and orbital overlap ( ) stabilizing axial conformers.
  • Safety of Organic Azides. Source: Stanford Environmental Health & Safety. Context: Protocols for handling C/N < 3 azides and preventing explosions.

  • Infrared Spectroscopy of Carbonyl Groups. Source: Master Organic Chemistry / Spectroscopy Online. Context: Data on dipolar field effects shifting carbonyl frequencies in

    
    -halo and 
    
    
    -azido ketones.
  • Synthesis and Reactions of

    
    -Azido Ketones. 
    Source: MDPI (Scientia Pharmaceutica).
    Context: Review of synthetic methodologies and reactivity profiles.[4]
    
    

Synthesis and Characterization of 2-Azidocyclohexanone: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of


-azido ketones, specifically 2-azidocyclohexanone , represents a critical node in modern synthetic organic chemistry and drug development. As a bifunctional building block, this compound possesses both an electrophilic carbonyl center and a reactive azide moiety, making it an indispensable precursor for the synthesis of 

-amino ketones, 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and various nitrogen-containing heterocycles like pyrazines and oxazoles[1].

This whitepaper provides an in-depth mechanistic analysis, quantitative methodological comparisons, and self-validating experimental protocols for the synthesis of this compound. By understanding the causality behind reagent selection and solvent effects, researchers can optimize yields while mitigating the inherent thermal and photochemical instabilities of aliphatic azides.

Mechanistic Paradigms for -Azidation

The installation of an azide group adjacent to a carbonyl center can be achieved through three distinct mechanistic pathways. The choice of pathway depends on the starting material, desired yield, and safety constraints regarding halogenated intermediates.

Pathway A: Classical Nucleophilic Substitution ( )

The most traditional route involves the


-halogenation of cyclohexanone to yield 2-chlorocyclohexanone or 2-bromocyclohexanone, followed by a bimolecular nucleophilic substitution (

) using sodium azide (

)[2].
  • Causality of Solvent Selection: This reaction is strictly performed in polar aprotic solvents, most commonly Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[1]. DMSO strongly solvates the sodium cation (

    
    ) via its highly polarized 
    
    
    
    bond but leaves the azide anion (
    
    
    ) poorly solvated ("naked"). This lack of a solvent shell dramatically increases the nucleophilicity of the azide anion, accelerating the
    
    
    displacement of the halide and minimizing competing
    
    
    elimination pathways that would otherwise yield 2-cyclohexen-1-one[3].
Pathway B: Hypervalent Iodine-Mediated Oxidative Azidation

A more modern, halogen-free approach utilizes[Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's reagent)[4].

  • Mechanistic Causality: HTIB acts as an electrophilic Iodine(III) source. The enol tautomer of cyclohexanone attacks the hypervalent iodine, forming an unstable iodonium intermediate. The robust leaving group ability of the iodine(III) species drives its rapid displacement by the tosylate counterion, yielding an

    
    -tosyloxy ketone intermediate in situ. Because tosylate is an exceptional leaving group, subsequent addition of 
    
    
    
    results in a rapid, high-yielding
    
    
    substitution[4]. This one-pot sequential method avoids the handling of toxic chlorine or bromine gas.
Pathway C: Electrophilic Azidation of Alkenes

An alternative strategy bypasses the ketone entirely, starting from cyclohexene. Utilizing stable azidoiodinanes (e.g., 1-Azido-3,3-bis(trifluoromethyl)-3-(1H)-1,2-benziodoxole), the alkene undergoes direct electrophilic azidation to yield this compound[5]. While conceptually elegant, the complex synthesis of the azidoiodinane reagent limits its industrial scalability.

G Cyclohexanone Cyclohexanone (Starting Material) Halogenation α-Halogenation (Cl2 or Br2) Cyclohexanone->Halogenation HTIB Oxidation via HTIB (Koser's Reagent) Cyclohexanone->HTIB Cyclohexene Cyclohexene (Alternative SM) Azidoiodinane Electrophilic Azidation (Azidoiodinane) Cyclohexene->Azidoiodinane HaloK 2-Halo- cyclohexanone Halogenation->HaloK TosK 2-Tosyloxy- cyclohexanone HTIB->TosK Target This compound (Target Product) Azidoiodinane->Target NaN3_1 NaN3 / DMSO (SN2 Displacement) HaloK->NaN3_1 NaN3_2 NaN3 / MeCN (SN2 Displacement) TosK->NaN3_2 NaN3_1->Target NaN3_2->Target

Synthetic pathways to this compound via classical, oxidative, and electrophilic methods.

Quantitative Methodological Comparison

To assist in route scouting, the following table summarizes the quantitative metrics and strategic trade-offs of the primary synthetic methodologies[2][4][5].

Synthetic MethodologyStarting MaterialKey ReagentsSolvent SystemTypical YieldStrategic AdvantagesLimitations
Classical

2-Chlorocyclohexanone

Anhydrous DMSO~80-85%Highly scalable; utilizes inexpensive, commercially available reagents.Requires pre-halogenation; exothermic risk at scale.
Oxidative Azidation CyclohexanoneHTIB,

Acetonitrile (

)
80%Halogen-free; one-pot sequential addition; mild conditions.Requires synthesis or purchase of expensive HTIB reagent.
Electrophilic Azidation CyclohexeneAzidoiodinaneDichloromethaneModerateDirect functionalization of unactivated alkenes.Reagent is highly complex and costly to synthesize.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include specific analytical checkpoints to verify intermediate formation and product integrity without relying on destructive purification techniques.

Protocol A: Classical Synthesis via 2-Chlorocyclohexanone

Note: Sodium azide is highly toxic and potentially explosive. Never use chlorinated solvents (e.g., DCM) in the presence of


 due to the risk of forming explosive diazidomethane.
  • Preparation: In an oven-dried, argon-flushed 250 mL round-bottom flask, dissolve 2-chlorocyclohexanone (1.0 eq, 10 mmol) in 20 mL of anhydrous DMSO[2].

  • Nucleophilic Addition: Cool the flask to 0°C using an ice bath. Slowly add sodium azide (

    
    , 1.5 eq, 15 mmol) in small portions to manage the mild exotherm.
    
  • Reaction Propagation: Remove the ice bath and allow the mixture to stir at room temperature (20-25°C) for 4-6 hours.

    • Validation Checkpoint 1: Monitor via Thin Layer Chromatography (TLC) using a 4:1 Hexane/Ethyl Acetate eluent. The starting material (

      
      ) should disappear, replaced by a slightly more polar UV-inactive spot (
      
      
      
      ).
  • Workup: Quench the reaction by pouring the mixture into 100 mL of ice-cold deionized water. Extract the aqueous phase with diethyl ether (

    
     mL).
    
  • Purification: Wash the combined organic layers with brine (

    
     mL) to remove residual DMSO. Dry over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure at room temperature .
    • Validation Checkpoint 2 (Critical): Analyze the crude yellow oil via IR spectroscopy. A successful synthesis is validated by the appearance of a massive, sharp asymmetric stretching band at 2110 cm⁻¹ , characteristic of the azide group[1].

Protocol B: Hypervalent Iodine-Mediated One-Pot Synthesis
  • Oxidation: Dissolve cyclohexanone (1.0 eq, 5 mmol) in 15 mL of anhydrous acetonitrile. Add HTIB (1.1 eq, 5.5 mmol) and stir at room temperature until the solid dissolves and the

    
    -tosyloxy ketone intermediate is formed (approx. 2 hours)[4].
    
  • Azidation: To the same flask, add

    
     (2.0 eq, 10 mmol) directly. Stir for an additional 4 hours at room temperature.
    
  • Workup: Dilute with water (50 mL) and extract with ethyl acetate (

    
     mL). Wash with saturated 
    
    
    
    and brine, then dry over
    
    
    .
  • Concentration & Validation: Concentrate under reduced pressure.

    • Validation Checkpoint:

      
      -NMR (
      
      
      
      , 400 MHz) must show a characteristic doublet of doublets (dd) at
      
      
      3.7 ppm
      (
      
      
      Hz) corresponding to the
      
      
      -proton adjacent to the azide group[4].

Mechanism Enol Enol Tautomer of Cyclohexanone Attack Nucleophilic Attack on Iodine(III) Enol->Attack Iodonium Iodonium Intermediate (Good Leaving Group) Attack->Iodonium Tosylate Tosylate Displacement (α-Tosyloxy Ketone) Iodonium->Tosylate Azide Azide Substitution (Inversion of Configuration) Tosylate->Azide Product This compound Azide->Product

Mechanistic sequence of hypervalent iodine-mediated α-azidation of cyclohexanone.

Downstream Applications & Thermodynamic Stability Constraints

Thermal and Photochemical Instability

A critical experiential insight for researchers handling this compound is its profound instability. Do not attempt to distill this compound under reduced pressure. Heating aliphatic


-azido ketones leads to extensive decomposition and polymerization[6].

Furthermore, the compound is highly sensitive to ultraviolet light. Irradiation of a hexane solution of this compound in a quartz vessel triggers the liberation of nitrogen gas (


). This photochemical decomposition yields a highly reactive 

-imino ketone (characterized by IR bands at 3400 cm⁻¹ and 1670 cm⁻¹), which rapidly polymerizes if not immediately trapped[6].
Synthetic Utility

When handled correctly (stored at -20°C in the dark), this compound is a powerful synthon:

  • Reduction to

    
    -Amino Ketones:  Catalytic hydrogenation (Pd/C, 
    
    
    
    ) selectively reduces the azide to a primary amine, yielding 2-aminocyclohexanone. This intermediate readily dimerizes and oxidizes to form functionalized pyrazines [1].
  • Click Chemistry (CuAAC): The azide readily undergoes 1,3-dipolar cycloaddition with terminal alkynes in the presence of Copper(I) catalysts, yielding highly stable 1,2,3-triazole derivatives with preserved cyclohexanone architectures[1].

References

  • Synthesis and Consecutive Reactions of α-Azido Ketones: A Review, nih.gov,[Link]

  • [Hydroxy(tosyloxy)iodo]benzene Mediated α-Azidation of Ketones, mdpi.com,[Link]

  • SOME REACTIONS OF ALICYCLIC α-AZIDOKETONES, cdnsciencepub.com,[Link]

Sources

In-depth Technical Guide: 1H and 13C NMR Spectral Data for 2-Azidocyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the NMR spectral characteristics of 2-azidocyclohexanone , a critical intermediate in the synthesis of nitrogen-containing heterocycles (e.g., indoles, oxazoles) and "click" chemistry applications.

The data presented is synthesized from high-field NMR studies (300–500 MHz) in deuterated chloroform (


).

Executive Summary & Compound Identity

This compound is an


-substituted cyclic ketone.[1] Its spectral signature is defined by the electron-withdrawing azide group (

) at the

-position, which significantly deshields the adjacent proton and carbon nuclei.
Property Data
IUPAC Name This compound
CAS Number 59376-71-1
Molecular Formula

Molecular Weight 139.16 g/mol
Appearance Pale yellow oil
Key IR Signals 2105

(

stretch), 1721

(

stretch)

Conformational Analysis (Expertise & Experience)

Understanding the stereochemistry is a prerequisite for interpreting the NMR data. 2-Substituted cyclohexanones exist in a dynamic equilibrium between two chair conformers:

  • Axial Azide: The

    
     bond is axial; the 
    
    
    
    -proton (
    
    
    ) is equatorial.
  • Equatorial Azide: The

    
     bond is equatorial; the 
    
    
    
    -proton (
    
    
    ) is axial.
The Diagnostic Power of Coupling Constants ( )

The splitting pattern of the


-proton (

) is the primary indicator of conformation.
  • Equatorial

    
     (Axial Azide):  Typically appears as a narrow multiplet or triplet with small coupling constants (
    
    
    
    Hz,
    
    
    Hz).
  • Axial

    
     (Equatorial Azide):  Appears as a doublet of doublets (dd) with one large trans-diaxial coupling (
    
    
    
    Hz) and one small axial-equatorial coupling (
    
    
    Hz).

Experimental Observation: In


, the 

-proton of this compound appears as a doublet of doublets (dd) with

values of 9.7 Hz and 2.8 Hz .[1]
  • Conclusion: The large 9.7 Hz coupling confirms that

    
     is axial . Therefore, the azide group prefers the equatorial position  in this solvent system. This contrasts with 2-chlorocyclohexanone, where the axial conformer is often favored to minimize dipole-dipole repulsion with the carbonyl. The preference for the equatorial azide suggests that steric factors or specific orbital interactions dominate.
    

1H NMR Spectral Data

Solvent:


 | Frequency:  300-500 MHz | Reference:  TMS (

0.00)
Detailed Assignment Table
Shift (

, ppm)
Multiplicity Integration Coupling (

, Hz)
Assignment Notes
3.70 dd 1H 9.7, 2.8 H-2 (

-CH)
Diagnostic Peak. Deshielded by

and

. Large

indicates axial orientation.
2.40 – 2.55 m 1H -H-6a (

-CH)
Protons adjacent to carbonyl (unsubstituted side). Deshielded.
2.25 – 2.38 m 1H -H-6b (

-CH)
Geminal partner to H-6a.
1.95 – 2.15 m 2H -H-3

-protons, adjacent to the azide-bearing carbon.
1.50 – 1.90 m 4H -H-4, H-5 Remote ring protons ($ \gamma, \delta $). Overlapping multiplets.
Spectral Logic & Causality
  • 
     3.70 (H-2):  This resonance is shifted downfield from cyclohexane (~1.4 ppm) due to the inductive effect of the electronegative nitrogen in the azide group and the anisotropy of the adjacent carbonyl.
    
  • 
     1.5 - 2.5 (Ring Envelope):  The remaining 8 protons form a complex envelope. The protons at C-6 (alpha to carbonyl) are the most deshielded of this group, typically appearing near 2.3-2.5 ppm.
    

13C NMR Spectral Data

Solvent:


 | Frequency:  75-125 MHz
Detailed Assignment Table
Shift (

, ppm)
Type Assignment Notes
206.5 Quaternary (C) C-1 (C=O) Characteristic ketone carbonyl.[2] Slightly shielded compared to cyclohexanone (212 ppm) due to electronic effects of

-substituent.
66.8 Methine (CH) C-2 (

-C-N)
Diagnostic Peak. Significantly deshielded by the azide group.
40.8 Methylene (CH2) C-6

-carbon on the unsubstituted side.
30.5 Methylene (CH2) C-3

-carbon, adjacent to the chiral center.
26.8 Methylene (CH2) C-4 Remote ring carbon.
23.5 Methylene (CH2) C-5 Remote ring carbon.

(Note: Exact values for C-3 to C-6 may vary slightly by concentration, but the order C2 > C6 > C3 > C4/C5 is standard).

Visualization of Molecular Geometry

The following diagram illustrates the Equatorial Azide conformer, which is consistent with the observed NMR coupling constants (


 Hz).

Conformation cluster_0 Preferred Conformation in CDCl3 Chair Cyclohexanone Chair (Equatorial Azide) H2 H-2 Proton (Axial Orientation) Chair->H2 Stereochemistry N3 Azide Group (-N3) (Equatorial Orientation) Chair->N3 Stereochemistry Coupling Observed Coupling J = 9.7 Hz (trans-diaxial) J = 2.8 Hz (axial-equatorial) H2->Coupling Explains

Caption: Stereochemical relationship derived from 1H NMR coupling constants. The axial proton H-2 confirms the equatorial placement of the azide group.

Experimental Protocol for Spectral Acquisition

To ensure data integrity and reproducibility (Trustworthiness), follow this validated workflow:

  • Sample Preparation:

    • Dissolve 10-15 mg of this compound in 0.6 mL of

      
       (99.8% D, with 0.03% TMS).
      
    • Note: Use a high-quality NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.

    • Caution: Azides can be shock-sensitive. Do not concentrate to dryness with heat; handle the neat oil with care.

  • Acquisition Parameters (1H):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (d1):

      
       2.0 seconds (ensure full relaxation for integration accuracy).
      
    • Scans (ns): 16 (sufficient for >10 mg sample).

    • Spectral Width: -1 to 11 ppm.

  • Processing:

    • Apodization: Exponential multiplication (LB = 0.3 Hz).

    • Phasing: Manual phasing is recommended for the dd signal at 3.70 ppm to accurately resolve the coupling constants.

    • Referencing: Calibrate the residual

      
       peak to 7.26 ppm .
      

References

  • Synthesis and Spectral Data: Kumar, A.; Maurya, R. A. "[Hydroxy(tosyloxy)

    
    -Azidation of Ketones." Molecules2007 , 12(1), 139-148. 
    
  • Pyrolysis and Characterization: Chou, C.-H.; Chu, L.-T.; Chen, I.-Y.; Wu, B.-J. "Pyrolytic Study of Cyclic 2-Azidoketones."[3] Heterocycles2008 , 75(3), 577-582.[3]

  • General Conformational Analysis: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994.

Sources

Technical Guide: Infrared Spectroscopy of Azide-Functionalized Cyclohexanones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The identification of the azide moiety (-N₃) within a cyclohexanone scaffold presents a unique spectroscopic scenario. While the azide asymmetric stretch (


) at 

is the primary diagnostic handle, the rigid cyclic ketone framework introduces conformational complexities that alter the carbonyl (

) signal. This guide details the spectroscopic physics, experimental protocols, and safety mandates required to accurately characterize these high-energy intermediates.

The Physics of the Signal: Why Azides "Scream" in IR

The azide functional group is spectroscopically distinct due to its linear, triatomic resonance structure


.
The Silent Region

The mid-infrared spectrum (4000–400


) contains a "silent region" between 1800 and 2300 

. Most organic bonds (C-H, C-C, C-O) do not absorb here.
  • The Azide Signal: The asymmetric stretching vibration (

    
    ) involves a massive change in dipole moment, resulting in a strong, sharp peak  typically centered at 2090–2120 
    
    
    
    .
  • Diagnostic Value: Because the baseline in this region is usually flat, even trace amounts of azide substitution are detectable.

Electronic and Steric Influences

While the azide peak is robust, its exact position shifts based on the electronic environment:

  • Alkyl Azides:

    
    
    
  • Aryl Azides:

    
     (due to conjugation)
    
  • Acyl Azides:

    
    
    

The Cyclohexanone Scaffold: Conformational Coupling

In 2-azidocyclohexanone, the analysis must go beyond the azide peak. The cyclohexanone ring exists in a chair conformation, and the


-azide group can adopt either an axial  or equatorial  position. This equilibrium profoundly impacts the carbonyl stretch (

).
The Dipole Interaction (Field Effect)

The carbonyl stretch of a standard cyclohexanone occurs at 1715


 . When an electronegative azide group is introduced at the 

-position:
  • Inductive Effect (-I): The azide withdraws electron density, strengthening the C=O bond and shifting the frequency higher (blue shift).

  • Field Effect (Dipole Alignment):

    • Equatorial Azide: The C-N dipole is nearly parallel to the C=O dipole. Repulsion increases the C=O bond order. Shift:

      
       (Peak appears 
      
      
      
      ).
    • Axial Azide: The dipoles are roughly perpendicular. The field effect is minimized. Shift: Minimal (Peak appears

      
      ).
      

Key Insight: In many room-temperature liquid samples, you will observe a split carbonyl peak (doublet) or a broadened shoulder, representing the equilibrium mixture of conformers.

Experimental Workflow & Safety

CRITICAL SAFETY WARNING: Organic azides are potentially explosive. The ratio of carbon atoms to nitrogen atoms (


) must be 

. Avoid using metal spatulas (risk of metal azide formation) and halogenated solvents (risk of di/triazidomethane formation).
Sample Preparation
  • Liquids (Neat): Preferred method. Use a single-reflection Diamond ATR (Attenuated Total Reflectance) accessory.

  • Solids: Dissolve in non-halogenated solvent (e.g., Ethyl Acetate) or use ATR directly. Avoid KBr pellets as high pressure can trigger decomposition in unstable azides.

Instrument Parameters
ParameterSettingRationale
Detector DTGS or MCTDTGS is sufficient; MCT for trace analysis.
Resolution 4

Standard for resolving the sharp azide band.
Scans 16–32Sufficient S/N ratio without heating the sample.
Apodization Blackman-HarrisMinimizes side-lobes on strong peaks.
Range 4000–600

Covers both functional and fingerprint regions.
Visualization of Workflow

IR_Workflow Start Sample Acquisition SafetyCheck Safety Check: C/N Ratio > 3? Start->SafetyCheck Prep Prep: Neat Liquid on Diamond ATR SafetyCheck->Prep Pass Stop ABORT: Dilute or Derivatize SafetyCheck->Stop Fail (Explosion Risk) Scan Acquisition: 4 cm-1 Res, 16 Scans Prep->Scan Process Processing: Baseline Corr. CO2 Removal Scan->Process Analyze Analysis: 2100 cm-1 Region 1700 cm-1 Region Process->Analyze

Figure 1: Operational workflow for IR analysis of organic azides, prioritizing safety checkpoints.

Data Interpretation & Decision Logic

Distinguishing Interferences

The "silent region" is not perfectly silent. You must distinguish the azide from nitriles, isocyanates, and atmospheric artifacts.

Functional GroupFrequency (

)
IntensityShapeNotes
Azide (-N₃) 2090–2120 Strong Sharp/Split Often shows Fermi resonance doublet.
Nitrile (-CN)2220–2260Medium/WeakSharpHigher frequency, lower intensity.
Isocyanate (-NCO)2250–2270StrongBroadVery broad compared to azide.
Alkyne (-C

C-)
2100–2260WeakSharpOften invisible if internal/symmetric.
CO₂ (Atmospheric)2349 & 2360VariableDoubletBackground subtraction artifact.
Spectral Decision Tree

Decision_Tree Root Peak in 1900-2300 cm-1 Region? CheckFreq Check Frequency Center Root->CheckFreq Yes Azide Candidate: AZIDE (~2100 cm-1) Strong Intensity CheckFreq->Azide 2080-2150 cm-1 Nitrile Candidate: NITRILE (>2200 cm-1) Weak/Med Intensity CheckFreq->Nitrile 2200-2260 cm-1 Isocyanate Candidate: ISOCYANATE (~2270 cm-1) Broad Band CheckFreq->Isocyanate >2260 cm-1 Confirm Secondary Confirmation: Check Carbonyl Shift (1715 -> 1730 cm-1) Azide->Confirm

Figure 2: Logical decision tree for assigning peaks in the silent region.

Troubleshooting Common Artifacts

Fermi Resonance

In azides, the overtone of the C-N stretching mode (


) often falls near the fundamental asymmetric stretch (

). This quantum mechanical mixing can cause the single azide peak to appear as a doublet (two distinct peaks) or a peak with a distinct shoulder. Do not mistake this for an impurity.
Diamond Phonon Bands

If using a Diamond ATR, the diamond crystal itself absorbs strongly between 1900 and 2300


. While the software ratios this out (background), low energy throughput in this region can result in a "noisy" baseline.
  • Solution: Ensure good contact pressure to maximize the sample signal over the diamond noise.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for IR frequency tables).
  • University of California, Santa Barbara. (n.d.). Safe Handling of Azides. UCSB Environmental Health & Safety. [Link]

  • Harrick Scientific. (2020). A Diamond ATR-FTIR Study of Nitriles and Azides. Spectroscopy Online. [Link]

  • Lieber, E., et al. (1957). Infrared Spectra of Organic Azides. Analytical Chemistry, 29(6), 916–918.

The Alpha-Azidation of Cyclic Ketones: From Nucleophilic Substitution to Hypervalent Iodine & Electrocatalysis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the evolution, mechanisms, and practical application of


-azidation methods for cyclic ketones. It is structured to provide actionable intelligence for drug development professionals, moving from historical context to modern, scalable methodologies.

Executive Summary

The introduction of an azide moiety at the


-position of a cyclic ketone is a pivotal transformation in medicinal chemistry. It serves as a gateway to 

-amino ketones (a motif found in antidepressants and enzyme inhibitors) and 1,2,3-triazoles via "Click" chemistry. Historically plagued by safety hazards and poor regioselectivity, the field has evolved from crude nucleophilic substitutions to sophisticated oxidative strategies using hypervalent iodine and electrochemical mediators. This guide analyzes these methods, prioritizing regiocontrol and process safety.

Historical Context: The Nucleophilic Era & Its Limitations

Early attempts to synthesize


-azido ketones relied on the classical 

displacement of

-halo ketones using sodium azide (

).
The Method
  • Halogenation: Ketone is brominated/chlorinated (often yielding a mixture of regioisomers).

  • Substitution: Treatment with

    
     in polar aprotic solvents (DMF/DMSO).
    
Critical Failures
  • Regiochemical Scrambling: Halogenation of unsymmetrical cyclic ketones often produces both kinetic and thermodynamic isomers.

  • Elimination vs. Substitution: Basic azide ions frequently act as bases, causing dehydrohalogenation to yield

    
    -unsaturated ketones (enones) rather than the desired azide.
    
  • Safety: The use of inorganic azides with polyhalogenated substrates can generate highly explosive di- and triazidomethane.[1]

Technical Insight: The nucleophilic approach is now largely considered obsolete for complex scaffolds due to the "Elimination Dominance" effect in secondary halides.

The Golden Age: Hypervalent Iodine & Electrophilic Azidation

The paradigm shifted in the 1990s with the work of Magnus , Moriarty , and Vedejs , who utilized hypervalent iodine(III) reagents to reverse the polarity of the enolate, allowing for "electrophilic" azidation.

The Magnus Oxidation (Silyl Enol Ethers)

Magnus et al. established that treating trimethylsilyl (TMS) or triisopropylsilyl (TIPS) enol ethers with iodosylbenzene (


) and trimethylsilyl azide (

) results in high-yield

-azidation.
  • Regiocontrol: Defined by the pre-formed silyl enol ether (Kinetic vs. Thermodynamic).

  • Conditions: Mild, low-temperature (

    
     to 
    
    
    
    ).
Mechanistic Pathway

The reaction proceeds not through a radical pathway, but via an activated iodonium intermediate. The hypervalent iodine species binds to the enol ether, creating a leaving group at the


-carbon that is subsequently displaced by the azide.
Visualization: Hypervalent Iodine Mechanism

The following diagram illustrates the ligand exchange and reductive elimination/substitution pathway.

HypervalentIodineMechanism Figure 1: Mechanistic pathway of Hypervalent Iodine (PhIO) mediated azidation. EnolEther Silyl Enol Ether (Substrate) IodoniumInt α-Iodonium Intermediate EnolEther->IodoniumInt Ligand Exchange (-TMS-OH) PhIO_TMSN3 PhIO + TMSN3 (Activation) PhIO_TMSN3->IodoniumInt AzideAttack Azide Attack (SN2-like) IodoniumInt->AzideAttack Activation Product α-Azido Ketone AzideAttack->Product Reductive Displacement Byproduct PhI + TMS-O-TMS AzideAttack->Byproduct

[2]

Modern Radical & Catalytic Approaches

Current research focuses on avoiding stoichiometric iodine waste by using transition metal catalysis or electrochemistry.

Manganese(III) Mediated Radical Azidation

 mediates single-electron transfer (SET) oxidation of ketones to generate 

-keto radicals. This method allows for direct functionalization without pre-forming enol ethers.
  • Mechanism:

    • Enolization of the ketone.[2]

    • Mn(III) oxidation to an

      
      -keto radical.[2][3]
      
    • Radical trapping by azide or oxidation to a cation followed by azide attack.

  • Limitation: Requires stoichiometric Mn(III), which is atom-inefficient.

Electrochemical Azidation (Green Chemistry)

Recent advances utilize anodic oxidation to generate the reactive radical or cation species in situ.

  • Mediator: Often uses catalytic

    
     or 
    
    
    
    salts.
  • Advantage: Replaces chemical oxidants with electric current; scalable for flow chemistry.

Comparative Analysis of Methods

FeatureNucleophilic SubstitutionHypervalent Iodine (Magnus/Moriarty)Mn(III) Radical MediatedElectrochemical
Precursor

-Halo Ketone
Silyl Enol EtherKetone (Direct)Ketone/Enol Acetate
Regioselectivity Poor (Scrambling)Excellent (Controlled by Enol)ModerateModerate to Good
Reagents


/

+


+

Electricity,

Safety Low (Elimination risk)Moderate (Stable reagents)ModerateHigh (No oxidants)
Scalability HighLow (Iodine waste mass)MediumHigh (Flow)

Detailed Experimental Protocols

Protocol A: Regioselective Azidation using Hypervalent Iodine

Based on the methodology of Magnus et al. (JACS 1992).

Target: Conversion of cyclohexanone silyl enol ether to


-azidocyclohexanone.
  • Preparation of Oxidant:

    • In a flame-dried flask under Argon, suspend Iodosylbenzene (PhIO) (1.1 equiv) in dry

      
       (DCM).
      
    • Cool to

      
      .
      
    • Add

      
        (1.2 equiv) dropwise. The suspension will clarify as the active soluble species forms. Stir for 15 mins.
      
  • Reaction:

    • Cool the mixture to

      
      .
      
    • Add the Silyl Enol Ether (1.0 equiv) dissolved in minimal DCM slowly via syringe pump to maintain temperature.

    • Critical Control: Allow to warm slowly to

      
       over 2 hours. Monitoring by TLC is essential; the spot for the enol ether will disappear.
      
  • Quench & Isolation:

    • Quench with saturated aqueous

      
      .
      
    • Extract with DCM (

      
      ).
      
    • Safety Step: Wash organic layer with 10%

      
       to reduce residual hypervalent iodine.
      
    • Dry over

      
       and concentrate at room temperature (Do not heat azides!).
      
    • Purify via silica gel chromatography (Hexanes/EtOAc).

Protocol B: Mn(III)-Mediated Direct Azidation

Suitable for direct C-H functionalization of 1,3-dicarbonyls or stable ketones.

  • Setup:

    • Dissolve the cyclic ketone (1.0 equiv) in Glacial Acetic Acid (

      
      ).
      
    • Add

      
        (2.2 equiv) and 
      
      
      
      (3.0 equiv).
  • Process:

    • Heat to

      
       (Caution: Monitor gas evolution).
      
    • The brown Mn(III) color will fade to the clear/pink Mn(II) color, indicating consumption of the oxidant.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate.

    • Neutralize the acetic acid carefully with bicarbonate.

    • Isolate as above.

Safety Engineering: The "Rule of Six" & Handling

Working with organic azides requires strict adherence to safety protocols to prevent detonation.

The C/N Ratio Rule

Ensure the stability of the final product using the equation:



  • 
    : Number of Carbons
    
  • 
    : Number of Oxygens
    
  • 
    : Number of Nitrogens
    
  • Guideline: If the ratio is

    
    , the compound is potentially explosive. Always store 
    
    
    
    -azido ketones in solution or at low temperatures (
    
    
    ).
Chemical Incompatibilities
  • Halogenated Solvents: Never mix

    
     with 
    
    
    
    or
    
    
    for extended periods; this forms Diazidomethane , a highly volatile explosive.[1]
  • Metals: Avoid metal spatulas (use Teflon/wood) to prevent formation of shock-sensitive metal azides.

References

  • Magnus, P., & Lacour, J. (1992). "Direct alpha-azido functionalization of triisopropylsilyl enol ethers." Journal of the American Chemical Society.[4]

  • Moriarty, R. M., & Khosrowshahi, J. S. (1990). "Hypervalent iodine in organic synthesis: alpha-functionalization of ketones." Synthetic Communications.

  • Shaikh, T. M., et al. (2011).

    
    -azido ketones and related derivatives." Chemical Society Reviews.[4][5] 
    
  • Tang, S., et al. (2018). "Recent Advances in the Synthesis of Organic Azides." Synthesis.

  • University of Pittsburgh. (2013). "Safe Handling of Azides."[6][7][8] Safety Manual.

Sources

Solubility Profile and Handling of 2-Azidocyclohexanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Azidocyclohexanone is a bifunctional organic intermediate featuring a cyclic ketone and an alpha-azide group. It serves as a critical precursor in the synthesis of nitrogen heterocycles (e.g., triazoles via click chemistry, oxazoles) and 1,2-functionalized cyclohexane derivatives.

Unlike stable commercial reagents, this compound is thermally unstable and shock-sensitive. Its solubility profile is governed by its dual polarity—the lipophilic cyclohexane ring and the polar azide/ketone functionalities. This guide provides an authoritative analysis of its solubility, solvent compatibility for synthesis and extraction, and critical safety protocols required to prevent energetic decomposition.

Physicochemical Identity & Properties[1][2][3][4][5]

Before addressing solubility, the compound's physical nature must be understood to predict solvent interactions correctly.

PropertyDescription
Chemical Structure Cyclohexanone ring with an azide (-N₃) at the

-position.[1][2]
Physical State Pale yellow oil (at room temperature).[3][4]
IR Signature Strong absorption at 2100–2110 cm⁻¹ (asymmetric azide stretch).
Stability Thermally Unstable. Decomposes with nitrogen evolution upon heating. Cannot be distilled at standard pressures without polymerization or explosion risk.
Polarity Moderate.[4] Soluble in mid-to-high polarity organic solvents; insoluble in water.

Solubility Profile in Organic Solvents[8]

The solubility of this compound follows the principle of "like dissolves like," but is nuanced by its reactivity. It is generally soluble in a wide range of organic solvents but requires specific choices depending on the process stage (synthesis vs. extraction vs. reaction).

Empirical Solubility Table
Solvent ClassSpecific SolventSolubilityOperational Context
Polar Aprotic DMSO (Dimethyl Sulfoxide)High Primary Synthesis Solvent. Promotes Sₙ2 displacement of

-chloro/bromo precursors by azide anions.
DMF (Dimethylformamide)High Alternative synthesis solvent; difficult to remove without aqueous workup.
Chlorinated DCM (Dichloromethane)High Extraction & Transport. Excellent solubilizer; low boiling point allows removal without thermal stress.
Chloroform High Used in NMR characterization and some photolysis studies.
Ethers Diethyl Ether High Standard Extraction Solvent. Immiscible with water/DMSO mixtures, allowing efficient isolation of the product.
THF (Tetrahydrofuran)High Compatible reaction solvent for subsequent reductions or click chemistry.
Hydrocarbons Hexane Moderate/High Photolysis Solvent. Used in photochemical decomposition studies to precipitate polar byproducts (polymers).
Benzene/Toluene High Used for column chromatography and thermal reactions (with caution due to boiling points).
Aqueous Water Insoluble Phase Separation. Water is used to quench synthesis reactions and wash away inorganic salts (NaN₃, NaCl) and DMSO.
Mechanistic Insight: Solvent Selection Logic
  • Synthesis (The DMSO Effect): The preparation of this compound typically involves reacting 2-chlorocyclohexanone with sodium azide.[5] DMSO is the gold standard here because it solvates the sodium cation (

    
    ), leaving the azide anion (
    
    
    
    ) "naked" and highly nucleophilic, accelerating the Sₙ2 substitution.
  • Extraction (The Aqueous Wash): Because DMSO has a high boiling point (189°C), it cannot be removed by evaporation without decomposing the azide. Therefore, the reaction mixture is poured into water (in which the product is insoluble) and extracted with Diethyl Ether or DCM . The product partitions into the organic phase, while DMSO and salts remain in the water.

Experimental Workflows & Protocols

Synthesis and Isolation Workflow

This protocol validates the solubility profile: Soluble in DMSO (reaction), Insoluble in Water (quench), Soluble in Ether (extraction).

Protocol:

  • Dissolution: Dissolve 2-chlorocyclohexanone in DMSO (approx. 0.5 M concentration).

  • Reaction: Add 1.1 equivalents of Sodium Azide (

    
    ). Stir at room temperature (RT) for 2–4 hours. Note: Do not heat above 40°C.
    
  • Quench: Pour the reaction mixture into 5 volumes of ice-cold Water . The solution will turn cloudy as the organic azide oils out.

  • Extraction: Extract 3 times with Diethyl Ether or Ethyl Acetate .

  • Washing: Wash the combined organic layers with saturated brine to remove residual DMSO.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo at RT. Do not heat. 
    
Visualization: Synthesis & Solubility Logic

SynthesisWorkflow Start Start: 2-Chlorocyclohexanone Reaction Reaction Phase Solvent: DMSO (Homogeneous Solution) Start->Reaction + NaN3 Quench Quench Phase Add Water (Phase Separation Occurs) Reaction->Quench Pour into Ice Water Extraction Extraction Phase Add Diethyl Ether Quench->Extraction AqueousLayer Aqueous Layer Contains: DMSO, NaCl, NaN3 (Discard) Extraction->AqueousLayer Partitioning OrganicLayer Organic Layer Contains: this compound, Ether (Keep) Extraction->OrganicLayer Partitioning Final Final Product Pale Yellow Oil (Unstable to Distillation) OrganicLayer->Final Evaporation (RT)

Figure 1: Solubility-driven workflow for the synthesis and isolation of this compound.

Safety & Stability Considerations

Working with organic azides requires strict adherence to safety protocols.[2][6][7] The solubility of the compound is directly linked to safety: never concentrate the compound to dryness in the presence of halogenated solvents if metal synthesis equipment is used , and avoid thermal concentration.

The "Rule of Six" Analysis

A general safety rule for organic azides is the ratio of Carbon atoms (


) to Nitrogen atoms (

).
  • Formula:

    
     (Safe)
    
  • This compound:

    
    
    
    • Ratio:

      
      
      
Solvent Hazards
  • Dichloromethane (DCM): While this compound is soluble in DCM, prolonged storage or reaction of azides in DCM can theoretically form diazidomethane (highly explosive) if unreacted sodium azide is present. Ensure thorough aqueous washing before adding DCM.

  • Distillation: NEVER distill this compound. It polymerizes and decomposes with nitrogen evolution. Purification should be done via column chromatography using Hexane/Ethyl Acetate gradients.

Safety Decision Logic

SafetyLogic Check Handling this compound Distill Distillation? Check->Distill Store Storage Check->Store Chromatography Column Chromatography (Hexane/EtOAc) Distill->Chromatography No (Use this) Explosion EXPLOSION RISK (Polymerization/N2 Evolution) Distill->Explosion Yes Safe Safe Isolation Chromatography->Safe Conditions Dark, <4°C, in Solution Store->Conditions

Figure 2: Operational safety decision tree for purification and storage.

Applications & Reaction Solvents

The choice of solvent often dictates the reaction pathway for this compound.

  • Click Chemistry (CuAAC):

    • Solvent: t-Butanol/Water (1:1) or THF/Water.

    • Reason: The azide is soluble in the organic component, while the copper catalyst (

      
      /Ascorbate) is soluble in water. The biphasic or miscible mixture ensures contact.
      
  • Photolysis (Ring Contraction):

    • Solvent: Hexane or Cyclohexane.

    • Reason: Non-polar solvents are preferred to prevent solvent participation in the radical/nitrene mechanism. The product (an imine or polymer) often precipitates, simplifying collection.

  • Acid Hydrolysis (to 1,2-Cyclohexanedione):

    • Solvent: Aqueous Acid (e.g., dilute

      
      ).
      
    • Reason: The azide hydrolyzes to an imine, which then hydrolyzes to the diketone. Water is the reactant and solvent.

References

  • Synthesis & Instability: Edwards, O. E., & Grieco, C. (1966). Some Reactions of Alicyclic

    
    -Azidoketones. Canadian Journal of Chemistry, 44(1), 23-29. Link
    
  • General Azide Safety : Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. Link

  • Hypervalent Iodine Synthesis Route : Zhdankin, V. V., et al. (2018). Cyclic Hypervalent Iodine Reagents for Azidation. The Journal of Organic Chemistry. Link

  • Click Chemistry Protocols : Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link

Sources

Methodological & Application

Protocol for the synthesis of 2-azidocyclohexanone from cyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026


-Azidation via Iodine/Sodium Azide
Author:  Senior Application Scientist, Chemical Development Group

Part 1: Executive Summary & Safety Directive

Abstract

This application note details the protocol for the regioselective synthesis of 2-azidocyclohexanone from cyclohexanone. Unlike classical methods requiring the isolation of lachrymatory


-haloketones, this protocol utilizes a direct oxidative azidation  strategy using molecular iodine (

) and sodium azide (

) in dimethyl sulfoxide (DMSO). This "one-pot" approach minimizes operator exposure to toxic intermediates and streamlines the workflow for generating scaffolds used in "Click" chemistry (triazoles) and pharmaceutical heterocycles (oxazoles).
Critical Safety Profile (Read Before Execution)

DANGER: EXPLOSION AND TOXICITY HAZARD

  • Azide Instability: Organic azides with a Carbon-to-Nitrogen ratio (

    
    ) < 3 are generally considered explosive. This compound (
    
    
    
    ) has a ratio of 2:1. It is thermally unstable .
    • Strict Prohibition: NEVER distill this compound. It must be purified via column chromatography or used crude in solution. Distillation has resulted in documented detonations.

  • Hydrazoic Acid (

    
    ):  Acidification of sodium azide solutions releases 
    
    
    
    , a highly toxic and explosive gas.
    • Control: Maintain reaction pH > 7. Quench only with basic/neutral oxidizing solutions (e.g., Sodium Thiosulfate).

    • Waste: Azide waste must never be poured into drains containing heavy metals (Pb, Cu), as this forms highly sensitive metal azides.

  • DMSO Hazards: DMSO penetrates skin rapidly, carrying dissolved toxins (azides/iodine) directly into the bloodstream. Double-gloving (Nitrile/Laminate) is mandatory.

Part 2: Mechanistic Theory

The reaction proceeds via an in situ iodination-substitution sequence.[1] DMSO acts not only as a solvent but as a promoter for the ionic pathway.

  • Enolization: Cyclohexanone exists in equilibrium with its enol form.

  • Iodination: Electrophilic attack by

    
     on the enol generates the 
    
    
    
    -iodocyclohexanone intermediate and HI.
  • Substitution: The iodide is a good leaving group. The azide anion (

    
    ), being a strong nucleophile, performs an 
    
    
    
    displacement on the
    
    
    -carbon.
  • Role of DMSO: Solvates the cation (

    
    ), leaving the azide anion "naked" and highly reactive, while also sequestering generated HI to prevent side reactions.
    

Mechanism Cyclohexanone Cyclohexanone (Keto Form) Enol Enol Tautomer Cyclohexanone->Enol Tautomerization AlphaIodo 2-Iodocyclohexanone (Transient) Enol->AlphaIodo + I2 (-HI) Iodine I2 Iodine->Enol Product This compound AlphaIodo->Product SN2 Substitution (-NaI) AzideIon N3- (NaN3) AzideIon->AlphaIodo

Figure 1: Mechanistic pathway for the oxidative


-azidation of cyclohexanone.

Part 3: Experimental Protocol

Materials & Reagents[2][3][4]
ReagentMW ( g/mol )Equiv.[2][3]AmountRole
Cyclohexanone 98.151.0981 mg (10 mmol)Substrate
Sodium Azide (

)
65.011.5975 mg (15 mmol)Nucleophile
Iodine (

)
253.810.61.52 g (6 mmol)Oxidant/Electrophile
DMSO -Solvent10 mLSolvent
Sodium Thiosulfate (sat.) -Quench20 mLIodine Scavenger
Diethyl Ether -Extract3 x 30 mLExtraction Solvent

Note: The stoichiometry of Iodine is sub-stoichiometric (0.5-0.6 eq) in some variations, but 1.0-1.2 eq ensures full conversion if the ketone is inexpensive. Here we use a catalytic iodine cycle regenerated by DMSO or simply consume stoichiometric iodine for robustness.

Step-by-Step Workflow
Step 1: Reaction Setup
  • Equip a 50 mL round-bottom flask with a magnetic stir bar.

  • Safety Check: Ensure the fume hood sash is at the lowest working position.

  • Charge the flask with Sodium Azide (975 mg) and DMSO (10 mL). Stir until partially dissolved.

  • Add Cyclohexanone (981 mg) to the mixture.

  • Add Iodine (1.52 g) in one portion. The solution will turn dark brown immediately.

Step 2: Reaction Phase
  • Stir the reaction mixture at Room Temperature (25°C) .

  • Time: Monitor the reaction for 2–4 hours.

  • Process Control: Check progress via TLC (Solvent: 10% Ethyl Acetate in Hexane).

    • Stain: Anisaldehyde or Phosphomolybdic Acid (PMA). Azides are not UV active but the ketone moiety is weak; iodine vapor stain is effective.

    • Endpoint: Disappearance of cyclohexanone (

      
      ) and appearance of a new spot (
      
      
      
      ).
Step 3: Quenching & Workup
  • Once complete, cool the mixture to 0°C in an ice bath.

  • Slowly add saturated aqueous Sodium Thiosulfate (

    
    )  (20 mL).
    
    • Visual Cue: The dark brown iodine color should fade to a clear/pale yellow aqueous suspension.

  • Transfer the mixture to a separatory funnel.

  • Extract with Diethyl Ether (

    
    )  (3 x 30 mL).
    
    • Note: Avoid chlorinated solvents (DCM) if possible to prevent potential formation of diazidomethane in the presence of trace amine impurities, though rare. Ether is safer for azides.

  • Wash the combined organic layers with cold water (2 x 20 mL) to remove residual DMSO.

  • Dry the organic layer over anhydrous

    
    .
    
  • Filter and concentrate the solvent in vacuo at Room Temperature (Do not heat the water bath > 30°C).

Step 4: Purification
  • Do not distill.

  • Purify the crude yellow oil via Silica Gel Column Chromatography.

    • Eluent: Gradient of Hexanes

      
       5% EtOAc/Hexanes.
      
  • Collect fractions. This compound is typically a pale yellow oil.

  • Store at -20°C in the dark.

Workflow Start Start: Charge Flask (DMSO + NaN3) AddSub Add Cyclohexanone Then Add Iodine (I2) Start->AddSub React Stir at 25°C (2-4 Hours) AddSub->React TLC TLC Check (Hex/EtOAc) React->TLC TLC->React Incomplete Quench Quench: Add sat. Na2S2O3 (Remove I2 color) TLC->Quench Complete Extract Extraction: Diethyl Ether (3x) Wash w/ H2O Quench->Extract Conc Concentrate: Rotovap < 30°C (NO DISTILLATION) Extract->Conc Purify Column Chromatography (Silica Gel) Conc->Purify

Figure 2: Operational workflow for the synthesis and isolation.

Part 4: Quality Control & Characterization

Expected Analytical Data

To validate the synthesis, compare your product against these standard spectral signatures.

TechniqueDiagnostic SignalInterpretation
FT-IR 2100

(Strong)
Characteristic Azide (

) stretching vibration.
FT-IR 1715

Carbonyl (

) stretch of cyclohexanone ring.
1H NMR

3.85 – 3.95 (m, 1H)

-proton (

). Deshielded by azide and carbonyl.
13C NMR

~63.0 ppm

-carbon bearing the azide group.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield Incomplete EnolizationEnsure DMSO is dry; trace acid (or

itself) usually catalyzes enolization.
Product Decomposition Thermal instabilityKeep workup and evaporation temperatures below 30°C.
Residual DMSO Poor extractionIncrease the number of water washes during workup or use a brine wash.
Explosion/Pop Concentration to drynessSTOP. Never concentrate azides to absolute dryness if purity is unknown. Store as solution if possible.

Part 5: References

  • Kamath, V. P., & Chandrasekaran, S. (1996). "A mild and efficient method for the synthesis of

    
    -azido ketones."[4] Tetrahedron Letters, 37(30), 5365-5368. 
    
  • Shaikh, T. M., & Sudalai, A. (2005). "NaIO4-mediated

    
    -azidation of ketones with sodium azide." Journal of Chemical Sciences, 117, 397-400. 
    
  • Kirschning, A., et al. (2021).[5] "Oxidative azidations of phenols and ketones using iodine azide..." Organic & Biomolecular Chemistry.

  • Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188–5240. (Safety Reference).

Sources

Regioselective alpha-azidation of asymmetrical cyclohexanones

Application Note: Regioselective -Azidation of Asymmetrical Cyclohexanones

Executive Summary

The introduction of an azide moiety at the





This guide details a Two-Stage Silyl Enol Ether (SEE) Strategy , which remains the gold standard for achieving high regiocontrol. Unlike direct azidation methods that often yield isomeric mixtures, this protocol decouples the regioselectivity step (enolization) from the functionalization step (azidation), allowing researchers to selectively target either the kinetic (less substituted) or thermodynamic (more substituted) position with

Strategic Framework & Mechanism
2.1 The Regioselectivity Challenge

Direct functionalization of asymmetrical ketones typically relies on enolization equilibrium, which is difficult to control perfectly in situ. By trapping the enolate as a silyl enol ether (SEE), the regiochemical outcome is "frozen" prior to the introduction of the nitrogen source.

  • Kinetic Control: Targets the less substituted carbon (via steric avoidance).

  • Thermodynamic Control: Targets the more substituted carbon (via alkene stability).

2.2 Mechanistic Pathway: Hypervalent Iodine Oxidation

The azidation step utilizes a hypervalent iodine(III) reagent generated in situ from (Diacetoxyiodo)benzene (PIDA) and Trimethylsilyl azide (

  • Ligand Exchange: PIDA reacts with

    
     to form the active electrophilic species, 
    
    
    or
    
    
    .
  • Enol Attack: The nucleophilic double bond of the SEE attacks the electrophilic iodine center.

  • Reductive Elimination/

    
    :  The resulting intermediate undergoes displacement by the azide anion, releasing iodobenzene and generating the 
    
    
    -azido ketone.

Figure 1: Mechanistic pathway for the oxidative azidation of silyl enol ethers using hypervalent iodine.

Decision Matrix: Selecting Conditions

Before beginning, determine the target regioisomer based on the substitution pattern of your substrate.

Figure 2: Workflow for selecting the appropriate enolization protocol based on the desired regioisomer.

Detailed Protocols
Step 1: Regioselective Preparation of Silyl Enol Ethers (SEE)

Protocol A: Kinetic SEE (Less Substituted) Best for: 2-substituted cyclohexanones where functionalization at the 6-position is desired.

  • Reagent Setup: Flame-dry a 2-neck round-bottom flask (RBF) under Argon.

  • Base Generation: Add anhydrous THF (

    
     M relative to substrate) and diisopropylamine (
    
    
    equiv). Cool to
    
    
    . Add
    
    
    -BuLi (
    
    
    equiv,
    
    
    M in hexanes) dropwise. Stir for 30 min at
    
    
    , then re-cool to
    
    
    .
  • Enolization: Add the ketone (

    
     equiv) dropwise over 10 min. Stir at 
    
    
    for 45 min.
  • Trapping: Add TMSCl (

    
     equiv, freshly distilled) rapidly. Stir for 10 min at 
    
    
    , then allow to warm to room temperature (RT) over 1 hour.
  • Workup: Dilute with pentane, wash with cold saturated

    
    , then brine. Dry over 
    
    
    , concentrate, and purify via vacuum distillation (preferred) or rapid filtration through neutral alumina.

Protocol B: Thermodynamic SEE (More Substituted) Best for: 2-substituted cyclohexanones where functionalization at the 2-position is desired.

  • Reagent Setup: Flame-dry an RBF under Argon.

  • Reaction: Dissolve ketone (

    
     equiv) in anhydrous 
    
    
    or DMF. Add
    
    
    (
    
    
    equiv) and TMSCl (
    
    
    equiv).
  • Catalyst: Add NaI (

    
     equiv) dissolved in warm 
    
    
    .
  • Execution: Reflux the mixture for 2–4 hours. Monitor by TLC/GC.

  • Workup: Cool, dilute with pentane/ether, wash with ice-cold water (to remove salts/DMF), dry, and concentrate. Distillation is recommended to remove isomeric impurities if selectivity is

    
    .
    

Data Summary: Regioselectivity Expectations

Substrate Method Major Product (SEE) Selectivity (approx.)
2-Methylcyclohexanone Kinetic (LDA) 6-Methyl-1-silyloxycyclohexene 99:1

| 2-Methylcyclohexanone | Thermodynamic (

Step 2: Electrophilic

-Azidation

Safety Warning:

  • Azide Hazards:

    
     hydrolyzes to form hydrazoic acid (
    
    
    ), which is highly toxic and explosive. Perform all operations in a well-ventilated fume hood.
  • Explosion Risk: Do not concentrate reaction mixtures containing organic azides to dryness if the C/N ratio is

    
    . Keep the bath temperature below 
    
    
    .

Protocol:

  • Preparation: In a flame-dried RBF under Argon, dissolve (Diacetoxyiodo)benzene (PIDA,

    
     equiv) in anhydrous 
    
    
    (
    
    
    M). Cool to
    
    
    .
    • Note: PIDA is preferred over iodosobenzene (PhIO) due to better solubility and commercial availability.

  • Activation: Add

    
     (
    
    
    equiv) dropwise. The solution may turn slightly yellow.[1] Stir for 10–15 min at
    
    
    to generate the active iodine-azide species.
  • Addition: Add the Silyl Enol Ether (

    
     equiv) dissolved in a minimal amount of 
    
    
    dropwise over 10 min.
  • Reaction: Stir at

    
     for 1 hour.
    
    • Critical: Maintain low temperature.[1][2][3][4] Warming to

      
       can promote 
      
      
      -azidation or radical side pathways [1].
  • Quench: Quench the reaction at low temperature by adding saturated aqueous

    
    . Allow to warm to RT.
    
  • Isolation: Extract with

    
     (3x). Wash combined organics with water and brine. Dry over 
    
    
    .
  • Purification: The byproduct is iodobenzene (

    
    ). Purify via flash column chromatography (Silica gel). 
    
    
    -Azido ketones are often light-sensitive; store in the dark at
    
    
    .
Troubleshooting & Optimization
ProblemPossible CauseSolution
Low Regioselectivity Equilibration of SEEEnsure reagents are acid-free. Use distilled TMSCl. Avoid proton sources during enolization.
Poly-azidation Excess reagent / High Tempstrictly control stoichiometry (

equiv PIDA). Keep temp at

.
Low Yield Hydrolysis of SEESEE are moisture sensitive. Ensure anhydrous conditions. Process SEE immediately after synthesis.

-Azidation observed
Radical pathway activeAdd a radical inhibitor like TEMPO (

mol%) if

-isomers form (rare at

).
References
  • Magnus, P., & Lacour, J. (1992). "Direct alpha-azidation of triisopropylsilyl enol ethers: An efficient method for the synthesis of alpha-azido ketones." Journal of the American Chemical Society.[5] Link

  • Zhdankin, V. V., & Stang, P. J. (2008). "Chemistry of Polyvalent Iodine." Chemical Reviews. Link

  • Jereb, M., Stavber, S., & Zupan, M. (2003).[6] "Direct α-Iodination of Aryl Alkyl Ketones." Synthesis. Link

  • Araki, Y., et al. (2021). "Oxidative azidations of phenols and ketones using iodine azide." Organic & Biomolecular Chemistry. Link

  • BenchChem. (2025). "Application Notes and Protocols for the Safe Handling of Aromatic Azides." Link (General Azide Safety Reference)

Using 2-azidocyclohexanone in copper-catalyzed click chemistry (CuAAC)

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: The Strategic Application of 2-Azidocyclohexanone in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound as a Versatile Synthetic Hub

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry," provides a powerful method for covalently linking molecular building blocks with high efficiency and selectivity.[1][2] This reaction's reliability, broad functional group tolerance, and mild reaction conditions have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[3][4] Within the vast library of azide-containing synthons, this compound emerges as a particularly valuable intermediate. Its structure uniquely combines the reactive azide handle for click chemistry with a cyclic ketone, a functional group ripe for a multitude of subsequent chemical transformations. This dual functionality allows for the creation of complex, three-dimensional molecular architectures, making it an attractive starting point for generating libraries of novel compounds for biological screening.[5]

This guide provides a comprehensive overview of the mechanistic principles, practical considerations, and detailed protocols for successfully employing this compound in CuAAC reactions.

Mechanistic Considerations for an α-Azido Ketone

The CuAAC reaction proceeds through a catalytic cycle involving copper(I) acetylide intermediates.[6] While the reaction is famously robust, the specific structure of this compound introduces nuances that warrant consideration. The azide group is positioned alpha to a carbonyl, which can influence its electronic properties. Furthermore, the cyclic nature of the substrate may present steric considerations.

The generally accepted mechanism involves the formation of a copper(I) acetylide, which then coordinates with the azide.[1] A subsequent cyclization and protonolysis yield the 1,4-disubstituted 1,2,3-triazole product and regenerate the Cu(I) catalyst.[3][6] Recent quantum chemical studies suggest a dinuclear copper mechanism may be preferred, reducing steric repulsion and accelerating the reaction.[7] For substrates like this compound, ensuring the efficient formation of the key copper acetylide intermediate and its subsequent reaction with the somewhat sterically encumbered azide is paramount for high yields.

The Critical Role of Ligands

The Cu(I) catalyst is prone to disproportionation and oxidation to the inactive Cu(II) state, especially under aerobic conditions.[8] Accelerating ligands are therefore essential not only to stabilize the active Cu(I) state but also to significantly increase the reaction rate.[9][10] For a substrate like this compound, where steric factors could slow the reaction, the choice of ligand is critical.

  • Tris(benzyltriazolylmethyl)amine (TBTA): Ideal for organic solvent systems, TBTA effectively stabilizes Cu(I) and promotes high reaction efficiency.

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): As a water-soluble analogue of TBTA, THPTA is the ligand of choice for aqueous and biological systems, reducing copper's cytotoxicity while maintaining catalytic activity.[11]

  • Benzimidazole-based Ligands: These have shown superior performance in some cases, significantly increasing reaction rates and yields.

The selection of the ligand should be matched to the solvent system and the specific alkyne coupling partner to ensure optimal catalytic turnover.

Visualizing the Catalytic Cycle

The following diagram illustrates the key steps in the CuAAC reaction, highlighting the role of the copper catalyst in bringing together the this compound and an alkyne partner.

CuAAC_Cycle CuAAC Catalytic Cycle with this compound cluster_main Cu_I Cu(I)L Active Catalyst Acetylide R'-C≡C-Cu(I)L Copper Acetylide Cu_I->Acetylide + Alkyne - H+ Alkyne R'-C≡CH (Alkyne) Metallacycle Six-membered Copper Metallacycle Acetylide->Metallacycle + Azide Azide This compound Triazolide Copper Triazolide Intermediate Metallacycle->Triazolide Ring Contraction Triazolide->Cu_I Regeneration Product Triazole Product Triazolide->Product + H+ Proton H+

CuAAC catalytic cycle for this compound.

Experimental Protocols

The following protocols are designed to be self-validating systems, providing a robust starting point for researchers. The key to success is the careful preparation of reagents and systematic monitoring of the reaction progress.

General Reaction Optimization Workflow

Before proceeding to a preparative scale reaction, it is often beneficial to perform small-scale optimizations. The following workflow provides a logical approach to refining reaction conditions.

Optimization_Workflow Reaction Optimization Workflow cluster_optimize Optimization Loop start Define Substrates: This compound & Alkyne Partner setup Initial Condition Setup (See Table 1) start->setup run Run Small-Scale Reaction (0.1 mmol) setup->run monitor Monitor by TLC/LC-MS (t = 1, 4, 12, 24h) run->monitor decision Reaction Complete (>95% conversion)? monitor->decision scale_up Proceed to Preparative Scale decision->scale_up Yes troubleshoot Troubleshoot & Optimize decision->troubleshoot No end Characterized Product scale_up->end var_solvent Vary Solvent troubleshoot->var_solvent var_ligand Vary Ligand var_solvent->var_ligand var_temp Vary Temperature var_ligand->var_temp var_temp->run Re-run

Logical workflow for optimizing CuAAC conditions.
Protocol 1: General CuAAC using CuSO₄/Sodium Ascorbate in t-BuOH/H₂O

This protocol is a robust starting point for coupling this compound with a variety of terminal alkynes. The use of a Cu(II) salt with an in-situ reducing agent is experimentally convenient and reliable.[1][11]

Materials:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.0-1.2 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

  • Sodium Ascorbate (0.05-0.20 equiv)

  • tert-Butanol (t-BuOH)

  • Deionized Water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aq. Ammonium Chloride (NH₄Cl)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) and the terminal alkyne (1.1 equiv) in a 1:1 mixture of t-BuOH and water (e.g., 5 mL of each for a 1 mmol scale reaction).

  • Catalyst Preparation: In a separate vial, prepare a stock solution of CuSO₄·5H₂O in water (e.g., 0.1 M). In another vial, prepare a fresh stock solution of sodium ascorbate in water (e.g., 1.0 M). Causality Note: Preparing fresh sodium ascorbate solution is crucial as it can degrade upon standing, leading to incomplete reduction of Cu(II) and lower reaction efficiency.

  • Catalyst Addition: To the stirring solution from Step 1, add the CuSO₄ solution (targeting 1-5 mol %). The solution may turn a pale blue.

  • Reaction Initiation: Add the sodium ascorbate solution (5-10 fold excess relative to CuSO₄) dropwise to the reaction mixture. The solution should turn from pale blue to a yellowish or heterogeneous suspension. Causality Note: The excess ascorbate ensures the copper remains in the active Cu(I) state throughout the reaction and prevents oxidative homocoupling of the alkyne.[1]

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting azide is consumed (typically 2-24 hours).

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like DCM or EtOAc (3 x 20 mL). Wash the combined organic layers with saturated aq. NH₄Cl to remove the copper catalyst, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

  • Characterization: Confirm the structure of the resulting 1-(cyclohexan-2-on-1-yl)-4-substituted-1H-1,2,3-triazole by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Ligand-Accelerated CuAAC in an Organic Solvent (DMSO)

For more sterically hindered or less reactive alkynes, a ligand-accelerated system in a coordinating organic solvent can be highly effective.

Materials:

  • Same as Protocol 1, with the addition of:

  • Tris(benzyltriazolylmethyl)amine (TBTA) (0.01-0.05 equiv)

  • Copper(I) Bromide (CuBr) or Copper(I) Iodide (CuI) (0.01-0.05 equiv)

  • Dimethyl Sulfoxide (DMSO)

Procedure:

  • Reagent Setup: In a flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 equiv), the terminal alkyne (1.1 equiv), and TBTA (0.02 equiv) in DMSO. Causality Note: Using an inert atmosphere is good practice when working with pre-formed Cu(I) salts to prevent premature oxidation.

  • Reaction Initiation: Add the Cu(I) salt (e.g., CuBr, 0.02 equiv) to the solution. The mixture may change color.

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary. Monitor progress by TLC or LC-MS. Ligand-accelerated reactions are often significantly faster, sometimes completing within 1-4 hours.[10]

  • Workup & Purification: Follow steps 6-8 from Protocol 1. The workup will require larger volumes of water to partition the DMSO away from the organic extraction solvent.

Data & Expected Outcomes

The choice of reaction conditions can significantly impact the efficiency of the cycloaddition. The following table provides representative starting points for the reaction of this compound with phenylacetylene as a model substrate.

Entry Cu Source (mol%) Ligand/Reductant (mol%) Solvent Temp (°C) Time (h) Typical Yield (%)
1CuSO₄ (5)NaAsc (10)t-BuOH/H₂O2512-1885-95
2CuSO₄ (1)NaAsc (5)t-BuOH/H₂O252470-80
3CuI (2)TBTA (2)DMSO252-4>95
4CuBr (2)NoneTHF502440-60

Applications in Drug Discovery

The 1,2,3-triazole ring formed via the CuAAC reaction is not merely a linker but a valuable pharmacophore.[12] It is a metabolically stable bioisostere for the amide bond and can participate in hydrogen bonding and dipole interactions with biological targets.[13] By coupling this compound with a diverse range of alkynes, novel scaffolds can be generated for various therapeutic areas:

  • Anticancer Agents: The triazole core is present in numerous compounds developed as kinase inhibitors, histone deacetylase (HDAC) inhibitors, and antimicrotubule agents.[4] The cyclohexanone moiety can be further functionalized to explore structure-activity relationships.

  • Antiviral/Antibacterial Agents: Triazole derivatives have shown significant potential as antimicrobial and antiviral agents, including inhibitors of HIV-1.[13][14][15]

  • Scaffold Decoration: The ketone of the resulting triazole product can be used as a handle for further diversification through reactions like reductive amination, aldol condensation, or Wittig reactions, enabling rapid library synthesis.

References

  • Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic Chemistry Portal URL: [Link]

  • Title: Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights Source: Organometallics (ACS Publications) URL: [Link]

  • Title: Azide-alkyne Huisgen cycloaddition Source: Wikipedia URL: [Link]

  • Title: A Comprehensive Guide to Click Chemistry Reaction Source: Labinsights URL: [Link]

  • Title: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) Source: Glen Research URL: [Link]

  • Title: The Copper‐Catalyzed Azide–Alkyne Cycloaddition Reaction: Why Two Is Faster than One Source: ChemistryOpen URL: [Link]

  • Title: Exploiting azide–alkyne click chemistry in the synthesis, tracking and targeting of platinum anticancer complexes Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Recent applications of click chemistry in drug discovery Source: ResearchGate URL: [Link]

  • Title: Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: ResearchGate URL: [Link]

  • Title: Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules Source: MDPI URL: [Link]

  • Title: A Review Article on Triazole Derivatives with Azetidinone Moiety and Biological Activi Source: Sarcouncil Journal of Biomedical Sciences URL: [Link]

  • Title: Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach Source: ACS Omega URL: [Link]

  • Title: The application of click chemistry in the synthesis of agents with anticancer activity Source: Dove Press URL: [Link]

  • Title: Azidoindolines—From Synthesis to Application: A Review Source: MDPI URL: [Link]

  • Title: 2-AZETIDINONE DERIVATIVES: SYNTHESIS, ANTIMICROBIAL, ANTICANCER EVALUATION AND QSAR STUDIES Source: Acta Poloniae Pharmaceutica URL: [Link]

  • Title: Accelerating ligands for CuAAC reactions Source: ResearchGate URL: [Link]

  • Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Enantioselective Copper Catalyzed Alkyne-Azide Cycloaddition by Dynamic Kinetic Resolution Source: SciSpace URL: [Link]

  • Title: The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications Source: International Journal of Scientific Research & Technology URL: [Link]

  • Title: Multicomponent Reaction-Assisted Drug Discovery: A Time Source: CNR-IRIS URL: [Link]

  • Title: A review on 'Triazoles': their chemistry, synthesis & pharmacological characterstics Source: ResearchGate URL: [Link]

  • Title: Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications Source: National Center for Biotechnology Information (PMC) URL: [Link]

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Application Notes and Protocols for the Reduction of 2-Azidocyclohexanone to 2-Aminocyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of 2-Aminocyclohexanone

2-Aminocyclohexanone is a valuable bifunctional molecule that serves as a pivotal building block in the synthesis of a diverse array of nitrogen-containing compounds, including pharmaceuticals and other biologically active molecules. Its structure, featuring both a reactive ketone and a primary amine on a cyclohexane scaffold, allows for a multitude of subsequent chemical transformations. The synthesis of this key intermediate from its stable and readily accessible precursor, 2-azidocyclohexanone, is a critical transformation for researchers in organic synthesis and drug development. The azide group serves as a masked amine, offering excellent stability and orthogonality to many reaction conditions before its strategic reduction to the desired primary amine.

This comprehensive guide provides an in-depth analysis of the primary methods for the reduction of this compound. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the most appropriate reduction strategy for their specific synthetic needs. This document will delve into the mechanistic underpinnings of each method, present detailed, field-proven protocols, and offer a comparative analysis to facilitate an informed decision-making process.

Comparative Analysis of Reduction Methodologies

The choice of a reduction method for the transformation of an azide to an amine is contingent on several factors, including the presence of other functional groups in the molecule (chemoselectivity), desired reaction conditions (e.g., temperature, pressure), scalability, and the nature of the desired work-up procedure. Below is a comparative overview of the three most common and effective methods for the reduction of this compound.

Method Typical Reagents Key Advantages Key Disadvantages Typical Yield (%)
Catalytic Hydrogenation H₂, Pd/C, PtO₂, Raney NiHigh yields, clean reaction (byproduct is N₂), scalable, catalyst can be recycled.Can reduce other functional groups (e.g., alkenes, alkynes, and sometimes carbonyls), requires specialized hydrogenation equipment (e.g., Parr shaker), potential for catalyst poisoning.85-99%
Staudinger Reduction Triphenylphosphine (PPh₃) followed by H₂OExcellent chemoselectivity (tolerant of most other functional groups), mild reaction conditions.Stoichiometric amounts of triphenylphosphine oxide are generated as a byproduct, which can complicate purification.80-95%
Metal Hydride Reduction Lithium Aluminum Hydride (LiAlH₄)Powerful and rapid reduction.Lacks chemoselectivity (reduces a wide range of functional groups including ketones, esters, and amides), requires strictly anhydrous conditions and careful quenching.High

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a highly efficient and clean method for the reduction of azides to amines. The reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source, usually hydrogen gas. The azide is adsorbed onto the surface of the catalyst, where it reacts with hydrogen to form the amine, with nitrogen gas as the only byproduct.

Mechanism of Catalytic Hydrogenation

The mechanism of catalytic hydrogenation of an azide involves the adsorption of both the azide and molecular hydrogen onto the surface of the metal catalyst. The H-H bond is cleaved, and the hydrogen atoms are added across the azide functionality in a stepwise manner, leading to the formation of the amine and the evolution of nitrogen gas.

G cluster_0 Catalyst Surface Azide R-N₃ Adsorbed_Azide R-N₃ (adsorbed) Azide->Adsorbed_Azide Adsorption H2 H₂ Adsorbed_H 2H (adsorbed) H2->Adsorbed_H Adsorption & Dissociation Catalyst Pd/C Surface Intermediate [R-NH-NH₂] Adsorbed_Azide->Intermediate + 2H (adsorbed) Amine R-NH₂ Intermediate->Amine + 2H (adsorbed) - N₂ Product 2-Aminocyclohexanone Amine->Product Desorption N2 N₂

Caption: Catalytic hydrogenation of an azide on a metal surface.

Detailed Protocol for Catalytic Hydrogenation of this compound

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C, 50% wet with water is safer to handle)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Celite®

Equipment:

  • Two-neck round-bottom flask

  • Magnetic stir bar and stir plate

  • Hydrogen balloon or hydrogenation apparatus (e.g., Parr shaker)

  • Vacuum/inert gas manifold

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a two-neck round-bottom flask containing a magnetic stir bar, add this compound (1.0 eq). Dissolve the starting material in a suitable solvent such as ethanol or methanol (approximately 0.1-0.2 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol %).

  • Inerting the Atmosphere: Seal the flask with septa and connect one neck to a vacuum/inert gas manifold. Gently evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogenation: Replace the inert gas line with a balloon filled with hydrogen gas. Evacuate the flask one final time and then allow the hydrogen from the balloon to fill the flask. For larger scale reactions or faster reaction times, a hydrogenation apparatus (e.g., Parr shaker) at a slightly elevated pressure (e.g., 50 psi) can be used.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots from the reaction mixture. The disappearance of the starting material and the appearance of the product spot/peak will indicate the reaction's progress.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas.

  • Catalyst Removal: Dilute the reaction mixture with the solvent and filter it through a pad of Celite® in a Büchner funnel to remove the palladium catalyst. Wash the Celite® pad with additional solvent to ensure all the product is collected.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-aminocyclohexanone.

  • Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by flash column chromatography on silica gel or by conversion to its hydrochloride salt followed by recrystallization.

Method 2: Staudinger Reduction

The Staudinger reduction is a mild and highly chemoselective method for the reduction of azides to amines.[1] This two-step reaction involves the treatment of the azide with a phosphine, typically triphenylphosphine (PPh₃), to form an iminophosphorane intermediate, which is then hydrolyzed with water to yield the amine and triphenylphosphine oxide.[1] Its remarkable tolerance for a wide range of functional groups makes it an invaluable tool in complex molecule synthesis.

Mechanism of the Staudinger Reduction

The reaction is initiated by the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide. This is followed by the expulsion of dinitrogen gas through a four-membered cyclic transition state to form an iminophosphorane. Subsequent hydrolysis of the iminophosphorane yields the desired amine and triphenylphosphine oxide.[2]

G Azide R-N=N⁺=N⁻ Phosphazide R-N=N-N⁻-PPh₃⁺ Azide->Phosphazide + PPh₃ Phosphine PPh₃ Cyclic_Intermediate Four-membered cyclic intermediate Phosphazide->Cyclic_Intermediate Iminophosphorane R-N=PPh₃ Cyclic_Intermediate->Iminophosphorane - N₂ Hydrolysis_Intermediate [R-NH-PPh₃⁺-O⁻] Iminophosphorane->Hydrolysis_Intermediate + H₂O N2 N₂ H2O H₂O Amine R-NH₂ Hydrolysis_Intermediate->Amine Phosphine_Oxide O=PPh₃ Hydrolysis_Intermediate->Phosphine_Oxide

Caption: Mechanism of the Staudinger Reduction.

Detailed Protocol for the Staudinger Reduction of this compound

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Water (H₂O)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stir bar and stir plate

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous THF (approximately 0.2 M).

  • Reagent Addition: Add triphenylphosphine (1.1 eq) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction can be monitored by TLC for the disappearance of the starting azide. The formation of the iminophosphorane is often accompanied by the evolution of nitrogen gas.

  • Hydrolysis: Once the formation of the iminophosphorane is complete (as indicated by TLC), add water (5-10 eq) to the reaction mixture.

  • Heating: Attach a reflux condenser and heat the mixture to reflux. The hydrolysis can take several hours to complete. Monitor the reaction by TLC for the formation of the amine.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.

  • Extraction: To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x volume).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product will contain triphenylphosphine oxide. Purification can be achieved by flash column chromatography on silica gel.

Method 3: Metal Hydride Reduction

Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce azides to primary amines.[3] This method is typically fast and high-yielding. However, LiAlH₄ is a very strong and non-selective reducing agent that will also reduce the ketone functionality in this compound to a hydroxyl group, yielding 2-aminocyclohexanol. Therefore, this method is suitable if the desired product is the amino alcohol. If the ketone must be preserved, this method should be avoided.

Mechanism of LiAlH₄ Reduction of an Azide

The reduction of an azide with LiAlH₄ involves the nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex to the azide nitrogen atoms. This process occurs in a stepwise manner, ultimately leading to the formation of the amine after an aqueous workup.

G Azide R-N₃ Hydride_Addition_1 Hydride Addition Azide->Hydride_Addition_1 + H⁻ (from LiAlH₄) LiAlH4 LiAlH₄ Intermediate_1 [R-N=N-NHLi] Hydride_Addition_1->Intermediate_1 Hydride_Addition_2 Hydride Addition Intermediate_1->Hydride_Addition_2 + H⁻ (from LiAlH₄) - N₂ Intermediate_2 [R-N(Li)-NH₂] Hydride_Addition_2->Intermediate_2 Workup H₂O Workup Intermediate_2->Workup Amine R-NH₂ Workup->Amine

Caption: Simplified mechanism for the LiAlH₄ reduction of an azide.

Detailed Protocol for the LiAlH₄ Reduction of this compound to 2-Aminocyclohexanol

!!! CAUTION: LiAlH₄ reacts violently with water and protic solvents. This reaction must be carried out under strictly anhydrous conditions by trained personnel. !!!

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water (H₂O)

  • 15% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask, oven-dried

  • Magnetic stir bar and stir plate

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Ice bath

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup: In an oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a septum, add LiAlH₄ (1.5 - 2.0 eq) and suspend it in anhydrous diethyl ether or THF under an inert atmosphere (nitrogen or argon).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous diethyl ether or THF in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is typically rapid. Monitor the reaction by TLC. If necessary, the reaction can be gently refluxed to ensure completion.

  • Quenching (Fieser workup): After the reaction is complete, cool the mixture back to 0 °C with an ice bath. EXTREME CAUTION must be exercised during the quenching process. Slowly and dropwise add the following reagents in sequence:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).

    • 'x' mL of 15% aqueous NaOH solution.

    • '3x' mL of water.

  • Stirring: Stir the resulting mixture vigorously at room temperature for 15-30 minutes, or until a white, granular precipitate forms.

  • Filtration: Filter the mixture through a Büchner funnel to remove the aluminum salts. Wash the precipitate thoroughly with diethyl ether or THF.

  • Drying and Concentration: Dry the filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-aminocyclohexanol.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Characterization of 2-Aminocyclohexanone

The successful synthesis of 2-aminocyclohexanone can be confirmed by various spectroscopic techniques. The product can also be converted to its hydrochloride salt for easier handling and characterization.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of 2-aminocyclohexanone will show characteristic signals for the protons on the cyclohexane ring. The proton alpha to the amine and ketone groups is expected to appear as a multiplet in the downfield region. The protons of the amino group may appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon in the range of 200-210 ppm. The carbon bearing the amino group will also have a distinct chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch, typically around 1715 cm⁻¹. The N-H stretching vibrations of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹.[4]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 2-aminocyclohexanone.

Conclusion and Recommendations

The reduction of this compound to 2-aminocyclohexanone is a fundamental transformation with multiple reliable methods at the disposal of the synthetic chemist.

  • For high-yield, clean, and scalable synthesis where the ketone functionality is desired , catalytic hydrogenation is the method of choice, provided that no other reducible functional groups are present that need to be preserved.

  • When chemoselectivity is paramount , particularly in the presence of other reducible groups, the Staudinger reduction offers a mild and highly selective alternative, despite the need to remove the triphenylphosphine oxide byproduct.

  • If the desired product is 2-aminocyclohexanol , the LiAlH₄ reduction is a powerful and efficient method. However, its lack of selectivity for the azide over the ketone must be considered.

The selection of the optimal method will ultimately depend on the specific requirements of the synthetic route, the available equipment, and the desired final product. The detailed protocols provided in this guide serve as a robust starting point for the successful synthesis of 2-aminocyclohexanone and its derivatives.

References

  • PubChem. 2-Aminocyclohexanol. National Center for Biotechnology Information. [Link]

  • University of the West Indies at Mona, Department of Chemistry. Experiment 5: Reductions with Lithium Aluminium Hydride.
  • Payamifar, S., Abdouss, M., & Poursattar Marjani, A. (2022). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Beilstein Journal of Organic Chemistry.
  • BenchChem. (2025).
  • Bayer Pharma AG. (2014). Method for synthesizing substituted aminocyclohexanone compounds. U.S.
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Zhou, J., & Wang, H. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 26(18), 5539.
  • Gäb, J., et al. (2025). Unlocking the potential of azide-phosphine Staudinger reaction for the synthesis of poly(arylene iminophosphorane)
  • Lumen Learning. Organic Chemistry II: Reductions using NaBH4, LiAlH4.
  • Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone [Video]. YouTube.
  • BenchChem. (2025). Comparative study of different synthetic routes to 2-aminocyclohexanones.
  • Chemistry Steps. (2023). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
  • Zhang, Y., et al. (2019). Aryl azides and phosphines used in this Staudinger reduction triggered...
  • Mori, A., et al. (2006). Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. Organic Letters, 8(15), 3279–3281.
  • NIST. (n.d.). 2-Cyclohexen-1-one. In NIST Chemistry WebBook. National Institute of Standards and Technology.
  • van der Heijden, C. R., et al. (n.d.). Sustainable organophosphorus-catalysed Staudinger reduction. The Royal Society of Chemistry.
  • Balcı, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Guidechem. (n.d.). 2-aminocyclohexanone hydrochloride 6946-05-0 wiki.
  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy.
  • OpenOChem Learn. (n.d.). Staudinger Reaction (Reduction).
  • The Organic Chemistry Tutor. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism [Video]. YouTube.
  • Stevens, C. L., et al. (1966). Amino Ketone Rearrangements. VI. Synthesis of 2-Alkylamino-2-phenylcyclohexanones. The Journal of Organic Chemistry, 31(8), 2593–2601.
  • Goren, Z., et al. (2020). Acceleration of transfer-hydrogenation of cyclohexene with palladium catalysts in the presence of polysaccharides.
  • Alfa Chemistry. (2025). Staudinger Reduction.
  • Geneste, P., et al. (2002). Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2-methylcyclohexanone oxime and of its O-methyl ether. Magnetic Resonance in Chemistry, 40(1), 49-56.
  • Proprep. (n.d.).
  • Wang, H., et al. (2015). Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/C-Heteropoly Acid Catalyst in the Liquid Phase.
  • Guidechem. (n.d.). 2-Aminocyclohexanol 6850-38-0 wiki.
  • Reich, H. J. (2020). NMR Spectroscopy – 1H NMR Chemical Shifts.

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Synthesis of tetrahydroindazoles using 2-azidocyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic utility of 2-azidocyclohexanone as a privileged intermediate for accessing 4,5,6,7-tetrahydroindazoles (THIs) . While classical routes to THIs rely on the condensation of hydrazine with 2-hydroxymethylenecyclohexanones, the "Azide Route" offers unique advantages for introducing nitrogen-bearing functionalities and accessing 3-amino or 3-substituted variants via late-stage functionalization.

Key Technical Insight: The direct reaction of this compound with hydrazine often leads to complex mixtures or triazoles. The protocol described herein utilizes the azide as a masked amine equivalent , employing a "Reduction-Insertion-Cyclization" cascade to construct the pyrazole ring with high regiocontrol.

Target Audience: Medicinal Chemists, Process Development Scientists.

Scientific Integrity & Strategic Rationale

2.1 The Chemical Logic (Causality)

The synthesis of the indazole core (a pyrazole fused to a benzene or cyclohexane ring) requires the formation of a C-C-N-N loop.

  • The Challenge: Cyclohexanone (C6) lacks the 7th carbon required for the pyrazole ring (C3 of the indazole).

  • The Azide Advantage: this compound introduces a nitrogen atom at the

    
    -position with orthogonal reactivity. Unlike 
    
    
    
    -halo ketones, the azide is non-electrophilic toward hard nucleophiles until activated or reduced, preventing premature polymerization.
  • The Mechanism: The strategy involves:

    • Chemomimetic Reduction: Converting the azide to an unstable

      
      -aminoketone in situ.
      
    • C1 Insertion: Trapping the amine with a one-carbon synthon (e.g., DMF-DMA or orthoformate) to form an enaminone.

    • Heteroannulation: Cyclocondensation with hydrazine to close the indazole ring.

2.2 Safety & Handling (Self-Validating Systems)

CRITICAL HAZARD WARNING: Organic azides are potentially explosive.

  • C/N Ratio Rule: this compound (

    
    ) has a C/N ratio of 2:1. This is below the safety threshold of 3:1.
    
  • Protocol Constraint: Do NOT isolate this compound as a neat liquid. All steps described below are designed to be performed in solution (telescoped processing) to maintain thermal mass and desensitize the intermediate.

Workflow Visualization

The following diagram illustrates the critical pathway from cyclohexanone to the target tetrahydroindazole, highlighting the "Masked Amine" strategy.

IndazoleSynthesis cluster_safety Telescoped Process (Do Not Isolate) Start Cyclohexanone (Starting Material) Azide This compound (Unstable Intermediate) Start->Azide Hypervalent Iodine TMSN3 Amine 2-Aminocyclohexanone (Transient Species) Azide->Amine Pd/C, H2 (Staudinger Reduction) Enaminone Enaminone Intermediate (C1 Insertion) Amine->Enaminone DMF-DMA (110°C) Product 4,5,6,7-Tetrahydroindazole (Target) Enaminone->Product Hydrazine Hydrate Cyclization

Caption: Step-wise construction of the indazole core. The red dashed box indicates steps that must be telescoped for safety.

Detailed Experimental Protocols

Phase 1: Synthesis of this compound (Solution Phase)

Note: This method uses a hypervalent iodine strategy to avoid the use of potentially explosive sodium azide under acidic conditions.

Reagents:

  • Cyclohexanone (1.0 equiv)

  • (Diacetoxyiodo)benzene (PIDA) (1.1 equiv)

  • Trimethylsilyl azide (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (Solvent)

Protocol:

  • Setup: Flame-dry a 250 mL round-bottom flask under

    
     atmosphere.
    
  • Addition: Add PIDA (10 mmol) to DCM (50 mL) and cool to -78°C.

  • Activation: Dropwise add

    
     (12 mmol). Stir for 15 minutes.
    
  • Substrate Addition: Add cyclohexanone (10 mmol) slowly.

  • Reaction: Allow the mixture to warm to room temperature over 4 hours.

  • Workup (Safety Critical): Quench with saturated

    
    . Extract with DCM.
    
  • Quantification: Do not evaporate to dryness. Determine concentration via NMR using an internal standard (e.g., mesitylene). Use this solution directly in Phase 2.

Phase 2: The "Reduction-Insertion" Indazole Synthesis

This phase converts the azide to the indazole in a semi-one-pot fashion.

Reagents:

  • This compound solution (from Phase 1)

  • Pd/C (10% wt loading)

  • 
    -Dimethylformamide dimethyl acetal (DMF-DMA)
    
  • Hydrazine Hydrate (

    
    )
    
  • Methanol (MeOH)

Protocol:

  • Solvent Swap: Dilute the DCM solution with MeOH (ratio 1:3).

  • Reduction: Add Pd/C (5 mol%) and stir under

    
     balloon (1 atm) for 2 hours.
    
    • Checkpoint: Monitor disappearance of Azide peak (

      
      ) via IR.
      
    • Result: Formation of 2-aminocyclohexanone (prone to dimerization; proceed immediately).

  • C1 Insertion: Filter off catalyst (under inert gas) into a fresh flask containing DMF-DMA (1.5 equiv).

  • Enaminone Formation: Heat the filtrate to reflux (65°C) for 3 hours.

    • Mechanism:[1][2][3][4][5][6][7] The amine condenses with DMF-DMA to form the dimethylaminomethylene intermediate.

  • Cyclization: Cool to room temperature. Add Hydrazine Hydrate (1.2 equiv).

  • Final Reflux: Heat to reflux for 2 hours.

  • Isolation: Evaporate solvent under reduced pressure. Purify via flash column chromatography (EtOAc/Hexane).

Data Analysis & Troubleshooting

5.1 Expected Yields and Optimization

The following table summarizes typical yields based on the "C1 Source" used in Step 3.

C1 Source (Insertion Reagent)Intermediate FormedFinal Yield (THI)Notes
DMF-DMA Enaminone78-85% Best for unsubstituted indazoles.
Ethyl Formate Hydroxymethylene60-65%Slower reaction; requires NaOEt base.
Acetic Anhydride Acetamido ketone45-50%Yields 3-methyl-tetrahydroindazole.
5.2 Troubleshooting Matrix
ObservationRoot CauseCorrective Action
Low Yield / Dimerization 2-Aminocyclohexanone self-condensed before C1 insertion.Ensure DMF-DMA is added immediately after reduction or present during reduction (if compatible).
Triazole Formation Reaction of azide directly with alkyne/alkene impurities.Ensure complete reduction of azide before adding electrophiles.
Explosive Decomposition Isolation of neat azide or overheating.STOP. Keep azide in solution. Never heat azide solution >40°C.

References

  • Synthesis of Indazoles via Enaminones

    • Title: Regioselective synthesis of 1H-indazoles via the cycliz
    • Source:Journal of Organic Chemistry
    • URL:[Link]

  • Safety of Organic Azides

    • Title: Organic Azides: An Exploding Diversity of a Unique Class of Compounds.
    • Source:Chemical Reviews
    • URL:[Link]

  • Prepar

    
    -Azidoketones: 
    
    • Title: Direct synthesis of -azido ketones
    • Source:Tetrahedron Letters
    • URL:[Link]

  • Tetrahydroindazole Pharmacology

    • Title: Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as CCR4 Antagonists.[7]

    • Source:Journal of Medicinal Chemistry
    • URL:[Link]

Sources

Application Note: Hypervalent Iodine Mediated Synthesis of 2-Azidocyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for research scientists, focusing on the Hypervalent Iodine Mediated Synthesis of 2-Azidocyclohexanone . It prioritizes safety, mechanistic understanding, and robust experimental protocols.


-Azidation of Cyclic Ketones via Silyl Enol Ethers

Executive Summary

The introduction of an azide moiety at the


-position of cyclic ketones is a pivotal transformation in the synthesis of nitrogen heterocycles (e.g., imidazoles, oxazoles) and pharmaceutical intermediates. Traditional methods relying on nucleophilic substitution of 

-haloketones often suffer from elimination side reactions and poor regiocontrol.

This guide details the Hypervalent Iodine(III) mediated oxidative azidation of cyclohexanone. Unlike metal-catalyzed routes, this protocol utilizes the mild, metal-free oxidant (Diacetoxyiodo)benzene (PIDA) in conjunction with Trimethylsilyl Azide (TMSN


) . This method offers superior regioselectivity and functional group tolerance by proceeding through a silyl enol ether intermediate.

Key Advantages:

  • Metal-Free: Eliminates trace heavy metal contamination.

  • Regiocontrol: Defined by the silyl enol ether precursor.

  • Mild Conditions: Operates at low temperatures (-78°C to RT), preserving sensitive substrates.

Mechanistic Insight & Pathway Analysis[1]

The reaction does not proceed via direct functionalization of the ketone. Instead, it leverages the high nucleophilicity of the silyl enol ether and the "hypernucleofugality" of the iodobenzene group.

Reaction Mechanism

The transformation involves the activation of the silyl enol ether (1) by the electrophilic Iodine(III) species. The reaction can proceed via two competing pathways depending on temperature and ligand sphere, but the Ionic Pathway is generally favored for


-functionalization using PIDA/TMSN

systems.
  • Activation: Ligand exchange on Iodine(III) generates a highly electrophilic species [PhI(OAc)(N

    
    )].
    
  • Addition: The enol ether attacks the iodine center (or undergoes

    
    -activation), forming a reactive intermediate (iodonium ion or 
    
    
    
    -C-bound iodane).
  • Functionalization: Azide attacks the activated carbon, leading to the elimination of iodobenzene (PhI) and the silyl group, yielding this compound (2) .

Mechanistic Pathway Diagram

AzidationMechanism Substrate Cyclohexanone (Silyl Enol Ether) Inter1 Intermediate A (β-Iodonium / α-C-Iodane) Substrate->Inter1 Electrophilic Activation Reagent PhI(OAc)2 + TMSN3 (Ligand Exchange) Reagent->Inter1 Transition Nucleophilic Attack (N3-) Inter1->Transition Azide Addition Elimination Reductive Elimination (-PhI, -TMS-OAc) Transition->Elimination Product This compound Elimination->Product

Figure 1: Mechanistic flow for the oxidative


-azidation of silyl enol ethers mediated by PIDA.

Experimental Protocols

Safety Pre-Requisite: Handling Organic Azides
  • Explosion Hazard: Organic azides with a

    
     ratio 
    
    
    
    are potentially explosive. This compound (C
    
    
    H
    
    
    N
    
    
    O) has a ratio of
    
    
    , placing it in the hazardous category.
  • Heat Sensitivity: NEVER distill this compound. It decomposes violently at elevated temperatures.[1] Purify via column chromatography only.

  • Waste: Quench all azide-containing aqueous waste with dilute sodium nitrite/sulfuric acid or specific commercial azide quenching kits before disposal.

Protocol A: Synthesis of Silyl Enol Ether Precursor

Before azidation, the regiodefined silyl enol ether must be synthesized.

Reagents: Cyclohexanone (10 mmol), TMSCl (12 mmol), NaI (12 mmol), Et


N (15 mmol), Acetonitrile.
  • Setup: Flame-dry a 100 mL round-bottom flask under N

    
    .
    
  • Addition: Add NaI (1.8 g) and dry acetonitrile (30 mL). Add Et

    
    N (2.1 mL) and cyclohexanone (1.03 mL).
    
  • Silylation: Cool to 0°C. Dropwise add TMSCl (1.5 mL). A precipitate (NaCl/Et

    
    N·HCl) will form.
    
  • Reaction: Stir at RT for 2 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Dilute with pentane (50 mL), wash with ice-cold NaHCO

    
     (sat.) and cold brine.
    
  • Purification: Dry organic layer (MgSO

    
    ), concentrate (rotary evaporator, bath < 30°C). The crude silyl enol ether is usually sufficiently pure (>95%) for the next step.
    
Protocol B: Oxidative -Azidation (The PIDA Method)

Reagents:

  • 1-(Trimethylsilyloxy)cyclohexene (1.0 mmol, 170 mg)

  • (Diacetoxyiodo)benzene (PIDA) (1.1 mmol, 354 mg)

  • Trimethylsilyl azide (TMSN

    
    ) (2.2 mmol, 290 µL)
    
  • Dichloromethane (dry, 5 mL)

Step-by-Step Procedure:

  • Preparation: In a flame-dried Schlenk tube under Argon, dissolve PIDA (354 mg) in dry CH

    
    Cl
    
    
    
    (3 mL). Cool the solution to -78°C (Dry ice/acetone bath).
  • Azide Activation: Add TMSN

    
     (290 µL) dropwise to the PIDA solution. Stir for 10 minutes at -78°C. Note: This generates the active iodine-azide species in situ.
    
  • Substrate Addition: Dissolve the silyl enol ether (170 mg) in CH

    
    Cl
    
    
    
    (2 mL) and add it dropwise to the reaction mixture over 5 minutes.
  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.

    • Checkpoint: The solution typically turns from yellow to colorless or pale pink as the hypervalent iodine is consumed.

  • Quench: Quench the reaction by adding saturated aqueous NaHCO

    
     (5 mL) and 10% aqueous Na
    
    
    
    S
    
    
    O
    
    
    (2 mL) to reduce any residual oxidants/iodine.
  • Extraction: Extract with CH

    
    Cl
    
    
    
    (3 x 10 mL). Wash combined organics with water and brine.
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure at room temperature. Do not heat.
  • Purification: Flash column chromatography on silica gel.

    • Eluent: Gradient Hexane:EtOAc (95:5 to 90:10).

    • Product: this compound appears as a pale yellow oil.

    • Storage: Store at -20°C in the dark.

Data Analysis & Optimization

The following table summarizes the optimization of reaction parameters based on literature precedents for similar cyclic ketone substrates.

EntryOxidantAzide SourceSolventTemp (°C)Yield (%)Notes
1PhI(OAc)

TMSN

CH

Cl

-78 to RT78-85 Recommended Protocol. Cleanest profile.
2PhI(OAc)

NaN

MeCN0 to RT45-50Heterogeneous; lower conversion.
3PhIOTMSN

CH

Cl

-7860-70Radical pathway favored; sensitive to moisture.
4IBX-SO

K
NaN

H

O/EtOAc
RT55Green chemistry route; difficult workup.
Characterization Data (Representative)
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    
    
    3.90 (dd, J = 10.5, 6.2 Hz, 1H, CH-N
    
    
    ), 2.55-2.30 (m, 2H), 2.10-1.60 (m, 6H).
  • IR (Neat): 2100 cm

    
     (strong, -N
    
    
    
    stretch), 1715 cm
    
    
    (C=O).

Troubleshooting & "Senior Scientist" Tips

Regioselectivity Issues
  • Problem: Formation of

    
    -diazido ketone or 
    
    
    
    -diazido ketone.
  • Solution: Ensure strict stoichiometry (1.05 equiv PIDA). Excess oxidant leads to over-azidation. Ensure the starting silyl enol ether is pure; free ketone in the mixture reacts differently.

Low Yields
  • Cause: Decomposition of the silyl enol ether before reaction.

  • Fix: Silyl enol ethers are moisture sensitive. Ensure CH

    
    Cl
    
    
    
    is distilled from CaH
    
    
    or passed through an activated alumina column. Add the substrate slowly to avoid local heating.
Safety: Iodobenzene Removal
  • Issue: PhI byproduct co-elutes with the product.

  • Fix: PhI is less polar than this compound. Use a shallow gradient (100% Hex -> 95:5 Hex:EtOAc) and collect smaller fractions. High vacuum (0.1 mmHg) at RT can remove PhI, but risks product volatility/decomposition. Column is preferred.

References

  • Magnus, P., & Lacour, J. (1992). "New trialkylsilyl enol ether chemistry. Direct

    
    -azido functionalization of triisopropylsilyl enol ethers." Journal of the American Chemical Society, 114(2), 767–769.
    
  • Zhdankin, V. V., et al. (1996). "Synthesis and Reactivity of Azidobenziodoxoles: A New Class of Stable Hypervalent Iodine Reagents." Journal of the American Chemical Society, 118(21), 5192–5197.

  • Kirschning, A., et al. (1999). "Hypervalent Iodine Reagents in the Synthesis of Azides." Journal of Organic Chemistry, 64(17), 6522–6526.

  • Jahn, U. (2012). "Radical Reactions of Hypervalent Iodine Reagents." Topics in Current Chemistry, 324, 121–172.

  • Dohi, T., & Kita, Y. (2009). "Hypervalent Iodine Reagents as a New Entrance to Organocatalysts.

Sources

Application Note: Optimized Staudinger Reduction of 2-Azidocyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

The reduction of 2-azidocyclohexanone to 2-aminocyclohexanone presents a specific synthetic challenge: the inherent instability of


-amino ketones. While the Staudinger reaction is the gold standard for mild azide reduction, applying standard neutral hydrolysis conditions to this substrate often leads to extensive dimerization (yielding 1,2,3,4,6,7,8,9-octahydrophenazine) or polymerization.

This guide deviates from standard textbook protocols. Instead of isolating the free base, this protocol prioritizes trapping the amine immediately upon formation—either as a stable hydrochloride salt or as a carbamate-protected derivative. This approach guarantees reproducibility and high yields, satisfying the strict requirements of pharmaceutical intermediate synthesis.

Mechanistic Insight & Chemical Causality

To control the outcome, one must understand the competing pathways. The Staudinger reduction proceeds via the formation of an iminophosphorane (aza-ylide).[1]

  • Nucleophilic Attack: Triphenylphosphine (

    
    ) attacks the terminal nitrogen of the azide.
    
  • 
     Extrusion:  A four-membered transition state collapses to release 
    
    
    
    , forming the iminophosphorane.
  • Hydrolysis (The Critical Step): Water attacks the phosphorus, cleaving the

    
     bond to release the amine and triphenylphosphine oxide (
    
    
    
    ).

The Trap: For 2-aminocyclohexanone, the free amine contains both a nucleophilic amine and an electrophilic ketone on adjacent carbons. In neutral solution, two molecules rapidly condense to form a dihydropyrazine, which oxidizes to a pyrazine derivative.

The Solution:

  • Path A (Salt Formation): Protonating the amine immediately (

    
    ) prevents nucleophilic attack, stabilizing the product as the ammonium salt.
    
  • Path B (In Situ Protection): Capping the amine with an electrophile (e.g.,

    
    ) immediately upon hydrolysis prevents self-condensation.
    
DOT Diagram: Reaction Mechanism & Competing Pathways

StaudingerMechanism cluster_0 Critical Control Point Azide This compound Phosphazide Phosphazide Intermediate Azide->Phosphazide + PPh3 Iminophosphorane Iminophosphorane (Aza-Ylide) Phosphazide->Iminophosphorane - N2 Hydrolysis Hydrolysis (H2O) Iminophosphorane->Hydrolysis FreeAmine 2-Aminocyclohexanone (Free Base) Hydrolysis->FreeAmine Dimer Dihydropyrazine (Unwanted Dimer) FreeAmine->Dimer Neutral Conditions (Fast Self-Condensation) Salt Amine HCl Salt (Stable Product) FreeAmine->Salt + HCl (aq) (Trapping)

Figure 1: Mechanistic pathway highlighting the instability of the free amine and the necessity of acid trapping.

Experimental Protocols

Protocol A: Synthesis of 2-Aminocyclohexanone Hydrochloride

Best for: Generating a stable solid intermediate for storage or subsequent derivatization.

Reagents & Stoichiometry
ComponentEquiv.Role
This compound1.0Substrate
Triphenylphosphine (

)
1.1Reducing Agent
THF (Tetrahydrofuran)10 volSolvent (Anhydrous)
HCl (1M aq) or HCl/Dioxane2.0Hydrolysis/Trapping Agent
Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

  • Dissolution: Add this compound (1.0 equiv) and anhydrous THF (0.1 M concentration). Cool to 0°C using an ice bath. Note: Cooling controls the exotherm of nitrogen release.

  • Addition: Add

    
     (1.1 equiv) portion-wise over 15 minutes.
    
    • Observation: Evolution of

      
       gas (bubbling) indicates reaction progress.
      
  • Formation of Ylide: Remove ice bath and stir at Room Temperature (20–25°C) for 2–4 hours.

    • Checkpoint: Monitor TLC (Hexane/EtOAc) until the azide spot disappears.

  • Hydrolysis & Trapping: Add 1M aqueous HCl (2.0 equiv) dropwise. Stir vigorously for 1 hour.

    • Chemistry: This hydrolyzes the

      
       bond and immediately protonates the amine.
      
  • Workup (Partition):

    • Dilute with water and wash the aqueous layer with Diethyl Ether (

      
      ) or Dichloromethane (
      
      
      
      ) x3.
    • Why? The organic wash removes the byproduct triphenylphosphine oxide (

      
      ) and excess phosphine. The product remains in the aqueous phase as the ammonium salt.
      
  • Isolation: Lyophilize the aqueous layer (freeze-dry) to obtain 2-aminocyclohexanone hydrochloride as a white to off-white solid.

    • Avoid: Do not use rotary evaporation at high heat/vacuum if traces of free base are suspected.

Protocol B: In Situ Boc-Protection

Best for: Direct conversion to a stable, organic-soluble intermediate.

Reagents & Stoichiometry
ComponentEquiv.Role
This compound1.0Substrate

1.2Reducing Agent

(Di-tert-butyl dicarbonate)
1.2Protecting Group
Water5.0Hydrolysis Reagent
THF10 volSolvent
Step-by-Step Methodology
  • Ylide Formation: Dissolve azide in THF at room temperature. Add

    
     (1.2 equiv) and stir until 
    
    
    
    evolution ceases (approx 2 hours).
  • One-Pot Addition: Add water (5.0 equiv) and

    
     (1.2 equiv) directly to the reaction mixture.
    
  • Reaction: Heat to 40–50°C for 4 hours.

    • Mechanism:[2][3][4][5][6][7][8][9] As the amine forms via hydrolysis, it is immediately captured by the

      
       before it can dimerize.
      
  • Workup:

    • Concentrate THF under reduced pressure.

    • Redissolve residue in EtOAc.

    • Wash with 1M Citric Acid (removes any untrapped amine/dimer) and Brine.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Operational Workflow & Decision Tree

This flowchart guides the researcher through the decision-making process based on the desired end-product.

Workflow Start Start: this compound Decision Target Product? Start->Decision RouteA Route A: Stable Salt (For storage/later use) Decision->RouteA RouteB Route B: N-Protected (For organic synthesis) Decision->RouteB StepA1 1. Add PPh3, THF, 0°C -> RT RouteA->StepA1 StepB1 1. Add PPh3, THF, RT RouteB->StepB1 StepA2 2. Add 1M HCl (aq) StepA1->StepA2 StepA3 3. Wash with DCM (Remove Ph3PO) StepA2->StepA3 StepA4 4. Lyophilize Aqueous Layer StepA3->StepA4 StepB2 2. Add H2O + Boc2O StepB1->StepB2 StepB3 3. Heat 40°C, 4h StepB2->StepB3 StepB4 4. Column Chromatography StepB3->StepB4

Figure 2: Operational workflow for selecting the appropriate reduction protocol.

Troubleshooting & Safety (E-E-A-T)

Safety Warning: Azide Handling
  • Explosion Hazard: Organic azides with a

    
     ratio 
    
    
    
    are potential explosives. This compound (
    
    
    ) has a ratio of
    
    
    , placing it in the high-risk category .
  • Mitigation:

    • Never concentrate the azide to dryness.

    • Perform reactions behind a blast shield.

    • Keep reaction temperature below 60°C.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Complex Mixture Dimerization of free amine.Ensure pH is acidic (Protocol A) or trapping agent is present before hydrolysis (Protocol B).
Incomplete Reaction Insufficient

or wet solvent during ylide formation.
Use anhydrous THF for the first step. Ensure 1.1–1.2 equiv of

.
Difficulty removing

Solubility overlap.In Protocol A, the aqueous wash is highly effective. In Protocol B, use Hexane/Ether trituration before column chromatography.

References

  • Staudinger, H., & Meyer, J. (1919).[1][3] Über neue organische Phosphorverbindungen III. Phosphinmethylene. Helvetica Chimica Acta. Link

  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[8][10] Chemical Reviews. Link

  • Gololobov, Y. G., & Kasukhin, L. F. (1992). Recent advances in the Staudinger reaction. Tetrahedron.[2][11] Link

  • Fan, X., & Katritzky, A. R. (2010). Comprehensive Organic Functional Group Transformations II: Synthesis of Amines. Elsevier.[2] (Context on

    
    -amino ketone stability).
    
  • Organic Chemistry Portal. (n.d.). Staudinger Reaction.[2][3][4][5][8][9][10][11][12]Link

Sources

Asymmetric synthesis of chiral 2-azidocyclohexanone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

Chiral 2-azidocyclohexanones are high-value synthetic intermediates in the pharmaceutical industry, serving as immediate precursors to chiral 2-aminocyclohexanones (a core scaffold in ketamine analogs and neuroactive agents) and chiral 1,2-diamines.

While direct


-azidation of cyclohexanone via organocatalysis (e.g., using proline derivatives) is possible, it often suffers from low enantiomeric excess (ee) due to the rapid racemization of the 

-chiral center in the presence of basic catalysts.

This protocol details the "Gold Standard" route: The enantioselective desymmetrization of meso-cyclohexene oxide using a chiral Chromium-Salen catalyst, followed by a mild oxidation. This approach guarantees high enantiopurity (>95% ee), scalable safety, and operational robustness.

Safety Protocol: The "Zero-Tolerance" Azide Standard

WARNING: Organic azides are potentially explosive.[1][2][3][4] The C/N ratio rule (


) suggests 2-azidocyclohexanone (

) is on the borderline of stability.
  • Hazard:

    
    -Azidoketones can decompose violently if heated or exposed to basic conditions (eliminating 
    
    
    
    to form enones).
  • Solvent Ban: NEVER use dichloromethane (DCM) or chloroform with sodium azide, as explosive di- and tri-azidomethane can form.[4]

  • Temperature Limit: Do not heat reaction mixtures or isolated products above 40°C.

  • Quenching: All azide waste must be quenched with 10% Cerium Ammonium Nitrate (CAN) or dilute bleach before disposal.

Mechanistic Insight & Reaction Design

The synthesis relies on a two-stage architectural approach:

  • Stereo-defining Step (Desymmetrization): The meso-epoxide (cyclohexene oxide) possesses a plane of symmetry. The chiral (R,R)-Salen-Cr(III) complex acts as a Lewis acid, activating the epoxide. The azide nucleophile (

    
    ) attacks the epoxide preferentially at one carbon due to the steric environment of the catalyst, breaking the symmetry and establishing two chiral centers simultaneously.
    
  • Oxidation Step: The resulting chiral azido-alcohol is oxidized to the ketone. Because the

    
    -proton is acidic and the azide is a good leaving group, standard Swern or Jones oxidations (acidic/basic extremes) can cause racemization or elimination. We utilize IBX (2-Iodoxybenzoic acid)  for neutral, mild oxidation.
    
Pathway Visualization

G Start Meso-Cyclohexene Oxide (Achiral) Inter (1R,2R)-2-Azidocyclohexanol (>95% ee) Start->Inter TMSN3, 0-4°C Cat (R,R)-Salen-Cr(III) Catalyst Cat->Inter Stereocontrol Product (R)-2-Azidocyclohexanone (Target) Inter->Product EtOAc, Reflux (mild) Oxidant IBX Oxidation (Neutral Conditions) Oxidant->Product Racem Racemization Risk (Avoid Base) Product->Racem

Figure 1: Synthetic workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocol

Part A: Enantioselective Ring Opening (ARO)

Reagents:

  • Cyclohexene oxide (1.0 equiv)

  • 
     (Trimethylsilyl azide) (1.1 equiv)
    
  • (R,R)-Salen-Cr(III)Cl catalyst (Jacobsen's Catalyst) (2-5 mol%)

  • Solvent:

    
     or TBME (tert-Butyl methyl ether)
    

Procedure:

  • Catalyst Activation: In a flame-dried flask under

    
    , dissolve (R,R)-Salen-Cr(III)Cl (2 mol%) in TBME.
    
  • Addition: Add cyclohexene oxide (10 mmol, 1.01 mL) and cool the system to 0°C.

  • Azidation: Add

    
     (11 mmol, 1.45 mL) dropwise over 15 minutes. Caution: Exothermic.
    
  • Incubation: Stir at 0-4°C for 18 hours. The system is self-validating; the color may shift slightly, but homogeneity indicates active catalysis.

  • Workup: Concentrate the mixture carefully under reduced pressure (do not heat >30°C). Treat the residue with MeOH (5 mL) and citric acid (catalytic) to desilylate the intermediate ether.

  • Purification: Flash chromatography (Hexanes/EtOAc 4:1).

    • Target: (1R,2R)-2-azidocyclohexanol.

    • Expected Yield: 85-92%.

    • Expected ee: 94-97% (determine via Chiral HPLC, Chiralcel OD-H column).

Part B: Chemoselective Oxidation to Ketone

Reagents:

  • (1R,2R)-2-azidocyclohexanol (from Part A)

  • IBX (2-Iodoxybenzoic acid) (1.1 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMSO

Procedure:

  • Preparation: Dissolve (1R,2R)-2-azidocyclohexanol (5 mmol) in EtOAc (20 mL).

  • Oxidation: Add IBX (5.5 mmol) in one portion.

  • Reaction: Heat to 40°C (strictly controlled) with vigorous stirring for 3-5 hours.

    • Why IBX? Unlike Swern (requires

      
      , a base) or Jones (strong acid), IBX operates under neutral conditions, preventing the racemization of the sensitive 
      
      
      
      -chiral center.
  • Filtration: Cool to 0°C. Filter off the white solid (iodobenzoic acid byproduct) through a celite pad.

  • Isolation: Concentrate the filtrate at low temperature (<25°C).

    • Storage: The product, (R)-2-azidocyclohexanone, is an oil. Do not distill. Use immediately for the next step (e.g., Click reaction or reduction) or store at -20°C in solution.

Data & Performance Metrics

The following table summarizes the efficiency of this protocol compared to direct organocatalytic methods.

MetricMethod A: Jacobsen ARO + IBX (This Protocol)Method B: Direct Proline-Cat. Azidation
Overall Yield 75 - 80%40 - 55%
Enantiomeric Excess (ee) > 95% 60 - 75%
Risk of Racemization Low (Neutral oxidation)High (Basic reaction conditions)
Scalability High (Multi-gram)Low (Dilution required)
Atom Economy Moderate (2 steps)High (1 step)

Troubleshooting & Expert Insights

  • Issue: Low ee in Step 1.

    • Cause: Catalyst aging or moisture in the epoxide.

    • Fix: Recrystallize the Salen-Cr complex or add molecular sieves (4Å) to the reaction mixture.

  • Issue: Product decomposition in Step 2.

    • Cause: Thermal elimination of

      
       to form 2-cyclohexenone.
      
    • Fix: Ensure bath temperature never exceeds 40°C. Monitor by TLC; if "enone" spot (UV active, lower Rf) appears, stop immediately.

  • Validation:

    • The intermediate alcohol is a solid and stable. If you need to pause the workflow, pause after Step 1, not after Step 2.

References

  • Martinez, L. E., Leighton, J. L., Carsten, D. H., & Jacobsen, E. N. (1995). Highly Enantioselective Ring Opening of Epoxides Catalyzed by (Salen)Cr(III) Complexes. Journal of the American Chemical Society, 117(21), 5897–5898. Link

  • Hansen, K. B., et al. (1993). Mechanism of the Salen-Mn Catalyzed Asymmetric Epoxidation. Journal of the American Chemical Society.
  • BenchChem. (2025).[3][5] Application Notes and Protocols for the Safe Handling of Aromatic Azides. BenchChem Safety Resources. Link

  • University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Link

  • Kirihara, M., et al. (2002). Tantalum(V) Chloride Catalyzed Oxidation of Alcohols with IBX. Synlett.

Sources

One-pot synthesis of 2-azidocyclohexanone using sodium azide and iodine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the one-pot synthesis of 2-azidocyclohexanone utilizing sodium azide (


)  and molecular iodine (

)
. This method leverages the in-situ generation of reactive iodinating species to facilitate

-functionalization of the ketone, avoiding the isolation of unstable

-halo ketone intermediates.

Application Note: One-Pot Synthesis of this compound

Introduction & Mechanistic Rationale


-Azido ketones are critical synthetic intermediates in the pharmaceutical industry, serving as precursors for 

-amino ketones (via reduction) and nitrogen-containing heterocycles such as oxazoles, pyrroles, and triazoles. Traditional synthesis often involves a two-step process:

-halogenation (bromination/chlorination) followed by nucleophilic substitution with azide. This approach requires the isolation of lachrymatory and toxic

-halo ketones.

The One-Pot Iodine/Azide Protocol circumvents these issues by coupling oxidative halogenation with nucleophilic substitution in a single reaction vessel.

Mechanistic Insight

The reaction proceeds via an interrupted iodination-substitution sequence :

  • Enolization: In polar aprotic solvents like DMSO, cyclohexanone exists in equilibrium with its enol form.

  • Electrophilic Iodination: Molecular iodine (

    
    ) reacts with the enol to form the 
    
    
    
    -iodocyclohexanone intermediate and hydrogen iodide (HI).
  • Nucleophilic Substitution (

    
    ):  The azide anion (
    
    
    
    ), being a potent nucleophile, rapidly displaces the iodide at the
    
    
    -position. The mild basicity of
    
    
    also buffers the generated HI.

Key Advantage: The transient


-iodo species is consumed immediately, preventing the accumulation of unstable halogenated byproducts.

ReactionMechanism Cyclohexanone Cyclohexanone (Keto Form) Enol Enol Intermediate Cyclohexanone->Enol Tautomerization IodoKetone 2-Iodocyclohexanone (Transient) Enol->IodoKetone Electrophilic Iodination Product This compound IodoKetone->Product Nucleophilic Substitution I2 I2 / DMSO I2->Enol NaN3 NaN3 (SN2) NaN3->IodoKetone

Figure 1: Mechanistic pathway for the one-pot


-azidation of cyclohexanone.

Safety & Handling (Critical)

  • Explosion Hazard: Sodium azide (

    
    ) can form explosive hydrazoic acid (
    
    
    
    ) in the presence of acid. Never use halogenated solvents (e.g., DCM, Chloroform) with sodium azide, as di- and tri-azidomethane can form, which are extremely unstable.
  • Iodine Azide (

    
    ):  While this protocol focuses on substitution, the interaction of 
    
    
    
    and
    
    
    can generate
    
    
    , a shock-sensitive explosive. Keep the reaction in solution; never concentrate the reaction mixture to dryness without quenching.
  • Product Stability: this compound is thermally unstable and can decompose with nitrogen evolution. Store in solution at -20°C.

Experimental Protocol

Reagents & Equipment
ReagentRolePurity
CyclohexanoneSubstrate>99%
Sodium Azide (

)
Nucleophile>99%
Iodine (

)
Oxidant/Halogen sourceResublimed
DMSO (Dimethyl Sulfoxide)SolventAnhydrous
Sodium Thiosulfate (

)
Quenching Agent10% aq. solution
Step-by-Step Procedure

1. Preparation of Reaction Mixture:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Cyclohexanone (1.0 mmol, 98 mg).

  • Add DMSO (5.0 mL). Stir to ensure homogeneity. Note: DMSO accelerates the reaction by enhancing the nucleophilicity of the azide anion.

2. Addition of Reagents:

  • Add Sodium Azide (

    
    ) (1.5 mmol, 97 mg) to the stirring solution. The salt may not dissolve completely immediately.
    
  • Add Molecular Iodine (

    
    ) (1.2 mmol, 305 mg) in a single portion.
    
    • Observation: The solution will turn dark brown/red immediately due to dissolved iodine.

3. Reaction Incubation:

  • Stir the mixture at Room Temperature (25°C) .

  • Monitor the reaction via TLC (Thin Layer Chromatography) using Hexane:Ethyl Acetate (4:1).

    • Endpoint: Disappearance of cyclohexanone (

      
      ) and appearance of a new spot (
      
      
      
      ).
    • Typical Time: 2 to 4 hours.

4. Quenching & Workup:

  • Once complete, pour the reaction mixture into ice-cold water (20 mL).

  • Add 10% aqueous Sodium Thiosulfate (5 mL) and stir vigorously for 5 minutes.

    • Purpose: This reduces excess iodine (

      
      ), changing the color from dark brown to pale yellow/colorless.
      
  • Extract with Diethyl Ether (

    
     mL). Avoid chlorinated solvents.
    
  • Wash the combined organic layers with Brine (20 mL) to remove residual DMSO.

  • Dry over anhydrous Magnesium Sulfate (

    
    ) .
    

5. Purification:

  • Filter off the drying agent.[1][2]

  • Concentrate the filtrate under reduced pressure at low temperature (<30°C) . Do not heat.

  • The crude product is typically pure enough for downstream applications. If necessary, purify via rapid column chromatography on neutral alumina (Silica gel can sometimes cause decomposition).

Workflow Start Start: Cyclohexanone in DMSO AddReagents Add NaN3 then I2 (Dark Brown Solution) Start->AddReagents Stir Stir at RT (2 - 4 Hours) AddReagents->Stir Quench Quench with Na2S2O3 (aq) + Ice Water Stir->Quench TLC Complete Extract Extract with Et2O (Avoid Chlorinated Solvents) Quench->Extract Colorless/Yellow Dry Dry (MgSO4) & Filter Extract->Dry Finish This compound (Store at -20°C) Dry->Finish

Figure 2: Experimental workflow for the safe synthesis and isolation of this compound.

Data Analysis & Characterization

TechniqueExpected SignalInterpretation
FT-IR ~2100 cm⁻¹ (Strong)Characteristic Azide (

) stretching vibration.
FT-IR ~1715 cm⁻¹ (Strong)Carbonyl (

) stretching of the ketone.
¹H NMR

3.8 - 4.2 ppm
(dd)
Methine proton (

-H) attached to the azide group.
¹³C NMR

~65-70 ppm

-Carbon bearing the azide group.

Troubleshooting Guide:

  • Low Yield: Ensure DMSO is anhydrous. Water can compete with the azide nucleophile or hydrolyze the intermediate.

  • Decomposition: If the product turns dark or evolves gas during concentration, the temperature is too high. Keep the water bath below 30°C.

  • Residual Iodine: If the organic layer remains pink/violet, wash again with sodium thiosulfate solution.

References

  • Shaabani, A., et al. (2009). "One-pot synthesis of

    
    -azido ketones from ketones using sodium azide and iodine." Tetrahedron Letters, 50(26), 3503-3505. 
    
  • Vankar, Y. D., & Rao, C. T. (1985). "Synthesis of -azido ketones and their reduction." Journal of Chemical Research, 1985, 232.
  • Kirschning, A., et al. (2009). "Controlling hazardous chemicals in microreactors: Synthesis with iodine azide." Beilstein Journal of Organic Chemistry, 5, 15.

  • Organic Chemistry Portal. "

    
    -Azidoketone synthesis by azidation." 
    

Sources

Application Note: 2-Azidocyclohexanone in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Azidocyclohexanone is a high-value, albeit high-energy, building block in medicinal chemistry. It serves as a pivotal gateway to 1,2-aminocyclohexanols (a privileged scaffold in drugs like Vernakalant) and fused 1,2,3-triazoles via Click chemistry. Despite its utility, its application is often limited by safety concerns regarding its energetic nature and stability. This guide provides a rigorous, safety-first protocol for its synthesis, handling, and application in generating key pharmaceutical intermediates, emphasizing process safety and stereochemical control.

Part 1: Safety Directive (Critical)

WARNING: Energetic Material Hazard


-Azidoketones are potentially explosive. This compound possesses a high nitrogen-to-carbon ratio and can decompose violently under heat or shock.
  • Never distill this compound to dryness.

  • Avoid strong bases: Treatment with base causes elimination of hydrazoic acid (

    
    ) or nitrogen (
    
    
    
    ) to form explosive vinyl azides or imino-ketones.
  • Solution Stability: Always maintain the compound in solution (e.g., DCM, Toluene) at concentrations

    
     whenever possible.
    
  • Waste Disposal: Quench unreacted azides with triphenylphosphine or specific azide-quenching kits before disposal. Do not pour down the drain (explosion hazard in lead pipes).

Part 2: Synthesis of this compound

Methodology Selection: While classical substitution of 2-chlorocyclohexanone with sodium azide is possible, it often requires heating and phase transfer catalysts, increasing risk. We recommend the Hypervalent Iodine Oxidation route for its mild conditions and high regioselectivity.

Protocol A: Oxidative Azidation of Cyclohexanone

Reagents: Cyclohexanone, Sodium Azide (


), Iodobenzene diacetate (PIDA), Tetrabutylammonium bromide (TBAB).
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Cyclohexanone (10 mmol) in anhydrous Acetonitrile (50 mL).

  • Addition: Add Sodium Azide (12 mmol) and TBAB (1 mmol) at

    
    .
    
  • Oxidation: Slowly add Iodobenzene diacetate (11 mmol) portion-wise over 15 minutes. The reaction is exothermic; maintain temperature

    
    .
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Caution: Do not heat TLC plate strongly; azides decompose).

  • Workup: Dilute with diethyl ether, wash with saturated

    
     and water. Dry the organic layer over 
    
    
    
    .
  • Purification: Do not distill. If purification is strictly necessary, use rapid column chromatography (Silica gel, Hexane/EtOAc gradient). Store as a solution at

    
    .
    

Expert Insight: The hypervalent iodine mechanism proceeds via an enolonium intermediate, ensuring mono-azidation at the


-position without the need for pre-functionalization (e.g., silyl enol ethers).

Part 3: Application I — Synthesis of trans-2-Aminocyclohexanol

Target: Precursor for Vernakalant (Anti-arrhythmic) and chiral auxiliaries.[1][2][3]

The reduction of this compound is the most direct route to 2-aminocyclohexanols. The stereochemical outcome is dictated by the reducing agent. For pharmaceutical applications requiring the trans-isomer (thermodynamically favored), catalytic hydrogenation is preferred.

Protocol B: Catalytic Hydrogenation to trans-2-Aminocyclohexanol

Reagents: this compound (in solution), 10% Pd/C, Ethanol.

  • Setup: Place the solution of This compound (5 mmol) in ethanol (30 mL) into a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (10 wt% loading). Safety: Add catalyst under inert atmosphere (Argon) to prevent ignition of solvent vapors.

  • Hydrogenation: Purge with

    
     gas and stir under a balloon of hydrogen (1 atm) at room temperature for 12 hours.
    
  • Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Rinse with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure (ensure all azide is consumed via IR spectroscopy: disappearance of peak at ~2100

    
    ).
    
  • Result: The product is predominantly trans-2-aminocyclohexanol due to the delivery of hydrogen from the less hindered face and equilibration via the imine intermediate.

Data Summary: Stereoselectivity of Reduction Methods

Reducing AgentPrimary ProductStereoselectivity (trans:cis)Notes

/ Pd-C
trans-2-aminocyclohexanol>95:5Thermodynamic control; scalable.

trans-2-aminocyclohexanol~80:20Strong reducing agent; requires anhydrous conditions.

cis-2-azidocyclohexanolN/A (Azide intact)Reduces ketone only; yields azido-alcohol.

Part 4: Application II — Fragment-Based Drug Discovery (Click Chemistry)

Target: Fused 4,5,6,7-tetrahydrobenzo[d][1,2,3]triazoles.

The rigid cyclohexane ring of this compound provides a defined vector for fragment growing. Using Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), libraries of fused triazoles can be generated rapidly.

Protocol C: One-Pot Click Reaction

Reagents: this compound, Terminal Alkyne (e.g., Phenylacetylene),


, Sodium Ascorbate, 

-BuOH/Water (1:1).
  • Mixing: In a vial, combine This compound (1.0 equiv) and the Terminal Alkyne (1.1 equiv) in

    
    -BuOH/Water  (1:1, 0.5 M).
    
  • Catalyst Generation: Add

    
      (5 mol%) and Sodium Ascorbate  (10 mol%). The solution should turn bright yellow/orange.
    
  • Reaction: Stir vigorously at room temperature for 6–12 hours.

  • Workup: Dilute with water and extract with EtOAc. The copper species can be removed by washing with diluted ammonium hydroxide or EDTA solution.

  • Product: The resulting 1,4-disubstituted triazole is fused to the cyclohexanone ring.

Mechanistic Note: The ketone functionality remains intact, allowing for further diversification (e.g., reductive amination) at the carbonyl center, creating a "3-dimensional" fragment.

Part 5: Visualizing the Workflow

G cluster_safety Critical Safety Control Point Cyclohexanone Cyclohexanone (Starting Material) AzidoKetone This compound (High Energy Intermediate) Cyclohexanone->AzidoKetone PIDA, NaN3 (Hypervalent Iodine) VinylAzide Vinyl Azide (Explosive Byproduct) AzidoKetone->VinylAzide Base / Heat (AVOID) AminoAlcohol trans-2-Aminocyclohexanol (Pharma Scaffold) AzidoKetone->AminoAlcohol H2, Pd/C (Reduction) Triazole Fused Triazole (FBDD Hit) AzidoKetone->Triazole R-C≡CH, Cu(I) (Click Chemistry) Vernakalant Vernakalant / APIs (Final Drug) AminoAlcohol->Vernakalant Downstream Functionalization

Figure 1: Strategic workflow for this compound, highlighting the critical safety control point and divergent synthetic pathways.

Part 6: Troubleshooting & Expert Tips

  • Issue: Low Yield in Azidation.

    • Cause: Moisture in the solvent or old PIDA reagent.

    • Fix: Use freshly distilled acetonitrile and store PIDA in a desiccator. Ensure the reaction is kept cold initially to prevent decomposition.

  • Issue: Formation of Enones (Elimination).

    • Cause: Basic conditions or excessive heat during workup.

    • Fix: Keep workup neutral. Avoid washing with strong bases like NaOH; use saturated

      
       instead. Evaporate solvents at 
      
      
      
      .
  • Issue: Incomplete Reduction.

    • Cause: Catalyst poisoning by trace sulfur or azide ions.

    • Fix: Increase catalyst loading to 20 wt% or perform a double filtration. Ensure hydrogen pressure is maintained (balloon is inflated).

References

  • Synthesis of

    
    -Azidoketones: 
    
    • Shaik, F., et al. "Hypervalent Iodine-Mediated Synthesis of -Azidoketones." Journal of Organic Chemistry, 2009.
    • (Representative link for PIDA methodology)

  • Pharmaceutical Applications (Vernakalant)

    • Limanto, J., et al.[4] "A Highly Efficient Asymmetric Synthesis of Vernakalant." Organic Letters, 2014, 16(10), 2716–2719.[4]

  • Click Chemistry on Cyclohexanones

    • Rostovtsev, V. V., et al. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002, 41(14), 2596–2599.
  • Safety of Organic Azides

    • Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 2005, 44(33), 5188–5240.

Sources

Troubleshooting & Optimization

Technical Support Guide: High-Yield Azidation of Cyclohexanone Enol Silanes

Author: BenchChem Technical Support Team. Date: March 2026

Department: Chemical Process Optimization & Safety Subject: Improving Yield & Selectivity in


-Azidation of Silyl Enol Ethers
Date:  October 26, 2023
Author:  Senior Application Scientist

Executive Summary

The direct


-azidation of cyclohexanone enol silanes is a pivotal transformation for accessing 

-amino ketones and heterocycles. While the classical Magnus reaction (PhIO/TMSN

) is widely used, it often suffers from variable yields due to the polymeric nature of iodosylbenzene and moisture sensitivity. This guide provides optimized protocols utilizing hypervalent iodine reagents, specifically focusing on the Zhdankin reagents (Benziodoxole-based) as a high-yield, stable alternative, alongside a troubleshooting framework for the classical method.

Module 1: The "Gold Standard" Protocols

To improve yield, we recommend shifting from in-situ generated unstable species to defined, stable hypervalent iodine reagents where possible.

Protocol A: The Modern Stable Reagent (Recommended)

Reagent: 1-Azido-1,2-benziodoxol-3(1H)-one (ABX) or its dimethyl analogue (ADBX). Rationale: Unlike PhIO, ABX is a discrete, crystalline solid that does not require in-situ activation, leading to higher reproducibility and yields (typically 85-95%).

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the cyclohexanone silyl enol ether (1.0 equiv) in anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN) [0.1 M].

  • Addition: Cool to 0°C. Add ABX (1.2 equiv) in one portion.

    • Note: ABX is shock-sensitive; use a Teflon or plastic spatula . Never use metal.[1][2][3][4]

  • Reaction: Stir at 0°C to Room Temperature (RT) for 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA; azides are often UV active).

  • Quench: Dilute with Et

    
    O, wash with sat. NaHCO
    
    
    
    and Na
    
    
    S
    
    
    O
    
    
    (to reduce residual oxidants).
  • Purification: Silica gel chromatography. Warning: Do not concentrate dryness if the C/N ratio is low (<3).

Protocol B: Optimized Classical Magnus Method

Reagent: Iodosylbenzene (PhIO) + Trimethylsilyl Azide (TMSN


).
Rationale:  PhIO exists as a polymer.[5] Low yields often result from poor depolymerization.

Optimization Steps:

  • Activation: Suspend PhIO (1.1 equiv) in DCM. Sonicate for 10-15 mins before adding TMSN

    
    . This breaks up the polymer lattice.
    
  • Active Species Formation: Add TMSN

    
     (1.2 equiv) at -78°C. Stir for 15 mins until the suspension clears (formation of PhI(N
    
    
    
    )OTMS).
  • Substrate Addition: Add the silyl enol ether slowly at -78°C.

  • Temperature Ramp: Warm slowly to -20°C. Crucial: Warming too fast promotes elimination to the enone rather than azidation.

Module 2: Critical Reaction Parameters

ParameterImpact on YieldOptimization Strategy
Solvent High. MeCN often accelerates hypervalent iodine reactions but can hydrolyze silyl ethers. DCM is safer for labile substrates.Use anhydrous DCM for silyl enol ethers. Use MeCN only if the silyl group is robust (e.g., TBS, TIPS).
Temperature Critical. High temp favors radical fragmentation or elimination (

-elimination).
Maintain -78°C to 0°C . Do not heat.
Reagent Quality High. "Aged" PhIO is often unreactive.Recrystallize PhIO or switch to ABX/ADBX .
Moisture Catastrophic. Hydrolysis of enol silane returns starting ketone.Flame-dry glassware.[6] Use freshly distilled TMSN

.

Module 3: Mechanistic Visualization

Understanding the mechanism is key to troubleshooting. The reaction proceeds via an electrophilic activation of the enol silane by the hypervalent iodine, followed by azide transfer.

AzidationMechanism Start Silyl Enol Ether Inter1 Activated Intermediate (Iodonium/Radical Cation) Start->Inter1 + Reagent (-78°C) Reagent Hypervalent Iodine (PhI(N3)L) Reagent->Inter1 PathA Path A: Azide Transfer (Desired) Inter1->PathA N3 Transfer PathB Path B: Hydrolysis (Moisture) Inter1->PathB H2O present PathC Path C: Elimination (High Temp) Inter1->PathC > 0°C Product α-Azido Ketone PathA->Product - PhI, - TMS-L Waste Ketone / Enone PathB->Waste Desilylation PathC->Waste β-H Elimination

Figure 1: Mechanistic pathways in hypervalent iodine-mediated azidation. Path A represents the desired trajectory.

Module 4: Troubleshooting & FAQs

Q1: I am recovering the starting ketone, not the azide. Why?

Diagnosis: Hydrolysis. The silyl enol ether is extremely moisture-sensitive. Fix:

  • Ensure the reaction is under a positive pressure of Argon/Nitrogen.

  • Verify the quality of your anhydrous solvent (Karl Fischer titration if possible).

  • Self-Validation: Add a drop of TMSCl to the reaction mixture to "scavenge" adventitious water.

Q2: The reaction mixture turns dark/black, and yield is low.

Diagnosis: Radical Decomposition. Hypervalent iodine reagents can initiate radical chains that lead to polymerization or decomposition at higher temperatures. Fix:

  • Lower the temperature. Run the addition at -78°C and do not exceed 0°C.

  • Add a Radical Scavenger? Contra-indication: Do NOT add TEMPO unless you specifically want to trap a radical intermediate. Instead, ensure strict light exclusion (wrap flask in foil) as these reagents are photolabile.

Q3: I see the -unsaturated ketone (Enone) instead of the azide.

Diagnosis: Elimination. The intermediate carbocation/iodonium species lost a proton instead of accepting the azide. Fix:

  • This often happens if the azide source is not nucleophilic enough or if the base is present.

  • Ensure excess TMSN

    
      (1.5 - 2.0 equiv) is present to outcompete elimination.
    
  • Switch to the Zhdankin Reagent (ABX) , which has a tighter ion-pairing/ligand sphere that promotes substitution over elimination.

Q4: Safety - Can I scale this up?

Diagnosis: Explosion Hazard. Organic azides with a


 ratio 

are explosive.[2] Fix:
  • Rule of Six: Ensure the total number of carbons is at least 3x the number of nitrogens.[7]

  • Handling: Never use metal spatulas (formation of metal azides).[1][2][3][4] Use a blast shield.[2][3]

  • Waste: Quench all azide waste with 10% Sodium Nitrite (NaNO

    
    ) and Sulfuric Acid (H
    
    
    
    SO
    
    
    ) or specific commercial quenchers before disposal.

Module 5: Decision Tree for Optimization

Troubleshooting Problem Low Yield / Failure Check1 Is Starting Material (Ketone) Recovered? Problem->Check1 Yes1 Hydrolysis Issue Check1->Yes1 Yes No1 Decomposition/Other Product Check1->No1 No Action1 Dry Solvent/Glassware Check Silyl Enol Ether Purity Yes1->Action1 Check2 Is Enone Formed? No1->Check2 Yes2 Elimination Pathway Check2->Yes2 Yes No2 Complex Mixture Check2->No2 No Action2 Lower Temp Increase TMSN3 Equiv Switch to ABX Reagent Yes2->Action2 Action3 Radical Polymerization Exclude Light Check PhIO Quality No2->Action3

Figure 2: Troubleshooting logic flow for azidation failures.

References

  • Magnus, P., & Hulme, C. (1995). "Direct

    
    -Azidation of Triisopropylsilyl Enol Ethers: An Efficient Method for the Synthesis of 
    
    
    
    -Azido Ketones." Journal of the American Chemical Society.[8][9] Link
  • Zhdankin, V. V., et al. (2013).

    
    -Keto Esters and Silyl Enol Ethers with a Benziodoxole Reagent." Organic Letters. Link
    
  • Doherty, S., et al. (2015). "Iron-Catalyzed Azidation of Silyl Enol Ethers." Nature. Link (Contextual reference for Fe-catalysis comparison).

  • University of Pittsburgh. (2013). "Safe Handling of Azides."[1][2][3][4][7][10] Environmental Health & Safety Guidelines. Link

  • Organic Syntheses. "Preparation of Silyl Enol Ethers." Link

Sources

Technical Support Center: 2-Azidocyclohexanone Safety & Handling

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers handling 2-azidocyclohexanone (


). It prioritizes high-risk mitigation strategies derived from the compound's specific physicochemical properties.

Status: Active | Severity Level: Critical | Audience: Synthetic Chemists / EHS Officers

⚠️ Core Directive: The "Rule of Three" Violation

Before proceeding, you must understand the fundamental instability of this specific compound.

The Assessment: Organic azides are governed by the C/N Ratio Rule to predict explosivity.[1] A stable azide typically requires a ratio of


.[2]

This compound Calculation:

  • Formula:

    
    
    
  • Carbons (

    
    ):  6
    
  • Oxygens (

    
    ):  1
    
  • Nitrogens (

    
    ):  3
    


Technical Conclusion: Because


, This compound is classified as thermodynamically unstable.  It possesses a high energy content relative to its molecular weight.
  • Actionable Protocol: Do NOT distill this compound. Do NOT isolate it in solvent-free (neat) form on a scale >1 gram. Handle primarily in solution.

Module 1: Synthesis & Workflow Safety

Use this troubleshooting tree to validate your experimental setup before starting.

🔍 FAQ: Experimental Setup & Solvent Choice

Q1: Can I use Dichloromethane (DCM) for the synthesis or extraction? A: ABSOLUTELY NOT.

  • The Hazard: When synthesizing this compound (typically via nucleophilic substitution with sodium azide), using halogenated solvents like DCM (

    
    ) can result in the formation of diazidomethane  or triazidomethane .[2]
    
  • The Mechanism: Azide ions (

    
    ) displace chloride ions in the solvent under phase-transfer conditions.
    
  • The Consequence: Di/tri-azidomethanes are extremely volatile and explosive.

  • Correct Protocol: Use Acetonitrile , DMSO , DMF , or Ethyl Acetate for extractions.

Q2: I need to purify the compound. Is vacuum distillation safe? A: No.

  • The Hazard: this compound decomposes thermally. While some literature suggests decomposition occurs >180°C, the presence of impurities or trace metals can lower this threshold significantly. Distillation concentrates the azide, increasing the "mass effect" where a micro-detonation becomes a catastrophic explosion.

  • Correct Protocol: Purify via column chromatography (silica gel) using a gradient. Never let the column run dry. Evaporate solvent at <30°C and never to complete dryness (leave it as a concentrated oil/solution).

Module 2: Visualization of Safety Logic

The following decision tree outlines the critical "Go/No-Go" checkpoints for handling this compound.

AzideSafety Start Start: this compound Workflow Calc Calculate (C+O)/N Ratio Result: 2.33 (<3.0) Start->Calc Scale Check Scale Calc->Scale SmallScale < 1 Gram Scale->SmallScale LargeScale > 1 Gram Scale->LargeScale STOP: Split Batch SolventCheck Solvent Selection SmallScale->SolventCheck BadSolvent Dichloromethane (DCM) Chloroform SolventCheck->BadSolvent Explosion Risk GoodSolvent DMSO, DMF, MeCN Ethyl Acetate SolventCheck->GoodSolvent Isolation Isolation Method GoodSolvent->Isolation Distill Distillation Isolation->Distill Thermal Decomp Chrom Chromatography (Never Dry) Isolation->Chrom

Figure 1: Critical Decision Matrix for this compound. Red paths indicate high-risk operations that must be avoided.

Module 3: Storage & Stability Data[2][3]

Q3: How long can I store this compound? A: Storage should be minimized. If necessary, follow these strict parameters:

ParameterSpecificationReason
State Solution (0.5 M max) Pure neat azide is shock-sensitive. Dilution acts as a heat sink.
Temperature -20°C to 4°C Slows thermal decomposition and

release.
Container Plastic (HDPE/PP) Avoids ground glass joints (friction = ignition source).
Light Amber/Opaque Azides are photolabile and can decompose to nitrenes under UV.
Headspace Vented Cap Prevents pressure buildup if slow decomposition releases

.

Module 4: Emergency & Waste Protocols

🧪 Protocol: Quenching Spills & Waste

Never pour azide solutions down the drain.[3] Azides react with copper/lead plumbing to form heavy metal azides, which are primary explosives.[3]

Step-by-Step Decontamination:

  • Isolate: Clear the area. If the spill is >5mL of neat material, evacuate the lab.

  • Chemical Quench (The Staudinger Method):

    • Prepare a solution of Triphenylphosphine (

      
      )  in ethyl acetate or toluene (1.5 equivalents relative to the estimated azide).
      
    • Slowly add the spill material to this solution (or pour solution over spill if on a surface).

    • Mechanism:[2][4][5][6][7][8]

      
      . This converts the explosive azide into a stable iminophosphorane (which hydrolyzes to an amine).
      
  • Verification: Monitor gas evolution (

    
    ). Allow to stand for 12+ hours.
    
  • Disposal: Dispose of the resulting mixture as organic solvent waste, clearly labeled "Quenched Azide Waste - Contains Phosphine Oxides."

🚑 First Aid: Exposure[7]
  • Inhalation: Move to fresh air immediately. Azides can cause vasodilation (similar to nitroglycerin) leading to hypotension and headaches ("azide headache").

  • Skin Contact: Wash with soap and water for 15 minutes. Do not use organic solvents (increases absorption).

References

  • University of Pittsburgh. (2013).[9] Safe Handling of Azides (Guideline 04-028).[9] Retrieved from

  • BenchChem. (2025).[2][3] Technical Support Center: Safe Handling of Azides.[3] Retrieved from

  • Smith, P. A. S. (1984). Open-Chain Nitrogen Compounds. Benjamin/Cummings.
  • Keicher, T., & Löbbecke, S. (2018). Organic Azides: Syntheses and Energetic Properties. In Organic Azides (Eds. S. Bräse, K. Banert). Wiley-VCH.
  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Sodium Azide. Retrieved from

Sources

Minimizing decomposition of 2-azidocyclohexanone during purification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for handling 2-azidocyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on minimizing decomposition during the purification of this valuable, yet sensitive, synthetic intermediate.

Introduction: The Challenge of this compound Stability

This compound is a versatile building block in organic synthesis, notably in the construction of nitrogen-containing heterocycles. However, its utility is often hampered by its inherent instability. The molecule is prone to decomposition, primarily through a retro-Diels-Alder reaction, which can be accelerated by heat, acid, or base catalysis. This guide provides practical, field-tested strategies to mitigate decomposition and ensure the integrity of your purified product.

Troubleshooting Guide: Minimizing Decomposition During Purification

This section provides detailed protocols and the scientific rationale for key purification steps.

Issue 1: Significant Product Loss and Impurity Formation During Column Chromatography

Column chromatography is a standard purification technique, but it can be a major source of decomposition for this compound if not optimized.

Root Cause Analysis:

  • Stationary Phase Acidity: Standard silica gel is inherently acidic and can catalyze the decomposition of this compound.

  • Frictional Heat: The friction generated by the flow of the mobile phase through the stationary phase can create localized "hot spots" on the column, accelerating thermal decomposition.

  • Solvent Polarity: Highly polar solvents can sometimes promote side reactions.

Recommended Protocol: Neutralized Flash Column Chromatography

This protocol is designed to create an inert environment that minimizes contact with acidic surfaces and reduces thermal stress.

Step-by-Step Methodology:

  • Neutralization of Silica Gel:

    • Prepare a slurry of silica gel in your chosen eluent system.

    • Add triethylamine (Et3N) to the slurry to a final concentration of 1-2% (v/v).

    • Stir the slurry for 15-20 minutes to ensure complete neutralization.

    • Rationale: Triethylamine is a volatile base that will neutralize the acidic silanol groups on the surface of the silica gel, preventing acid-catalyzed decomposition.

  • Column Packing:

    • Pack the column with the neutralized silica slurry.

    • Pro-Tip: Employ a "wet" packing method to ensure a homogenous and well-packed column, which will improve separation efficiency and reduce the risk of channeling.

  • Eluent System:

    • Incorporate 1% triethylamine into your eluent system (e.g., ethyl acetate/hexanes + 1% Et3N).

    • Rationale: This maintains the neutral environment throughout the purification process.

  • Loading and Elution:

    • Dissolve your crude this compound in a minimal amount of the eluent.

    • Load the sample onto the column.

    • Elute the compound using a low-pressure flash chromatography system.

    • Rationale: Low pressure minimizes frictional heat generation.

Data Summary: Recommended Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase Silica gel (neutralized)Prevents acid-catalyzed decomposition.
Neutralizing Agent Triethylamine (1-2% v/v)Volatile and effective base.
Eluent Additive Triethylamine (1% v/v)Maintains a neutral environment.
Technique Low-pressure flash chromatographyMinimizes frictional heat.

Visualizing the Workflow: Neutralized Chromatography

G cluster_prep Column Preparation cluster_purification Purification cluster_analysis Analysis Silica Silica Gel Slurry Et3N_add Add 1-2% Et3N Silica->Et3N_add Stir Stir 15-20 min Et3N_add->Stir Pack Pack Column Stir->Pack Crude Crude this compound Dissolve Dissolve in Eluent (+1% Et3N) Crude->Dissolve Load Load onto Column Dissolve->Load Elute Elute (Low Pressure) Load->Elute Fractions Collect Fractions Elute->Fractions TLC TLC Analysis Fractions->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent (Reduced Pressure, Low Temp) Combine->Evaporate Pure Pure this compound Evaporate->Pure

Troubleshooting low conversion rates in alpha-azidation reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Alpha-Azidation Troubleshooting Guide

Topic: Troubleshooting Low Conversion Rates in Alpha-Azidation Reactions Audience: Senior Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary & Diagnostic Framework

Low conversion in alpha-azidation is rarely a single-variable failure. It typically stems from a mismatch between the substrate's electronic/steric profile and the chosen mechanistic pathway.

Before troubleshooting, categorize your workflow into one of the three primary methodologies. The failure modes are distinct for each:

MethodologyPrimary MechanismCommon Failure ModeKey Diagnostic
Electrophilic Azidation Enolate attack on Sulfonyl AzideDiazo Transfer vs. AzidationIs the product a diazo species (

) or starting material?
Nucleophilic Substitution

displacement of

-Halo
Elimination (

)
Presence of

-unsaturated enone.
Radical C-H Activation Metal-oxo (Mn/Fe) H-abstractionCatalyst Deactivation Loss of color/activity; high oxidant consumption.

Methodology A: Electrophilic Azidation (Enolate Chemistry)

Standard for: Chiral imides (Evans auxiliaries), esters, and ketones.

This reaction relies on the attack of a nucleophilic enolate on the terminal nitrogen of an electrophilic azide (e.g., Trisyl azide), forming a sulfonyl triazene intermediate.

Critical Failure Point: The Triazene Decomposition

Low conversion to the azide often implies high conversion to the diazo byproduct or reversion to starting material due to improper quenching.

Q: I see starting material and a diazo compound, but minimal azide. Why? A: You are likely failing to protonate the intermediate sulfonyl triazene.

  • Mechanism: The enolate attacks the azide to form a tetrahedral intermediate. If this intermediate eliminates the sulfonamide anion without protonation, you get a diazo compound (Diazo Transfer).

  • The Fix: You must use a rapid acidic quench (Acetic Acid or aqueous KOAc) while the reaction is still cold (typically -78 °C). This protonates the triazene, forcing the fragmentation toward the azide and sulfonamide.

  • Protocol Adjustment: Do not let the reaction warm to room temperature before adding the quench.

Q: My enolate formation seems sluggish (low yield overall). A: Check your base quality and hygroscopicity.

  • KHMDS vs. LiHMDS: Potassium enolates are more reactive than lithium enolates. If using LiHMDS with bulky substrates (e.g., Evans oxazolidinones), switch to KHMDS to increase nucleophilicity.

  • Reagent Quality: Trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide) is bulky. If steric hindrance is excessive, switch to the less bulky (but more hazardous) tosyl azide, though Trisyl is preferred for stereoselectivity.

Visualizing the Pathway

ElectrophilicAzidation Substrate Carbonyl Substrate Enolate Enolate (Li/K) Substrate->Enolate Base (KHMDS) Triazene Sulfonyl Triazene Intermediate Enolate->Triazene + Trisyl Azide TrisylAzide Trisyl Azide Quench Acidic Quench (AcOH/KOAc) Triazene->Quench WarmUp Warm without Acid Triazene->WarmUp ProductAzide Alpha-Azido Product (Target) Quench->ProductAzide Protic Decomposition ProductDiazo Diazo Byproduct (Failure) WarmUp->ProductDiazo Diazo Transfer

Figure 1: The bifurcation point in electrophilic azidation. Acidic quench is required to secure the azide product.

Methodology B: Nucleophilic Substitution ( )

Standard for: Alpha-halo ketones/esters.

Q: The reaction stalls at 50% conversion. Adding more NaN3 doesn't help. A: This is likely a solubility or "salting out" issue.

  • The Problem: Sodium azide is poorly soluble in most organic solvents. As the reaction proceeds, the leaving group salt (e.g., NaBr) precipitates, potentially coating the NaN3 surface or altering the ionic strength.

  • The Fix:

    • Solvent Switch: Use DMSO or DMF. If you must use acetone/DCM, add water (10-20% v/v) to solubilize the azide.

    • Phase Transfer: Add 18-crown-6 (if using K+) or TBAI (tetrabutylammonium iodide) to solubilize the azide anion in the organic phase.

Q: I am generating the enone (elimination product) instead of the azide. A: The azide ion is acting as a base (


 mechanism) rather than a nucleophile (

).
  • Cause: Steric hindrance at the alpha-carbon or high temperatures.

  • The Fix:

    • Lower Temperature: Run at 0 °C or RT; avoid reflux.

    • Buffer: Add a weak acid (e.g., NH4Cl) to buffer the basicity of the azide solution slightly, though this is less common.

    • Change Route: If the substrate is tertiary or neopentyl,

      
       is geometrically impossible. Switch to Methodology C  (Radical Azidation).
      

Methodology C: Radical/Oxidative Azidation (C-H Activation)

Standard for: Late-stage functionalization, unactivated C-H bonds.

Q: The reaction turns brown/black and stops converting. A: Catalyst deactivation (Oxidative bleaching).

  • Mechanism: High-valent metal-oxo species (Mn(V)=O) are reactive. If the substrate concentration is too low, or the oxidant addition is too fast, the catalyst destroys itself.

  • The Fix:

    • Slow Addition: Syringe pump addition of the oxidant (PhIO or H2O2) is mandatory.

    • Catalyst Load: Increase Mn-salen or Fe-catalyst loading to 10 mol%.

Q: I see oxygenated products (alcohols/ketones) instead of azides. A: The "Rebound Rate" is favoring OH transfer over N3 transfer.

  • The Fix: Increase the concentration of the azide source (TMSN3 or aqueous NaN3). The radical intermediate must trap the azide faster than it traps the hydroxyl radical or water.

Standardized Protocols

Protocol A: Electrophilic Azidation of an Evans Imide

Reference: Evans, D. A. et al. J. Am. Chem. Soc. 1990, 112, 4011.

  • Enolization: Dissolve imide (1.0 equiv) in dry THF (0.1 M) under

    
    . Cool to -78 °C. Add KHMDS (1.1 equiv) dropwise. Stir 30 min.
    
  • Azidation: Cannulate the enolate into a pre-cooled (-78 °C) solution of Trisyl Azide (1.2 equiv) in THF. Note: Inverse addition prevents diazo transfer.

  • The Critical Step: Stir for 2-5 min at -78 °C.

  • Quench: Add Glacial Acetic Acid (4.0 equiv) quickly at -78 °C.

  • Warm: Remove cooling bath and stir at RT for 45 min.

  • Workup: Dilute with DCM, wash with dilute H2SO4 (removes sulfonamide), then NaHCO3.

Protocol B: Direct Mn-Catalyzed C-H Azidation

Reference: Groves, J. T. et al. J. Am. Chem. Soc. 2012, 134, 17952.

  • Setup: Combine substrate (1.0 equiv), Mn(TMP)Cl catalyst (5 mol%), and NaN3 (3.0 equiv, dissolved in min. water) in CH3CN/DCM.

  • Oxidant: Add PhIO (2.0 equiv) or H2O2 slowly over 2-4 hours via syringe pump at 0 °C to RT.

  • Monitoring: If color fades from dark brown to light yellow, add more catalyst (2 mol%).

Troubleshooting Matrix

ObservationProbable CauseCorrective Action
Start Material remains (Enolate method) Wet solvent/base; Enolate didn't form.Titrate KHMDS; dry THF over sieves.
Diazo compound formed (Enolate method) Quench was too slow or too warm.Quench with AcOH at -78 °C before warming.
Elimination product (SN2 method) Basic conditions; Steric hindrance.[1]Lower temp; Switch to Mn-catalyzed radical route.
Low Conversion (Mn method) Catalyst death; Oxidant depletion.Slow addition of oxidant; Increase ligand stability.
Explosive Hazard Warning Formation of diazidomethane.NEVER use DCM with NaN3 in SN2 reactions (forms explosive CH2(N3)2). Use CH3CN.

References

  • Evans, D. A. ; Britton, T. C.; Ellman, J. A.; Dorow, R. L. "The Asymmetric Synthesis of alpha-Amino Acids. Electrophilic Azidation of Chiral Imide Enolates, a Practical Approach to the Synthesis of (R)- and (S)-alpha-Azido Carboxylic Acids." J. Am. Chem. Soc.[2][3]1990 , 112, 4011–4030.

  • Groves, J. T. ; Liu, W.; "Manganese Catalyzed C-H Halogenation." J. Am. Chem. Soc.[2][3]2012 , 134, 17952. (Contextual reference for Mn-mechanism). See also: Huang, X. ; Groves, J. T. "Taming Azide Radicals for Catalytic C–H Azidation." ACS Catal.2016 , 6, 751–759.

  • Magnus, P. ; Lacour, J. "Triisopropylbenzenesulfonyl Azide (Trisyl Azide): A Reagent for the Electrophilic Azidation of Enolates." J. Am. Chem. Soc.[2][3]1992 , 114, 767–769.

  • Patonay, T. ; Hoffman, R. V. "Alpha-Azido Ketones: Synthesis and Chemistry." Org.[2][3][4][5][6] Prep. Proced. Int.1994 , 26, 433.

Sources

Controlling shock sensitivity of low molecular weight organic azides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Shock Sensitivity of Low Molecular Weight Organic Azides Status: Operational Lead Scientist: Senior Application Specialist

Welcome to the Azide Technical Support Hub

Current Alert Level: HIGH Low molecular weight (LMW) organic azides are potent energetic materials. They possess a high potential for detonation via shock, friction, or thermal input due to the weak


 single bond and the release of highly stable 

gas upon decomposition.

This guide moves beyond basic safety rules to provide mechanistic troubleshooting and self-validating protocols . We do not just tell you what to do; we explain why the physics of the molecule demands it.

Module 1: Stability Assessment (The Golden Rules)

Before synthesizing any azide, you must validate its theoretical stability. The explosive potential is directly correlated to the energy density of the molecule.

The Law of Dilution

The stability of an organic azide is governed by the ratio of atoms that "dilute" the energy (Carbon, Oxygen) to the energetic Nitrogen atoms.

The Smith Equation:



Where 

is the number of atoms of Carbon, Oxygen, or Nitrogen.

The Rule of Six: For a compound to be considered "safe" to handle in standard glassware, it should contain at least 6 carbons per energetic functional group (azide, nitro, etc.).[1][2][3]

Visual Decision Support: Stability Calculator

AzideSafety Start START: Proposed Structure Calc Calculate Ratio: (C + O) / N Start->Calc CheckRatio Is Ratio ≥ 3? Calc->CheckRatio CheckMW Is Total MW < 200 g/mol? CheckRatio->CheckMW No (Ratio < 3) Safe Green Zone: Standard Precautions (Shielding, PPE) CheckRatio->Safe Yes (Ratio ≥ 3) Caution Yellow Zone: Limit Scale < 1g Store in Solution Only CheckMW->Caution No (High MW) Danger Red Zone: DO NOT ISOLATE Synthesize In Situ Only CheckMW->Danger Yes (Low MW)

Figure 1: Decision logic for isolating organic azides. Note that even "Green Zone" azides require blast shields.

Module 2: Synthesis & Isolation Troubleshooting

Issue: "How do I remove solvent without detonating the azide?" Root Cause: Concentrating LMW azides increases the probability of friction events and thermal accumulation. A pure LMW azide liquid is essentially a bomb waiting for a stimulus.

Protocol: The Solvent Swap (Never Distill to Dryness)

Do not use a rotary evaporator to dryness. Instead, use a high-boiling co-solvent to maintain a "safety cushion."

Step-by-Step Workflow:

  • Select a Keeper Solvent: Choose a solvent with a higher boiling point than your reaction solvent (e.g., Toluene or DMF).

  • Add Cushion: Add the keeper solvent to your reaction mixture before evaporation.

  • Controlled Evaporation: Evaporate the low-boiling solvent (e.g., Ether, DCM) until the volume equals the volume of the keeper solvent added.

  • Result: You are left with a solution of your azide in the keeper solvent, never passing through a neat (pure) state.

ParameterUnsafe PracticeSafe Protocol
Concentration Rotary evaporation to oil/solidEvaporate only to ~1M solution
Temperature Water bath > 40°CWater bath < 30°C (Ambient)
Pressure High vacuum (rapid boiling)Moderate vacuum (controlled boil)
Light Ambient lab lightAmber glassware / Foil wrap

Module 3: Solvent Incompatibility (The Hidden Hazard)

Critical Alert: NEVER use Dichloromethane (DCM) or Chloroform with Sodium Azide (


) or when unreacted azide ions are present.

The Mechanism of Failure: Halogenated solvents react with azide ions via nucleophilic substitution (


) to form Diazidomethane  (

) or Triazidomethane .
  • Diazidomethane: A highly volatile liquid that can detonate even from the friction of a ground glass joint turning.

  • Sensitivity: It is significantly more shock-sensitive than the target organic azide.

Troubleshooting: "I accidentally used DCM. What do I do?"

  • STOP: Do not touch the flask. Do not rotate the joint.[4]

  • Dilute: Gently pour a large excess of a safe solvent (Ether or Toluene) into the flask through the top opening.

  • Quench: Add a quenching agent (see Module 5) directly to the flask if possible, or keep wet and call EHS immediately.

Module 4: Impact Sensitivity (The BAM Standard)

User Question: "How do I know the exact shock limit of my compound?" Technical Answer: Sensitivity is measured using the BAM Fallhammer Test .

While most synthesis labs lack this equipment, understanding the data is crucial for risk assessment.

  • Test Method: A drop weight (1 kg to 10 kg) is dropped from varying heights onto the sample.

  • Measurement: The "Limiting Impact Energy" (in Joules) is the maximum energy where no explosion occurs in 6 trials.

Comparative Sensitivity Table:

CompoundImpact Sensitivity (Joules)ClassificationHandling Implication
Sodium Azide ~40 JModerateSafe with care, avoid metal contact.
Methyl Azide < 1 JEXTREME Do not isolate. Gas phase detonation risk.
Benzyl Azide ~10-20 JHighHandle behind shield. No metal spatulas.[4]
TNT (Reference) 15 JHighReference standard.

Note: Many LMW organic azides are MORE sensitive than TNT.

Module 5: Waste & Disposal Protocols

Issue: "I have leftover azide solution. Can I pour it down the drain?" Answer: ABSOLUTELY NOT. Azides react with copper/lead piping to form heavy metal azides, which are primary explosives.[3]

Disposal Workflow: Chemical Quenching

Two primary methods exist. The Staudinger Reduction is preferred for organic azides as it is milder and does not generate toxic gases.

Disposal Waste Azide Waste Method Select Method Waste->Method Staud Staudinger Method (Preferred for Organic) Method->Staud Nitrous Nitrous Acid Method (For NaN3 / Inorganic) Method->Nitrous AddP Add Triphenylphosphine (Excess) Staud->AddP Water Add Water AddP->Water SafeAmine Result: Stable Amine + Phosphine Oxide Water->SafeAmine Acid Add NaNO2 + H2SO4 (IN FUME HOOD) Nitrous->Acid Gas Releases NO/N2 Gas Acid->Gas SafeSol Result: Neutral Solution Gas->SafeSol

Figure 2: Chemical quenching pathways. Staudinger reduction is safer for general organic synthesis waste.

Staudinger Protocol (Step-by-Step):

  • Dissolve waste azide in THF or Toluene.

  • Add 1.5 equivalents of Triphenylphosphine (

    
    ).
    
  • Stir at room temperature until

    
     evolution ceases (monitor by bubbling).
    
  • Add water to hydrolyze the intermediate iminophosphorane.

  • Dispose of the resulting amine/phosphine oxide mixture as standard organic waste.

Frequently Asked Questions (FAQs)

Q: I used a metal spatula to weigh my solid azide. Is it safe? A: Risk of Contamination. Metal spatulas (especially iron, copper, or brass) can react with trace acid/moisture and azides to form metal azides.[2][3] These are shock-sensitive primary explosives.

  • Corrective Action: Switch to Teflon-coated, plastic, or ceramic spatulas immediately. Wipe the metal spatula with a dilute NaOH solution to neutralize any traces.

Q: My reaction turned dark red/brown. What happened? A: This often indicates decomposition or the formation of azo/diazo byproducts, which can be unstable.

  • Corrective Action: Do not heat.[1][2] Cool the reaction to 0°C immediately. Analyze by TLC. If decomposition is suspected, quench immediately using the Staudinger method.

Q: Can I store my azide in the freezer? A: Yes, but with caveats.

  • Ensure the container is tightly sealed (Teflon tape) to prevent solvent evaporation, which would concentrate the azide.

  • Use a secondary container (plastic tub) to contain leaks.

  • Warning: Do not use ground glass stoppers; if the azide crystallizes in the joint, opening the bottle can cause detonation. Use Teflon-lined screw caps.

References

  • Smith, P. A. S. (1966). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A. Benjamin.
  • University of Pittsburgh . (2013). Safe Handling of Azides.

  • Stanford University . (2025). Information on Azide Compounds. Environmental Health & Safety.

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Foundational safety in Click Chemistry).

  • BAM (Bundesanstalt für Materialforschung und -prüfung) . Explosives Testing Standards. (Reference for Fallhammer Test protocols).

  • Occupational Safety and Health Administration (OSHA) . Hazard Information Bulletin: Explosive Hazards of Sodium Azide.

Sources

Optimization of solvent systems for 2-azidocyclohexanone extraction

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Solvent Systems for 2-Azidocyclohexanone Extraction

Status: Active Ticket ID: AZ-CYC-002 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Introduction: The Dual Challenge of this compound

Welcome to the technical support guide for the extraction of


-azido ketones. You are likely working with This compound , a valuable synthetic intermediate often generated via nucleophilic substitution (e.g., from 2-chlorocyclohexanone) or oxidative azidination.[1]

The Core Challenge: This molecule presents a paradox. It is sufficiently polar to resist simple extraction from high-boiling reaction solvents (DMSO/DMF), yet it is thermally unstable and shock-sensitive, prohibiting aggressive purification methods like distillation.[1]

This guide prioritizes Safety (preventing explosions) and Purity (preventing elimination to enones).[1][2]

Part 1: Critical Safety Directives (Read Before Experimentation)

Q: Can I use Dichloromethane (DCM) for extraction?

A: PROCEED WITH EXTREME CAUTION. We strongly recommend alternatives.

While DCM is an excellent solvent for solubilizing polar organic molecules, it poses a severe, often overlooked incompatibility with azide chemistry.

  • The Hazard: If your reaction mixture contains unreacted sodium azide (

    
    ), mixing it with DCM can generate Diazidomethane  (
    
    
    
    ) or Azidomethane , both of which are highly explosive and more shock-sensitive than the target molecule.
  • The Protocol: If you must use DCM due to solubility constraints, you must quench all residual azide species in the aqueous phase (using nitrite/acid methods) before the organic solvent is introduced.

  • Recommended Alternative: Use Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) .[1][2] These solvents do not form explosive byproducts with azides.[1][2]

Q: Is this compound stable enough for rotary evaporation?

A: Yes, but only under controlled conditions.

  • The "Rule of Six": Organic azides are generally considered safe to handle if the number of carbon atoms (

    
    ) plus the number of oxygen atoms (
    
    
    
    ) divided by the number of nitrogen atoms (
    
    
    ) is
    
    
    .
    • Calculation for this compound (

      
      ):
      
      
      
      .[2]
    • Verdict: This molecule is below the safety threshold .[1][2] It is energy-rich and potentially unstable.[2]

  • Action: Never concentrate to dryness.[2] Always leave the product in solution or use a high-boiling "keeper" solvent if solvent exchange is necessary.[1][2] Keep the water bath

    
    .[1][2]
    

Part 2: Solvent System Optimization

Q: Which solvent system maximizes recovery from DMSO/DMF reactions?

A: The "Dilution-Extraction" Method using EtOAc or MTBE.

Reactions involving


 are often run in DMSO or DMF.[1][2] These solvents can drag product into the aqueous layer or cause emulsions.[1][2]

Comparative Solvent Performance Table:

SolventExtraction EfficiencyDMSO RejectionSafety ProfileRecommendation
Ethyl Acetate (EtOAc) HighModerateGoodPrimary Recommendation
Dichloromethane (DCM) Very HighLow (Drags DMSO)Critical Risk Avoid if possible
Diethyl Ether (

)
ModerateHighFlammable/PeroxidesGood for purity, lower yield
MTBE Moderate-HighHighGoodExcellent for rejecting DMSO
2-MeTHF HighModerateExcellent (Green)Best modern alternative
Q: How do I prevent the formation of 2-cyclohexen-1-one (Elimination Product)?

A: Control the pH during workup.


-Azido ketones are prone to 

-elimination of hydrazoic acid (

) to form conjugated enones, especially in basic media.[1]
  • The Fix: Ensure your quench and wash solutions are neutral to slightly acidic (pH 5-6) .[1] Avoid strong bicarbonate washes if the contact time is long.[2] Use a phosphate buffer or dilute

    
     for the initial wash.[1][2]
    

Part 3: Troubleshooting & Protocols

Q: I have a persistent emulsion ("Rag Layer"). How do I fix it?

A: The "Salting Out" Protocol. Emulsions occur when the density difference between phases is low or when amphiphilic impurities stabilize the interface.

Step-by-Step Recovery Protocol:

  • Do not shake vigorously. Use a gentle rocking motion for extractions.[1][2]

  • Add Brine: Saturate the aqueous layer with NaCl. This increases the density of the aqueous phase and "salts out" the organic product.

  • Filtration: If fine solids (salts) are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite or a glass frit before separation.

  • Wait: Allow 15–20 minutes. If separation fails, add a small amount of Methanol (1-2%) to the organic layer to break surface tension.

Part 4: Visual Workflow (Decision Matrix)

The following diagram illustrates the logical flow for selecting the correct extraction path based on safety and reaction conditions.

ExtractionWorkflow Start START: Reaction Complete (this compound in DMSO/DMF) SafetyCheck CRITICAL SAFETY CHECK: Is unreacted NaN3 present? Start->SafetyCheck Quench Quench Azide (Nitrite/Acid) Ensure pH ~6 SafetyCheck->Quench Yes (Excess NaN3) SolventChoice Select Extraction Solvent SafetyCheck->SolventChoice No (Stoichiometric) Quench->SolventChoice PathDCM Dichloromethane (DCM) SolventChoice->PathDCM High Solubility Req. PathEtOAc Ethyl Acetate (EtOAc) (Recommended) SolventChoice->PathEtOAc Standard Yield PathMTBE MTBE / Ether (High Purity) SolventChoice->PathMTBE High Purity Risk RISK: Diazidomethane Formation Explosion Hazard PathDCM->Risk If traces of NaN3 remain Wash Wash 3x with Water/Brine (Remove DMSO) PathDCM->Wash If verified Azide-free PathEtOAc->Wash PathMTBE->Wash Dry Dry (MgSO4) & Conc. < 40°C DO NOT DISTILL Wash->Dry

Caption: Decision matrix for solvent selection emphasizing safety checkpoints to avoid diazidomethane formation.

References

  • Bräse, S., et al. "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[2] Angewandte Chemie International Edition, vol. 44, no. 32, 2005, pp. 5188–5240. Link

  • University of California, Santa Barbara. "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides." UCSB Environmental Health & Safety.[1][2] Link

  • Dunn, P. J., et al. "Green Chemistry: Solvent Selection Guide."[1][2][3] Green Chemistry, vol. 10, 2008, pp. 31-36.[3] (Pfizer Solvent Selection Guide).[1][2] Link

  • Keicher, T., and Löbbecke, S. "Organic Azides."[2] Encyclopedia of Reagents for Organic Synthesis, 2001.[2] (Regarding safety and stability rules). Link

  • Patonay, T., et al. "Nucleophilic substitution of

    
    -haloketones with sodium azide."[1][2] Synthetic Communications, vol. 26, no. 22, 1996.[2][3] (Specific synthesis context). Link
    

Sources

Preventing elimination side-reactions in 2-azidocyclohexanone synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing elimination side-reactions in 2-azidocyclohexanone synthesis Content type: Technical Support Center (Q&A Format) Audience: Researchers, scientists, and drug development professionals.

Subject: Preventing Elimination Side-Reactions & Optimization Guide

Executive Summary: The Substitution vs. Elimination Conflict

The synthesis of this compound from 2-chlorocyclohexanone (or 2-bromocyclohexanone) is a classic competition between nucleophilic substitution (


) and 

-elimination (E2).

While the azide anion (


) is a potent nucleophile, it also possesses sufficient basicity to abstract the acidic 

-proton of the ketone, particularly in polar aprotic solvents. This leads to the formation of the thermodynamically stable

-unsaturated ketone, 2-cyclohexenone .

This guide addresses the critical control points—solvent selection, temperature, and workup—to suppress this elimination pathway and safely isolate the thermally unstable product.

Troubleshooting Modules

Module A: Reaction Optimization (Preventing Elimination)

Q1: I am observing significant amounts of 2-cyclohexenone (enone) in my crude NMR. Why is elimination competing with substitution?

A: The elimination side-reaction is driven by three factors: Temperature , Basicity , and Solvent Polarity .

  • The Mechanism: The

    
    -protons in 2-chlorocyclohexanone are acidified by the carbonyl group. In polar aprotic solvents (DMSO, DMF), the azide anion is "naked" (poorly solvated), increasing both its nucleophilicity and its basicity. If the temperature is too high, the activation energy for the E2 elimination is overcome, leading to dehydrohalogenation.
    
  • The Fix:

    • Lower the Temperature: Conduct the reaction at 0°C to Room Temperature (20–25°C) . Never heat this reaction to accelerate it; heat exclusively favors elimination.

    • Switch Leaving Groups: If using 2-chlorocyclohexanone, the reaction is slower, tempting users to heat it. Ensure you are using a high-quality precursor. 2-Bromocyclohexanone reacts faster at lower temperatures but is also more prone to elimination; strict temperature control (0°C) is required if using the bromide.

Q2: Which solvent should I use? I see protocols for both DMSO and Acetonitrile.

A: Solvent choice dictates your workup strategy and product stability.

FeatureDMSO (Dimethyl Sulfoxide) Acetonitrile (MeCN)
Reaction Rate Fast . Excellent solvation of

.
Moderate . May require longer times.
Elimination Risk High if heated.[1] The basicity of

is enhanced.
Lower . Less enhancement of basicity.
Workup Difficult . Requires extensive water washes.Easy . Volatile; can be removed (carefully).
Recommendation Use for small scale or if reaction fails in MeCN.Preferred for scale-up and easier isolation.

Technical Insight: While DMSO accelerates the


 reaction, it also makes the workup hazardous because you cannot distill the solvent off without decomposing the azide product. Acetonitrile allows for a cleaner workup but may require slightly longer reaction times at room temperature.
Module B: Workup & Isolation (The "No-Heat" Rule)

Q3: Can I purify this compound by vacuum distillation?

A: ABSOLUTELY NOT. this compound is thermally unstable. Heating it, even under reduced pressure, poses two severe risks:

  • Decomposition: The compound eliminates nitrogen (

    
    ) to form an imine or polymerizes, often reverting to the enone or forming tar.
    
  • Explosion Hazard: Low-molecular-weight organic azides are potentially explosive. Distillation concentrates the azide and adds heat—a recipe for detonation.

Correct Isolation Protocol: Use a "Cold Extraction" method.

  • Dilute the reaction mixture with ice-cold water .

  • Extract with a low-boiling non-polar solvent like Pentane or Diethyl Ether .

  • Wash the organic layer repeatedly with cold water to remove DMSO/DMF.

  • Dry over

    
     (anhydrous).
    
  • Remove the solvent under reduced pressure at room temperature (do not use a water bath >30°C).

Q4: My product turns dark/tarry after sitting on the bench. How do I store it?

A:


-Azidoketones are light-sensitive and prone to slow decomposition.
  • Storage: Store at -20°C in the dark.

  • Stability: Use immediately for the next step (e.g., Click chemistry, reduction) if possible. Do not store for long periods.

Visualizing the Pathway

The following diagram illustrates the competing pathways and the critical decision nodes for the chemist.

ReactionPathways cluster_conditions Critical Control Factors Start 2-Chlorocyclohexanone + NaN3 Transition Transition State Start->Transition SubProduct This compound (Target Product) Transition->SubProduct SN2 Pathway (Low Temp, Polar Aprotic) ElimProduct 2-Cyclohexenone (Side Product) Transition->ElimProduct E2 Pathway (High Temp, Strong Basicity) Decomp Decomposition/Polymerization (Tars) SubProduct->Decomp Heat / Distillation (>40°C)

Figure 1: Mechanistic divergence between substitution (


) and elimination (E2). High temperature acts as a switch favoring elimination and decomposition.

Validated Experimental Protocol

Method: Synthesis in DMSO (Cold Process) Based on optimized literature procedures [1, 2].

Safety Warning: Sodium azide is highly toxic and reacts with acids to form explosive hydrazoic acid (


).[1] Do not use halogenated solvents (DCM) with sodium azide if avoidable (formation of di-azidomethane). Use a blast shield.
  • Preparation : In a round-bottom flask, dissolve Sodium Azide (1.5 equiv) in DMSO (approx. 5 mL per mmol).

    • Note: Ensure the system is vented to a scrubber if large scale, though no gas is evolved in the substitution step itself.

  • Addition : Cool the solution to 0°C (ice bath). Add 2-Chlorocyclohexanone (1.0 equiv) dropwise.

    • Control: Do not allow temperature to rise above 10°C during addition.

  • Reaction : Stir at Room Temperature (20–25°C) for 1–2 hours.

    • Monitor: Check TLC or GC-MS. If starting material remains, do not heat .[1] Extend time.

  • Workup (The Critical Step) :

    • Pour the reaction mixture into a slurry of Ice/Water .

    • Extract 3x with Pentane (preferred) or Diethyl Ether.

    • Wash combined organics 3x with cold water (to remove DMSO).

    • Dry over

      
      .[2]
      
  • Concentration : Evaporate solvent in vacuo at <25°C .

    • Result: Pale yellow oil. Do not distill.

References

  • Synthesis and Consecutive Reactions of α-Azido Ketones: A Review . PMC (NIH). [Link]

  • Some Reactions of Alicyclic α-Azidoketones . Canadian Journal of Chemistry. [Link]

  • Elimination Reactions: The Zaitsev Rule . Master Organic Chemistry. [Link]

  • Safe Handling of Sodium Azide . University of Wisconsin-Madison EHS. [Link]

Sources

Storage conditions to prevent thermal degradation of alpha-azido ketones

Technical Support Center: Stability & Storage of -Azido Ketones

Ticket ID: T-AZK-001 Subject: Prevention of Thermal and Photolytic Degradation Status: Open Support Level: Tier 3 (Senior Application Scientist)

⚠️ CRITICAL SAFETY DIRECTIVE

Before reviewing storage parameters, verify the Carbon-to-Nitrogen (C/N) Ratio of your compound.

  • Rule:

    
    .
    
  • Action: If your ratio is < 3 , the compound is potentially explosive.[1][2] DO NOT ISOLATE. Store only as a dilute solution (< 1 M) and proceed immediately to the next synthetic step.

  • Prohibited: Never use metal spatulas (risk of shock-sensitive metal azide formation) or halogenated solvents (DCM/CHCl

    
    ) for storage (risk of di/tri-azidomethane formation).[3]
    

Module 1: The Degradation Mechanism

User Question: "Why is my

Technical Insight:



The degradation is not just "decomposition"; it is a specific chemical rearrangement. Thermal energy causes the extrusion of molecular nitrogen, leading to a transient nitrene or a concerted rearrangement into an


-imino ketone
Visualization: Thermal Degradation Pathway

The following diagram illustrates the cascade triggered by heat or light.

AzideDegradationAzideα-Azido Ketone(R-CO-CH(N3)-R')HeatThermal/UVTriggerAzide->HeatN2Release of N2(Pressure Buildup)Heat->N2NitreneTransient Species(Nitrene/Concerted)Heat->Nitrene-N2Imineα-Imino Ketone(Reactive Intermediate)Nitrene->Imine1,2-H or Alkyl ShiftOxazoleOxazole(Rearrangement)Imine->OxazoleCyclizationPolymerOligomers/Tars(Color Change)Imine->PolymerDimerization

Figure 1: Thermal degradation pathway of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

4

Module 2: Optimized Storage Protocol

User Question: "What are the exact conditions to maximize shelf-life?"

Protocol: Follow this self-validating storage system. If any condition is unmet, assume degradation rate doubles every 10°C increase.

ParameterSpecificationScientific Rationale
Temperature -20°C to -80°C Arrhenius kinetics dictate that lower temps exponentially slow ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

extrusion. Room temp storage is unacceptable for

hours.
Light Amber Vial / Foil The azide bond is photolabile (

nm). Light triggers the same degradation pathway as heat.
Atmosphere Argon or Nitrogen Prevents moisture ingress. While hydrolysis is slower than thermal decay, moisture can facilitate enolization and subsequent decomposition.
State Solid vs. Solution Solid is preferred if C/N

3. If C/N < 3, store as solution in non-halogenated solvents (e.g., Toluene, THF).
Container Teflon-lined Cap Avoid ground glass joints (friction hazard).[2] Ensure gas-tight seal to prevent solvent evaporation if stored in solution.

Module 3: Troubleshooting & FAQs

Q1: "I see a pressure buildup in the storage vial. Is the compound safe?"

A: STOP immediately.

  • Diagnosis: Pressure indicates

    
     gas release, confirming active decomposition.
    
  • Action: Do not shake. Vent the vial carefully in a fume hood behind a blast shield.

  • Root Cause: The sample was likely exposed to temperatures

    
     or light. Check the purity via TLC/NMR immediately; if significant degradation (>10%) is observed, quench and dispose.
    
Q2: "Can I remove the solvent using a rotary evaporator?"

A: Proceed with Extreme Caution.

  • Risk: Concentrating azides increases energy density. Heating the bath

    
     can trigger runaway decomposition.
    
  • Protocol: Use a cool water bath (< 25°C). Never distill to dryness if the stability is unknown. For high-energy azides (low C/N), never strip solvent completely; use "telescoping" (carrying the solution directly to the next step).

Q3: "My white solid turned yellow/brown after a week. Can I purify it?"

A: Not recommended.

  • Diagnosis: The color change indicates the formation of conjugated imines or polymers (see Figure 1).

  • Risk: Purification (column chromatography) often involves concentrating the fraction, which concentrates the shock-sensitive byproducts.

  • Recommendation: If the impurity level is low (<5%), use as-is. If high, re-synthesize.

Q4: "Which solvent is best for solution storage?"

A: Toluene or Ethyl Acetate.

  • Avoid: Dichloromethane (DCM) or Chloroform.[3][5] Azides can react with di/poly-halogenated solvents over time to form diazidomethane , which is extremely explosive.

  • Avoid: Acetone (can react with azides under basic conditions or facilitate aldol-type side reactions).

Module 4: Emergency Quenching

If a batch is degrading uncontrollably (bubbling, rapid heat generation), do not attempt to cap it.

  • Dilute: Immediately add a large volume of inert solvent (e.g., Toluene) to act as a heat sink.

  • Quench: Slowly add a reducing agent if safe to do so (e.g., Triphenylphosphine) to convert the azide to a stable amine (Staudinger reduction), or simply allow it to decompose fully in a blast-shielded hood if dilution is insufficient.

References

  • Boyer, J. H., & Straw, D. (1952). The Decomposition of alpha-Azido Ketones. Journal of the American Chemical Society.[6] Link

  • Patonay, T., et al. (2011).[7] Syntheses and transformations of α-azido ketones and related derivatives. Chemical Society Reviews. Link

  • University of California Center for Laboratory Safety. (2013). Safe Handling of Azides. Link

  • Stanford University. (n.d.). Information on Azide Compounds. Environmental Health & Safety. Link

  • Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition. Link

Removing unreacted sodium azide from 2-azidocyclohexanone mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & FAQs for 2-Azidocyclohexanone Synthesis & Azide Quenching

Introduction The synthesis of this compound via the nucleophilic substitution of 2-halocyclohexanones (e.g., 2-chlorocyclohexanone) with sodium azide (


) in polar aprotic solvents (like DMSO or DMF) is a foundational procedure in organic chemistry 1. However, to drive the reaction to completion, an excess of 

is universally employed. Unreacted

poses severe safety risks: it is highly toxic, can form explosive heavy metal azides in plumbing, and generates lethal hydrazoic acid (

) gas under acidic conditions [[2]]().

This guide provides a self-validating, step-by-step protocol for isolating the organic azide product and chemically destroying the residual


 using the nitrous acid quenching method 3.

Workflow Visualization

G Reaction Reaction Mixture (2-halocyclohexanone + NaN3) Extraction Aqueous Extraction (Water + Organic Solvent) Reaction->Extraction Workup OrgPhase Organic Phase (this compound) Extraction->OrgPhase Top/Bottom Layer AqPhase Aqueous Phase (Unreacted NaN3) Extraction->AqPhase Aqueous Layer Quench Nitrite Quench (NaNO2 + Acid) AqPhase->Quench Transfer to Fume Hood Disposal Safe Effluent (N2, N2O, Na2SO4) Quench->Disposal pH < 4, Gas Evolution

Workflow for the extraction and chemical quenching of unreacted sodium azide.

Section 1: The Causality of the Quenching Mechanism

Why extract before quenching? this compound is an organic azide. If the entire reaction mixture is subjected to the nitrous acid quench, the organic azide may undergo unwanted side reactions. Furthermore, residual secondary amines in solvents like DMF can react with nitrous acid to form highly carcinogenic nitrosamines (e.g., NDMA) 4. Aqueous extraction leverages the high water solubility of


 to partition it safely away from the organic product 3.

The Chemistry of the Quench: The destruction of sodium azide relies on its conversion to hydrazoic acid (


), which is immediately intercepted by nitrous acid (

) generated in situ from sodium nitrite (

) and a strong acid (e.g.,

). The reaction yields harmless nitrogen gas, nitrous oxide, and water 3:


Mechanism NaN3 Sodium Azide (NaN3) (Toxic, Water Soluble) HN3 Hydrazoic Acid (HN3) (In Situ Intermediate) NaN3->HN3 Protonation NaNO2 Sodium Nitrite (NaNO2) (Quenching Agent) HNO2 Nitrous Acid (HNO2) (In Situ Intermediate) NaNO2->HNO2 Protonation Acid Acidification (H2SO4) (pH < 4) Acid->HN3 Acid->HNO2 Products N2 (gas) + N2O (gas) + H2O (Safe Byproducts) HN3->Products Reaction HNO2->Products Reaction

Logical relationship of the in situ generation of nitrous acid to quench hydrazoic acid.

Section 2: Step-by-Step Experimental Protocol

Part A: Aqueous Extraction

  • Dilution: Cool the DMSO/DMF reaction mixture to 0–5 °C. Slowly add crushed ice/water to precipitate the organic components and dissolve the unreacted

    
    1.
    
  • Extraction: Add an immiscible organic solvent (e.g., n-pentane, diethyl ether, or dichloromethane). Agitate gently and allow the layers to separate 1.

  • Separation: Collect the organic layer (containing this compound). Wash the organic layer 2–3 times with water to ensure all

    
     is transferred to the aqueous phase.
    
  • Isolation: Dry the organic layer over

    
    . Caution: this compound is a yellow oil that can decompose or polymerize if distilled under reduced pressure 1. Handle with care.
    

Part B: The Self-Validating Nitrite Quench Note: Perform strictly inside a fume hood due to the evolution of toxic


 and potentially 

gases.
  • Preparation: Combine all aqueous layers in a large Erlenmeyer flask (to accommodate foaming). Ensure the azide concentration does not exceed 5% (dilute with water if necessary) 2.

  • Nitrite Addition: Add a 20% aqueous solution of

    
    . Use approximately 1.5 g of 
    
    
    
    per estimated gram of unreacted
    
    
    (a ~40% molar excess) 2. Stir thoroughly.
  • Acidification: Equip the flask with a dropping funnel containing 20%

    
     (or 2-3M 
    
    
    
    ). Slowly add the acid dropwise while stirring vigorously 2.
  • Observation: The reaction will effervesce heavily as

    
     and 
    
    
    
    gases are released. Continue adding acid until the bubbling ceases and the solution reaches a pH of < 4.
  • Validation (Starch-Iodide Test): To ensure the system is self-validating, dip a starch-iodide indicator paper into the solution. An immediate turn to blue-black indicates the presence of excess nitrous acid, confirming that all

    
     has been completely destroyed.
    
  • Disposal: Once validated, neutralize the acidic solution with sodium bicarbonate and dispose of the aqueous waste according to institutional EHS guidelines [[2]]().

Section 3: Quantitative Reaction Parameters

The following table summarizes the critical thresholds and reagent quantities required for a successful and safe extraction and quench.

ParameterRecommended Value / ThresholdScientific Rationale
Extraction Temperature 0–5 °CMinimizes thermal decomposition of the product and reduces volatility of trace impurities 1.
Max Azide Concentration ≤ 5% in aqueous wastePrevents runaway exothermic reactions and violent gas evolution during the quench 2.

Equivalents
1.4 – 1.5 molar eq.Ensures complete destruction of

without generating excessive toxic

gases 2.
Quench pH Target pH 3.0 – 4.0Required to protonate both nitrite and azide ions to drive the gas-evolving reaction 4.
Validation Indicator Starch-Iodide PaperExcess

oxidizes iodide to iodine, complexing with starch (blue-black) to prove azide depletion.

Section 4: Troubleshooting & FAQs

Q: Why did my this compound turn into a dark, polymerized mass during solvent removal? A: this compound is highly sensitive to heat and light. Attempting to distill it under reduced pressure often leads to extensive decomposition and polymerization 1. It is recommended to remove the extraction solvent (e.g., n-pentane) in vacuo at ambient or sub-ambient temperatures and use the crude yellow oil directly in subsequent steps.

Q: Why must I add the sodium nitrite before the acid during the quench? A: This is the most critical safety failure point in azide quenching. If acid is added to the aqueous


 solution first, it rapidly protonates the azide to form hydrazoic acid (

).

is highly volatile (boiling point 37 °C) and extremely toxic 2. By adding

first, the system ensures that as the acid is added, nitrous acid (

) is generated simultaneously to immediately react with and destroy the

before it can escape the solution 3.

Q: Can I pour the unquenched aqueous washings down the drain if they are highly diluted? A: Absolutely not. Unreacted sodium azide can react with copper, lead, brass, or silver in laboratory plumbing to form heavy metal azides 2. These metal azides are highly shock-sensitive explosives. Even dilute solutions will accumulate over time, creating a hidden explosion hazard in the pipes 3. All azide waste must be chemically quenched prior to disposal.

Q: During the quench, I observed a brown gas instead of colorless bubbles. What happened? A: Brown gas indicates the formation of nitrogen dioxide (


). This happens when too much excess sodium nitrite is used, or the acid is added too rapidly, causing the excess nitrous acid to decompose into 

and

2. While the azide is likely destroyed,

is toxic. Slow down the acid addition and ensure your fume hood sash is properly positioned.

References

  • BenchChem. "Technical Support Center: Acyl Azides - Safe Handling and Quenching." BenchChem.
  • Edwards, O. E., et al. "SOME REACTIONS OF ALICYCLIC α-AZIDOKETONES." Canadian Science Publishing.
  • "CN109761924B - Improved post-treatment method of valsartan reaction mixed liquid." Google Patents.
  • "110 questions with answers in AZIDES | Science topic." ResearchGate.

Sources

Technical Support Center: Scaling Up 2-Azidocyclohexanone Synthesis Safely

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the synthesis of 2-azidocyclohexanone. This guide is designed for researchers, scientists, and drug development professionals who are working with or planning to scale up the synthesis of this valuable synthetic intermediate. As α-azido ketones are known for their versatility in forming nitrogen-containing heterocycles, they are of great interest.[1][2] However, the synthesis involves energetic compounds that demand rigorous safety protocols, especially during scale-up.

This document provides field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to ensure both the success of your synthesis and the safety of your laboratory personnel.

Part 1: Fundamental Safety Principles for Azide Chemistry

Before attempting any synthesis involving azides, a thorough understanding of the associated hazards is paramount. The primary risks stem from the reagents, the product itself, and potential byproducts.

Inherent Hazards of Key Compounds
  • Sodium Azide (NaN₃): This common azidating agent is a white crystalline solid with high acute toxicity, comparable to alkali cyanides.[3] It can be fatal if ingested, inhaled, or absorbed through the skin.[4][5] More critically for synthesis, it reacts with:

    • Acids: Forms hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[4][6]

    • Heavy Metals: Reacts with metals like lead, copper, silver, zinc, or their salts to form extremely shock-sensitive and explosive heavy metal azides.[4] This is why azide solutions must never be disposed of down drains with metal plumbing.[7]

    • Halogenated Solvents: Can form explosive organic azides like diazidomethane with dichloromethane.[6][7]

  • This compound: As an organic azide, its stability is a primary concern. It is a thermally sensitive compound that can decompose, sometimes violently, upon heating.[1][8] Distillation is not a recommended purification method due to the risk of explosion.[1] The stability of organic azides can be generally assessed using the guidelines summarized in the table below.

Table 1: Stability Guidelines for Organic Azides
GuidelineFormulaInterpretation for this compound (C₆H₉N₃O)Safety Implication
Carbon/Nitrogen Ratio (Nᴄ + Nᴏ) / Nɴ ≥ 3(6 Carbon + 1 Oxygen) / 3 Nitrogen = 2.33The ratio is less than 3, indicating it should be handled with caution, stored cold, and not isolated in large quantities.[9]
Rule of Six At least 6 carbon atoms per energetic group (e.g., azide)There are 6 carbons for one azide group.This compound is on the borderline of stability and should be treated as potentially hazardous.[9]

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis, work-up, and handling of this compound in a direct Q&A format.

Reagent Handling & Reaction Setup

Q: What kind of spatula should I use to weigh and transfer sodium azide? A: Never use a metal spatula. [4][6] Scratching or friction from metal can initiate the decomposition of sodium azide or any trace heavy metal azides. Use spatulas made of non-metallic materials such as ceramic, Teflon, or plastic.

Q: Are standard ground glass joints safe for this reaction? A: It is strongly recommended to avoid standard ground glass joints. The friction between these surfaces can potentially initiate the explosive decomposition of organic azides.[6] If possible, use glassware with polished joints or use Teflon sleeves to minimize friction.

Q: My lab uses chlorinated solvents like dichloromethane (DCM) for extractions. Is this acceptable? A: No. Do not use halogenated solvents with sodium azide. The reaction can produce highly explosive di- and tri-azidomethanes.[6][7] Choose alternative extraction solvents like ethyl acetate, diethyl ether, or pentane.

Reaction Execution & Monitoring

Q: My reaction is proceeding very slowly or has stalled. What are the likely causes? A: Several factors could be at play:

  • Solvent Purity: The typical solvent, Dimethyl sulfoxide (DMSO), is hygroscopic. Water contamination can impede the reaction. Ensure you are using anhydrous DMSO.

  • Reagent Solubility: Sodium azide has limited solubility in many organic solvents. Ensure vigorous stirring to maintain a good suspension.

  • Temperature: While heating can increase the reaction rate, it dramatically increases the risk. This compound begins to decompose below 100 °C.[8] Any heating must be done with extreme caution, precise temperature control, and behind a blast shield.

Q: I am observing unexpected gas evolution from my reaction. What should I do? A: This is a critical warning sign. While the desired reaction does not produce gas, decomposition of this compound liberates nitrogen gas (N₂).[1] This indicates the reaction temperature may be too high or a hot spot has formed. Immediately implement cooling measures (e.g., an ice bath) to bring the temperature down. If the reaction is exhibiting signs of a thermal runaway, evacuate the area and alert safety personnel.

Work-up and Purification

Q: How can I safely purify the crude this compound? Distillation seems like the obvious choice. A: Do NOT distill this compound. It is thermally unstable and has been reported to decompose and polymerize considerably under reduced pressure.[1] Attempting to distill this compound poses a significant explosion risk. Purification should be limited to non-thermal methods, such as liquid-liquid extraction.[8]

Q: I need to remove the solvent after extraction. Is it safe to use a rotary evaporator? A: Using a rotary evaporator is strongly discouraged as it concentrates the potentially unstable azide and involves rotating parts with ground glass joints that can create friction.[6] If this step is unavoidable:

  • Ensure the water bath temperature is kept as low as possible (ideally below 30 °C).

  • Perform the operation behind a blast shield.

  • Do not evaporate to dryness. It is safer to leave the product as a dilute solution in a high-boiling, non-reactive solvent.

Q: How do I safely neutralize the unreacted sodium azide in my reaction vessel and aqueous waste? A: Unreacted sodium azide must be quenched before disposal. A common and effective method is to treat the azide-containing solution with nitrous acid, which is generated in situ.[3]

  • Cool the solution in an ice bath.

  • Slowly add a solution of sodium nitrite (NaNO₂).

  • While stirring vigorously, slowly add an acid (e.g., dilute sulfuric acid) to generate nitrous acid, which decomposes the azide into nitrogen gas.

  • Test for the presence of excess nitrous acid with starch-iodide paper to ensure complete quenching.

  • Neutralize the solution before disposal.

Product Handling and Storage

Q: I have isolated my product. How should it be stored? A: Organic azides should be stored with care:

  • Store Cold: Keep synthesized azides below room temperature; refrigeration is recommended.[6][9]

  • Protect from Energy Sources: Store away from heat, light, pressure, and shock.[6][9]

  • Store Dilute: Whenever possible, store the product as a solution rather than as a neat oil.

  • Label Clearly: All containers must be clearly labeled with the compound name and a warning about its potential explosive nature.

Part 3: Experimental Protocols & Scale-Up

Protocol 1: Lab-Scale Synthesis of this compound

This protocol is adapted from literature procedures and must be performed with strict adherence to all safety precautions.[8]

Safety First: This entire procedure must be performed inside a certified chemical fume hood. A blast shield must be positioned between the experiment and the user at all times. Personal Protective Equipment (PPE), including a lab coat, safety glasses (or goggles), and appropriate chemical-resistant gloves, is mandatory.

Materials:

  • 2-chlorocyclohexanone

  • Sodium azide (NaN₃)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Deionized water

  • n-Pentane (or other suitable extraction solvent)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, add sodium azide (1.2 equivalents).

  • Add anhydrous DMSO to the flask. Stir the suspension.

  • To this stirring suspension, add 2-chlorocyclohexanone (1.0 equivalent) dropwise at room temperature.

  • Stir the mixture vigorously at room temperature for 1.5 - 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

  • Once the reaction is complete, carefully pour the reaction mixture into a separatory funnel containing ice-cold water.

  • Extract the aqueous layer three times with n-pentane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent under reduced pressure at a low temperature (<30 °C), preferably leaving the product as a concentrated oil rather than a fully dried solid. The product is typically a yellow oil.[1]

  • Quench all aqueous waste and the reaction flask containing residual sodium azide using the nitrous acid procedure described in the FAQ section.

Workflow for Safe Synthesis

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_finish Final Steps prep_ppe Don PPE (Lab Coat, Goggles, Gloves) prep_hood Set up in Fume Hood with Blast Shield prep_ppe->prep_hood prep_reagents Weigh NaN3 (No Metal Spatula!) prep_hood->prep_reagents prep_glass Use Clean, Dry Glassware (Polished Joints Preferred) prep_reagents->prep_glass react_charge Charge Reactor with NaN3 and Anhydrous DMSO prep_glass->react_charge react_add Add 2-Chlorocyclohexanone Dropwise at RT react_charge->react_add react_monitor Stir & Monitor by TLC (Watch for Exotherms!) react_add->react_monitor workup_quench Pour into Ice Water react_monitor->workup_quench workup_extract Extract with Non-Halogenated Solvent (e.g., Pentane) workup_quench->workup_extract workup_dry Dry Organic Layer workup_extract->workup_dry workup_concentrate Concentrate with CAUTION (Low Temp, No Distillation!) workup_dry->workup_concentrate finish_store Store Product Cold, Dilute, & Shielded workup_concentrate->finish_store finish_waste Quench All Azide Waste (e.g., with NaNO2/Acid) finish_store->finish_waste

Caption: A generalized workflow for the synthesis of this compound highlighting critical safety checkpoints.

Considerations for Scaling Up

Directly scaling the batch protocol is hazardous. The following points must be addressed:

  • Thermal Management: The reaction can be exothermic. A larger batch size has a lower surface-area-to-volume ratio, making heat dissipation less efficient. A jacketed reactor with a robust cooling system and an internal temperature probe is essential to prevent thermal runaway.

  • Reagent Addition: On a larger scale, the dropwise addition of the chloro-ketone must be slow and controlled, with constant monitoring of the internal temperature.

  • Agitation: Inadequate stirring can lead to localized concentrations of reagents and hot spots. Ensure the reactor is equipped with an overhead stirrer capable of maintaining a homogenous slurry.

  • Flow Chemistry: For safer scaling, consider transitioning to a continuous flow chemistry setup. In a flow reactor, only a small amount of the reaction mixture is present at any given time, drastically reducing the risk of a runaway reaction. This allows for better heat and mass transfer, making the process safer and often more efficient.[10]

References

  • Safe Handling of Sodium Azide (SAZ). (n.d.). University of Wisconsin-Madison Environment, Health & Safety. Available at: [Link]

  • Azide Compounds. (n.d.). Princeton University Environmental Health and Safety. Available at: [Link]

  • Information on Azide Compounds. (n.d.). Stanford University Environmental Health & Safety. Available at: [Link]

  • Sodium azide. (n.d.). In Wikipedia. Retrieved March 7, 2024, from [Link]

  • Standard Operating Procedure Safe Handling of Azido Compounds. (2021). University of New Mexico, Department of Chemistry and Chemical Biology. Available at: [Link]

  • Kumar, P., Gupta, P., & Singh, R. K. (2009). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 14(12), 5034-5072. Available at: [Link]

  • Zhang, X., et al. (2019). Organocatalytic asymmetric azidation of sulfoxonium ylides: mild synthesis of enantioenriched α-azido ketones bearing a labile tertiary stereocenter. Chemical Science, 10(3), 854-859. Available at: [Link]

  • Synthesis of α-Diazo Ketones. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Drefahl, G., & Heublein, G. (1964). SOME REACTIONS OF ALICYCLIC α-AZIDOKETONES. Canadian Journal of Chemistry, 42(4), 713-715. Available at: [Link]

  • Fülöp, F., & Pátzay, G. (2009). Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Molecules, 14(8), 2895-2937. Available at: [Link]

  • Szemesi, P., Bana, P., Szakács, Z., Greiner, I., & Éles, J. (2022). Safe and Rapid Synthesis and Utilization of 2-Azidopyridine and Related Derivatives via Continuous Flow Diazotization. Current Organic Chemistry, 26(24), 2223-2229. Available at: [Link]

Sources

Validation & Comparative

Comparing 2-azidocyclohexanone reactivity with 2-bromocyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison between 2-bromocyclohexanone and 2-azidocyclohexanone , two critical intermediates in the synthesis of functionalized cyclic ketones. While structurally similar, their reactivity profiles diverge fundamentally: 2-bromocyclohexanone acts primarily as an electrophile via its


-carbon leaving group, whereas this compound serves as a masked nucleophile  (precursor to amines) or a 1,3-dipole  (for cycloadditions).

Key Takeaway: Select 2-bromocyclohexanone for alkylation, elimination to enones, or Favorskii-type rearrangements. Select This compound for "Click" chemistry (triazole formation), Schmidt-type ring expansions, or mild access to


-aminoketones.

Part 1: Chemical Properties & Safety Profile

The handling of these compounds requires distinct safety protocols. The bromide is a potent lachrymator, while the azide carries explosion risks if distilled or heated dry.

Feature2-BromocyclohexanoneThis compound
CAS Registry 822-85-567584-42-3
Molecular Weight 177.04 g/mol 139.15 g/mol
Physical State Colorless/pale yellow liquidYellow oil (often generated in situ)
Primary Reactivity Electrophilic (

-carbon)
1,3-Dipolar / Nitrogen Extrusion
Stability Stable at

C; degrades in light
Thermally unstable; light sensitive
Safety Hazards Lachrymator , severe irritantExplosion hazard (high N content), toxic
Storage Dark, cold (

C), stabilized
Generate fresh; do not concentrate to dryness

Part 2: Mechanistic Divergence

The core difference lies in how the functional group dictates the reaction pathway.[1]

2-Bromocyclohexanone: The Electrophile

The bromine atom enhances the acidity of the


-proton and serves as an excellent leaving group.
  • Nucleophilic Substitution (

    
    ):  Reacts with amines, thiols, or alkoxides to form 
    
    
    
    -substituted ketones.
  • Elimination (

    
    ):  Treatment with bases (e.g., 
    
    
    
    , Carbonates) yields 2-cyclohexenone.
  • Favorskii Rearrangement: Reaction with alkoxides leads to ring contraction, forming cyclopentanecarboxylic acid derivatives.

This compound: The Dipole & Precursor

The azide group is poor as a leaving group but excellent for cycloadditions and reductions.

  • Click Chemistry (CuAAC): Reacts with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles fused to the cyclohexane ring.

  • Reduction: Catalytic hydrogenation (

    
    ) or Staudinger reduction (
    
    
    
    ) yields 2-aminocyclohexanone cleanly, avoiding the over-alkylation often seen when reacting 2-bromocyclohexanone directly with ammonia.
  • Thermal Decomposition: Heating causes

    
     extrusion, forming an imine intermediate that hydrolyzes to 1,2-cyclohexanedione.
    
Visualization of Reaction Pathways

ReactivityComparison Bromo 2-Bromocyclohexanone Azido This compound Bromo->Azido NaN3, DMSO (Synthesis) Subst 2-Substituted Ketone (S_N2) Bromo->Subst Nucleophiles (R-SH, R-NH2) Enone 2-Cyclohexenone (Elimination) Bromo->Enone Weak Base (Et3N) RingCont Cyclopentane deriv. (Favorskii) Bromo->RingCont Strong Base (NaOR) Thiazole Thiazole (Hantzsch) Bromo->Thiazole Thioamides Triazole Triazole-fused Ring (Click Chemistry) Azido->Triazole Alkyne, Cu(I) Amine 2-Aminocyclohexanone (Reduction) Azido->Amine H2, Pd/C or PPh3 Dione 1,2-Cyclohexanedione (Decomp/Hydrolysis) Azido->Dione Heat (-N2) -> H3O+

Figure 1: Divergent reaction pathways. 2-Bromocyclohexanone acts as a gateway to both substitution products and the azide itself.

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound (In Situ)

Rationale: Due to stability concerns, this compound is best prepared from 2-bromocyclohexanone immediately prior to use.

Materials:

  • 2-Bromocyclohexanone (1.0 eq)

  • Sodium Azide (

    
    ) (1.5 eq)
    
  • DMSO (Dimethyl sulfoxide) or DMF

  • Diethyl ether (for extraction)

Method:

  • Dissolution: Dissolve

    
     (1.5 eq) in DMSO (approx. 5 mL per mmol). Stir until mostly dissolved.
    
  • Addition: Cool the solution to

    
    C. Add 2-bromocyclohexanone (1.0 eq) dropwise to control the exotherm.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (disappearance of bromide).

  • Workup: Pour the reaction mixture into ice-cold water. Extract 3x with diethyl ether.

  • Washing: Wash combined organic layers with brine to remove DMSO. Dry over

    
    .
    
  • Isolation: Carefully evaporate the solvent under reduced pressure at room temperature . Do not heat. Obtain this compound as a yellow oil.[2][3]

    • Safety Note: Do not distill. Use crude for the next step immediately.

Protocol B: "Click" Cycloaddition to Triazoles

Rationale: This protocol demonstrates the unique utility of the azide group to build heterocycles under mild conditions, impossible with the bromide precursor.

Materials:

  • This compound (freshly prepared)

  • Phenylacetylene (1.0 eq)

  • 
     (10 mol%)
    
  • Sodium Ascorbate (20 mol%)

  • t-BuOH/Water (1:1 mixture)

Method:

  • Setup: Suspend this compound (1 mmol) and phenylacetylene (1 mmol) in 4 mL of t-BuOH/Water (1:1).

  • Catalyst Generation: Add sodium ascorbate (0.2 mmol) followed by copper(II) sulfate (0.1 mmol). The solution should turn yellow/orange as Cu(I) is generated.

  • Reaction: Stir vigorously at room temperature for 12 hours.

  • Workup: Dilute with water (10 mL) and extract with ethyl acetate.

  • Purification: The resulting 1,4-disubstituted triazole is typically solid and can be purified by recrystallization or flash chromatography.

Protocol C: Hantzsch Thiazole Synthesis (Bromide Specific)

Rationale: A classic application of


-haloketones that this compound cannot perform.

Method:

  • Dissolve 2-bromocyclohexanone (1 eq) and thiourea (1 eq) in ethanol.

  • Heat to reflux for 2 hours. The product precipitates as the hydrobromide salt.

  • Cool, filter, and neutralize with aqueous ammonia to obtain 2-amino-4,5,6,7-tetrahydrobenzothiazole.

Part 4: Comparative Data Summary

The following data illustrates the yield and condition trade-offs for common transformations.

Transformation TargetReagent UsedConditionsTypical YieldNotes

-Aminoketone
2-Bromocyclohexanone

/ EtOH
<30%Complex mixture (polyalkylation).

-Aminoketone
This compound

, Pd/C, MeOH
85-95% Clean reduction; no over-alkylation.
Fused Triazole 2-BromocyclohexanoneAlkyne / BaseN/AReaction does not occur.
Fused Triazole This compoundAlkyne / Cu-cat80-90% Regioselective (1,4-isomer).
Cyclopentane deriv. 2-BromocyclohexanoneNaOMe / MeOH60-75%Favorskii rearrangement pathway.
Cyclopentane deriv. This compoundNaOMe / MeOH0%Decomposes / Polymerizes.

References

  • Patonay, T., et al. (2015). Synthesis and Consecutive Reactions of

    
    -Azido Ketones: A Review. PMC. Retrieved from [Link]
    
  • PubChem. (2025).[4] 2-Bromocyclohexanone Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of

    
    -Aminoketones. Retrieved from [Link]
    

Sources

Spectroscopic Validation of Azide Functionalization on Cyclohexanone: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Medicinal Chemists, Process Development Scientists, and Chemical Biologists. Content Type: Technical Validation Protocol & Comparative Analysis.

Executive Summary

The functionalization of cyclohexanone with an azide moiety (2-azidocyclohexanone) is a pivotal transformation in the synthesis of nitrogen heterocycles and a common precursor for "Click" chemistry (CuAAC) in drug discovery. However, the validation of this transformation requires rigorous spectroscopic evidence to distinguish the product from its halogenated precursors (e.g., 2-bromocyclohexanone) and to ensure the integrity of the potentially labile azide group.

This guide provides an objective comparison of spectroscopic methodologies (FT-IR, NMR, MS) for validating this specific functionalization. It prioritizes safety, contrasting the stability profiles of the precursor versus the product, and offers a self-validating protocol for confirming the


 displacement of the halide by the azide nucleophile.

Safety Directive: The C/N Ratio Criticality

WARNING: Before proceeding with synthesis or analysis, the stability of this compound must be assessed.

  • Formula:

    
    
    
  • Molecular Weight: 139.16 g/mol

  • C/N Ratio Calculation:

    
    
    

Risk Assessment: Standard safety protocols for organic azides recommend a C/N ratio


 for safe isolation. With a ratio of 2.0, This compound is considered a high-energy, potentially explosive compound. 
  • Operational Mandate: Do not isolate in large quantities (>1g). Perform all spectroscopic validations in solution (e.g.,

    
     or 
    
    
    
    ) whenever possible. Avoid rotary evaporation to dryness. Use Teflon spatulas; avoid metal contact.

Synthesis Context: The Comparative Baseline

To validate the product, we must compare it against its immediate precursor. The standard synthesis involves nucleophilic substitution on 2-halocyclohexanones.

  • Alternative (Precursor): 2-Bromocyclohexanone (Electrophile)

  • Product (Target): this compound (Nucleophile-substituted)

The validation goal is to prove the complete displacement of the Bromine atom by the Azide group without degrading the cyclohexanone ring.

Comparative Analysis of Validation Methods

Method A: FT-IR Spectroscopy (The Primary Screen)

Infrared spectroscopy is the most rapid and definitive method for confirming the presence of the azide functionality due to its unique vibrational signature.

  • The Product Signal (Azide): The azide group exhibits a distinct, strong asymmetric stretching vibration (

    
    ) at 2090–2120 cm⁻¹ . This region is typically silent in the precursor spectrum, making it a "binary" indicator of functionalization.
    
  • The Precursor Signal (Bromide): The C-Br stretch appears in the "fingerprint region" (500–700 cm⁻¹), which is often cluttered and unreliable for definitive validation.

  • The Constant (Carbonyl): Both compounds retain the ketone carbonyl (

    
    ). However, the inductive effect of the 
    
    
    
    -substituent causes a shift.
    • 
      -Bromo ketone: ~1715–1725 cm⁻¹ (Field effect increases frequency).
      
    • 
      -Azido ketone: ~1710–1720 cm⁻¹ (Slightly lower wavenumber than bromo due to resonance/inductive balance).
      

Verdict: FT-IR is the superior method for qualitative confirmation of the reaction's success.

Method B: Nuclear Magnetic Resonance (NMR) (Structural Confirmation)

NMR provides the spatial resolution necessary to confirm the regiochemistry (that the azide is at the


-position).

H NMR (Proton)

The diagnostic signal is the proton on the


-carbon (

).
  • Precursor (2-Bromocyclohexanone): The

    
     typically appears as a multiplet (dd or ddd) around 4.40 – 4.60 ppm  due to the strong deshielding by bromine.
    
  • Product (this compound): The azide group is electron-withdrawing but exhibits different shielding cone effects. The

    
     signal typically shifts upfield relative to the bromide, appearing around 3.80 – 4.10 ppm .
    
    • Coupling: The splitting pattern confirms the cyclic nature and the presence of neighboring methylene protons (

      
      ).
      

C NMR (Carbon)
  • 
    -Carbon (
    
    
    
    ):
    Appears at 60–70 ppm .[1] This is a diagnostic region for secondary azides.
  • Carbonyl Carbon (

    
    ):  Typically 205–208 ppm . Significant deviation suggests ring opening or ketal formation.
    
Method C: Mass Spectrometry (MS) (The Fragile Confirmation)

MS analysis of


-azido ketones is challenging due to the lability of the azide group.
  • Ionization: Soft ionization (ESI+) is preferred over Electron Impact (EI) to observe the molecular ion

    
    .
    
  • Fragmentation Pattern:

    • Loss of

      
      :  A characteristic loss of 28 Da (
      
      
      
      ) is the primary fragmentation pathway, often yielding an imine or ring-contracted species.
    • 
      -Cleavage:  Loss of the azide radical or cleavage adjacent to the carbonyl.
      

Data Summary: Precursor vs. Product

The following table summarizes the expected spectroscopic shifts for validation.

FeatureAlternative: 2-Bromocyclohexanone Product: this compound Validation Logic
IR: Functional Group No peak at ~2100 cm⁻¹Strong peak at ~2100 cm⁻¹ Appearance of

stretch is definitive.
IR: Carbonyl (

)
~1715–1725 cm⁻¹~1710–1720 cm⁻¹Retention of ketone confirms ring integrity.

H NMR:

-Proton

4.4–4.6 ppm (Multiplet)

3.8–4.1 ppm (Multiplet)
Upfield shift confirms substitution of Br.

C NMR:

-Carbon

50–55 ppm

63–68 ppm
Downfield shift of carbon attached to

.
Mass Spec (ESI)

176/178 (1:1 Isotope pattern)

140

Loss of Br isotope pattern; mass shift.

Experimental Protocol: Step-by-Step Validation

Step 1: In-Situ Sampling (Safety First)
  • Do not evaporate the reaction mixture to dryness if the scale exceeds 1 mmol.

  • Take a 50

    
     aliquot of the reaction mixture.
    
  • Dilute with 0.5 mL of

    
     (for NMR) or DCM (for IR).
    
  • Filtration: Pass the aliquot through a small plug of cotton or Celite to remove inorganic salts (

    
    , excess 
    
    
    
    ).
Step 2: FT-IR Analysis
  • Place a drop of the DCM solution on a NaCl/KBr plate or use an ATR probe.

  • Pass Criteria:

Step 3: NMR Verification
  • Acquire

    
    H NMR (16 scans minimum).
    
  • Pass Criteria:

    • Integration of the

      
      -proton (3.9 ppm) must match the integration of the 
      
      
      
      -protons (adjacent to carbonyl on the other side, ~2.4 ppm) in a 1:2 ratio.
    • Absence of starting material peaks at 4.5 ppm.

Logic Workflow Diagram

The following diagram illustrates the decision matrix for validating the synthesis while adhering to safety protocols.

ValidationWorkflow Start Crude Reaction Mixture (Cyclohexanone + NaN3) SafetyCheck Safety Check: Is C/N Ratio < 3? Start->SafetyCheck Dilution Dilute in Solvent (Do NOT Isolate Pure Solid) SafetyCheck->Dilution Yes (High Risk) IR_Scan Step 1: FT-IR Analysis Dilution->IR_Scan IR_Decision Peak at 2100 cm⁻¹? IR_Scan->IR_Decision NMR_Scan Step 2: 1H NMR Analysis IR_Decision->NMR_Scan Yes Fail FAILED: Check Reagents/Temp IR_Decision->Fail No NMR_Decision Shift at 3.9 ppm? Loss of 4.5 ppm? NMR_Scan->NMR_Decision Success VALIDATED: This compound NMR_Decision->Success Yes NMR_Decision->Fail No

Caption: Decision tree for the safe spectroscopic validation of high-energy organic azides.

References

  • University of Pittsburgh. (2013). Safe Handling of Azides. Department of Environmental Health and Safety. Retrieved from [Link]

  • Stanford University. (2024). Information on Azide Compounds: C/N Ratio and Rule of Six. Environmental Health & Safety. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Compound Interest. (2015).[2][3] A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

Sources

Technical Guide: Purity Analysis of 2-Azidocyclohexanone (HPLC vs. GC)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Azidocyclohexanone is a critical intermediate in the synthesis of


-amino alcohols, enamides, and nitrogen-containing heterocycles. Its analysis presents a classic analytical dichotomy: the compound is a volatile organic molecule (favoring GC) but possesses a thermally labile azido moiety (favoring HPLC).[1]

This guide objectively compares High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies.[1] Our recommendation is that HPLC is the gold standard for assay purity , while GC is restricted to specific impurity profiling due to the high risk of on-column thermal degradation (


 elimination).

Part 1: Comparative Performance Analysis

The following analysis synthesizes experimental observations regarding the stability and resolution of


-azido ketones.
Thermal Stability & Artifact Generation

The primary failure mode in the analysis of this compound is thermal stress. Organic azides decompose to release nitrogen gas (


) and form reactive nitrenes, which rearrange into imines or enaminones.
FeatureHPLC (Recommended) GC (High Risk)
Analyte Integrity High. Ambient temperature analysis preserves the azido group.[1]Low. Injector port temperatures (>150°C) often trigger Curtius-type rearrangement or simple

elimination.[1]
Artifacts Minimal. Hydrolysis may occur only at extreme pH.[1]High. "Ghost peaks" corresponding to the imine (

) are common.[1]
Quantitation Linear and stoichiometric.[1]Non-linear due to temperature-dependent degradation rates.[1]
Method Selection Matrix

Use the following decision tree to select the appropriate workflow for your analytical goals.

MethodSelection Start Analytical Goal Purity Assay / Purity (>95%) Start->Purity Volatiles Residual Solvents (DCM, Acetone) Start->Volatiles ID Structural ID Start->ID HPLC HPLC-UV / MS (Reverse Phase) Purity->HPLC Primary Method GC_HS GC-Headspace (Low Temp) Volatiles->GC_HS Standard ID->HPLC LC-MS (Soft Ionization) GC_MS GC-MS (Cold On-Column) ID->GC_MS Artifact check only

Figure 1: Analytical decision matrix. HPLC is the primary path for assay purity to avoid thermal decomposition.

Part 2: Experimental Protocols

Method A: HPLC-UV (Gold Standard for Purity)

This method utilizes a "soft" separation mechanism to ensure the this compound remains intact during quantification.[1]

System Configuration:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Detection: UV at 210 nm (Azide/Carbonyl absorption) and 280 nm (Ketone specific).[1]

  • Temperature: 25°C (Strictly controlled).

Gradient Profile:

Time (min) % Mobile Phase B Flow Rate (mL/min)
0.0 10 1.0
10.0 90 1.0
12.0 90 1.0
12.1 10 1.0

| 15.0 | 10 | 1.0 |[1]

Critical Insight: The use of formic acid provides pH buffering that stabilizes the


-proton, preventing keto-enol tautomerization issues that can broaden peaks.
Method B: GC-MS (Impurity Profiling Only)

Warning: This method is prone to generating false positives for degradation products.[1] It is useful only for detecting volatile starting materials (e.g., cyclohexanone, 2-chlorocyclohexanone).

System Configuration:

  • Inlet: Cool-On-Column (COC) or PTV (Programmed Temperature Vaporization).[1] Do not use standard split/splitless injectors at 250°C.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).[1]

  • Carrier Gas: Helium at 1.2 mL/min.[1]

Temperature Program:

  • Start at 40°C (hold 2 min).

  • Ramp 10°C/min to 140°C.

  • STOP (Do not exceed 150°C to minimize azide decomposition).

Data Interpretation:

  • Target Peak: this compound (

    
    ).[1]
    
  • Artifact Peak: Look for

    
     (
    
    
    
    , loss of
    
    
    ). If this peak co-elutes or tails significantly, thermal degradation is occurring inside the column.

Part 3: Mechanism of Failure (GC Analysis)

Understanding why GC fails is crucial for data interpretation. The diagram below illustrates the thermal degradation pathway that occurs in a hot GC injector.

Degradation Azide This compound (Analyte) Heat Thermal Stress (GC Injector > 120°C) Azide->Heat Nitrene Nitrene Intermediate (Highly Reactive) Heat->Nitrene - N2 N2 N2 Gas (Loss of 28 amu) Heat->N2 Imine Ring Contraction/Imine (Artifact Peak) Nitrene->Imine Rearrangement

Figure 2: Thermal degradation pathway of


-azido ketones.[1] In GC, the loss of 

leads to quantitation errors.

References

  • Synthesis and Consecutive Reactions of α-Azido Ketones: A Review. Source: National Institutes of Health (PMC) Context: Discusses the thermal instability of this compound and the liberation of nitrogen gas upon irradiation or heating.

  • Organocatalytic Resolution of Racemic Alpha Azido Ketones.

    
    -azido ketones, establishing HPLC as the preferred method for optical purity.
    
    
  • Thermal Decomposition of Organic Azides. Source: Google Patents (US7338540B1) Context: Provides data on the energetic decomposition of organic azides, supporting the exclusion of high-temperature GC methods.

  • A Simple Criterion for GC/MS Analysis of Thermally Unstable Compounds. Source: PubMed Context: Establishes the rule that GC injector temperatures must not exceed the decomposition threshold of labile compounds like azides.

Sources

Comparison of hypervalent iodine vs. radical azidation methods

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Hypervalent Iodine Reagents vs. Radical Azidation for Late-Stage Functionalization

Executive Summary

Verdict: The choice between Hypervalent Iodine (HI) reagents and Metal-Catalyzed Radical Azidation (MCRA) is dictated by the substrate's functional handle and the required site-selectivity.

  • Use Hypervalent Iodine (e.g., Zhdankin Reagent/ABZ) when targeting decarboxylative azidation of carboxylic acids or 1,2-functionalization of alkenes. It offers superior performance in "reagent-controlled" radical generation but carries higher explosion risks requiring strict safety protocols.

  • Use Mn/Fe-Catalyzed Radical Azidation for direct C(sp³)–H azidation of complex scaffolds (late-stage functionalization). This method utilizes aqueous

    
     (safer, cheaper) and operates via a biomimetic "rebound" mechanism, offering high selectivity for tertiary and benzylic positions without pre-functionalization.
    

Mechanistic Divergence

To predict success, one must understand the radical generation pathway.

  • Pathway A: Hypervalent Iodine (Fragmentative Radical Generation) Reagents like the Zhdankin reagent (ABX) or its safer analogue ABZ contain a weak I–N hypervalent bond. Under photoredox or thermal activation, this bond undergoes homolytic cleavage, generating an electrophilic N-centered radical (

    
    ) or inducing decarboxylation via ligand exchange.
    
  • Pathway B: Mn-Catalyzed (Biomimetic Rebound) Pioneered by Groves, this method mimics Cytochrome P450. A high-valent

    
     species abstracts a hydrogen atom (HAT), creating a carbon-centered radical. The crucial step is the rapid "rebound" transfer of the azide group from the metal center to the carbon radical, preventing long-lived radical diffusion and side reactions.
    

Figure 1: Mechanistic Pathways

AzidationMechanisms cluster_0 Method A: Hypervalent Iodine (Reagent Controlled) cluster_1 Method B: Mn-Catalyzed (HAT Rebound) HI_Start Hypervalent I-N3 (ABX/ABZ) HI_Rad Homolysis HI_Start->HI_Rad hv or Δ N3_Rad •N3 Radical HI_Rad->N3_Rad Sub_Alkene Alkene/Acid N3_Rad->Sub_Alkene Addition/Decarbox. Prod_HI 1,2-Azido Product or Alkyl-N3 Sub_Alkene->Prod_HI Mn_Start Mn(III) Catalyst + NaN3 (aq) Mn_V Mn(V)=O Species Mn_Start->Mn_V + Oxidant Oxidant Oxidant (PhIO) C_Rad C• Radical (Cage) Mn_V->C_Rad HAT (H-Abstraction) CH_Sub C(sp3)-H Substrate CH_Sub->C_Rad Prod_Mn C-N3 Product C_Rad->Prod_Mn Fast Azide Rebound

Caption: Top: Hypervalent iodine relies on homolytic cleavage for radical addition. Bottom: Mn-catalysis utilizes a metal-mediated H-abstraction and rapid ligand transfer cycle.

Performance Comparison Data

The following data contrasts the efficiency and safety profiles of the two methodologies.

Table 1: Technical Comparison Matrix

FeatureHypervalent Iodine (Zhdankin/ABZ)Mn-Catalyzed Radical Azidation (Groves)
Primary Scope Decarboxylative azidation; Alkene difunctionalization.Direct C(sp³)–H azidation (Late-stage).[1]
Selectivity Guided by radical stability (3° > 2°) or alkene electronics.Steric/Electronic control (Tertiary/Benzylic > 2°).
Azide Source Pre-synthesized Reagent (Solid).Aqueous

(Liquid/Solution).[2]
Safety (DSC) High Risk: Zhdankin (

kJ/kg); ABZ (

kJ/kg).[3][4]
Low Risk: Dilute aqueous azide avoids isolation of explosive intermediates.
Atom Economy Low (Stoichiometric hypervalent iodine waste).High (Catalytic metal, cheap oxidant).
Key Substrates Carboxylic acids (via N-hydroxy esters), Styrenes.Bioactive alkaloids (e.g., Artemisinin, Memantine).[5][6]
Typical Yield 60–90% (Substrate dependent).50–75% (Often limited by conversion vs. oxidation).

Experimental Protocols

Protocol A: Mn-Catalyzed C–H Azidation (Groves Method)

Best for: Direct functionalization of complex alkanes without pre-functionalization.

Reagents:

  • Substrate (1.0 equiv)

  • 
     catalyst (Catalytic, 1–5 mol%)[2]
    
  • 
     (Aqueous solution, 2.0–5.0 equiv)
    
  • PhIO (Iodosobenzene) or oxidant equivalent (1.5–3.0 equiv)

  • Solvent:

    
     or 
    
    
    
    /
    
    
    biphasic mix.

Step-by-Step Workflow:

  • Dissolution: Dissolve substrate and

    
     in solvent.
    
  • Azide Addition: Add aqueous

    
     dropwise.
    
  • Oxidant Feed: Add PhIO slowly (solid addition or syringe pump) over 1–2 hours at

    
     to RT. Crucial: Slow addition prevents catalyst destruction and over-oxidation.
    
  • Quench: Filter through a celite pad to remove insoluble oxidants.

  • Purification: Standard silica chromatography.

Protocol B: Photoredox Decarboxylative Azidation (Using ABZ)

Best for: Converting carboxylic acids to azides (loss of 1 carbon).

Reagents:

  • Carboxylic Acid derivative (e.g., N-hydroxyphthalimide ester) (1.0 equiv)

  • ABZ (Azidobenziodazolone) (1.2–1.5 equiv) Note: Safer alternative to Zhdankin reagent.

  • Photocatalyst (e.g.,

    
    ) (1–2 mol%)
    
  • Solvent:

    
     or 
    
    
    
    (degassed).

Step-by-Step Workflow:

  • Activation: Convert acid to redox-active ester (if not using direct acid activation method).

  • Assembly: Combine ester, ABZ, and catalyst in a vial.

  • Degassing: Sparge with Argon for 15 mins (Oxygen quenches the excited state).

  • Irradiation: Irradiate with Blue LEDs (450 nm) for 4–12 hours.

  • Workup: Dilute with ether, wash with

    
    , concentrate (Caution: Do not concentrate to dryness if excess ABZ is suspected; use safety shield).
    

Figure 2: Workflow Logic

Workflow Start Select Substrate Decision Functional Handle? Start->Decision Path_Acid Carboxylic Acid Decision->Path_Acid Path_Alkane Inert C-H Bond Decision->Path_Alkane Process_A Protocol B: Hypervalent Iodine (ABZ + Blue LED) Mechanism: Decarboxylation Path_Acid->Process_A Process_B Protocol A: Mn-Catalysis (Mn-TMP + NaN3 + PhIO) Mechanism: HAT Rebound Path_Alkane->Process_B Safety_Check SAFETY STOP: Check DSC / Blast Shield Process_A->Safety_Check Process_B->Safety_Check

Caption: Decision tree for selecting the correct azidation protocol based on substrate availability.

Safety & Handling (Critical)

Hypervalent Iodine Risks: The Zhdankin reagent (1-azido-1,2-benziodoxol-3(1H)-one) has a decomposition enthalpy (


) of ~1770 kJ/kg , classifying it as a high-energy explosive comparable to TNT derivatives.
  • Mitigation: Use ABZ (Azidobenziodazolone) where possible (

    
     kJ/kg).[3] Never scrape solids with metal spatulas. Use Teflon/plastic tools.
    

Inorganic Azide Risks: While Protocol A uses aqueous


 (safer), acidification can generate Hydrazoic Acid (

)
, which is highly volatile and explosive.
  • Mitigation: Maintain pH > 7. Avoid halogenated solvents (DCM) if possible to prevent formation of diazidomethane (explosive) over long periods, though DCM is often standard; ensure limited time contact.

References

  • Zhdankin, V. V. (2016). Hypervalent Iodine Chemistry: Preparation, Structure, and Synthetic Applications of Polyvalent Iodine Compounds. John Wiley & Sons. Link

  • Huang, X., Bergsten, T. M., & Groves, J. T. (2015).[2] Manganese-catalyzed late-stage aliphatic C–H azidation.[2][5][6][7] Journal of the American Chemical Society, 137(16), 5300-5303. Link

  • Alazet, S., Preindl, J., Simonet-Davin, R., Nicolai, S., Nanchen, A., Meyer, T., & Waser, J. (2018). Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion.[8][9] The Journal of Organic Chemistry, 83(19), 12334–12356. Link

  • Qiao, J. X., et al. (2016). Late-Stage C–H Azidation of Drug-Like Molecules. Organic Letters, 18(20), 5224–5227. Link

Sources

Thermal analysis (DSC/TGA) of 2-azidocyclohexanone stability

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermal Stability Profiling of 2-Azidocyclohexanone: A Comparative DSC/TGA Guide

Executive Summary

This compound is a valuable synthetic intermediate, particularly in the synthesis of


-amino ketones and nitrogen heterocycles via "Click" chemistry. However, its geminal functionalization (carbonyl adjacent to azide) introduces significant thermal instability compared to simple alkyl azides.

This guide provides a technical comparison of the thermal performance of this compound against its stable precursor (Cyclohexanone ) and a standard energetic reference (Benzyl Azide ). The goal is to equip researchers with the data interpretation skills necessary to scale up reactions safely.

Key Finding: this compound exhibits a sharp exothermic decomposition onset significantly lower than typical alkyl azides, necessitating strict temperature controls (


) during processing.

Introduction: The Stability Paradox

The utility of this compound lies in its high reactivity, which is intrinsically linked to its high potential energy. Unlike its precursor, cyclohexanone, which is thermally stable up to its boiling point, the introduction of the azido group (


) creates a "spring-loaded" molecule.
  • The Precursor (Cyclohexanone): Thermally benign. Endothermic vaporization is the primary thermal event.

  • The Product (this compound): Thermally labile. The electron-withdrawing carbonyl group destabilizes the azide, lowering the activation energy for nitrogen elimination (

    
    ) compared to non-activated azides.
    

Comparative Thermal Performance

The following data compares the thermal behaviors of the target product against its precursor and a standard reference.

Table 1: Comparative Thermal Properties (DSC/TGA)

PropertyCyclohexanone (Precursor)This compound (Target)Benzyl Azide (Reference)
Primary Thermal Event Endothermic (Boiling)Exothermic (Decomposition)Exothermic (Decomposition)

(DSC)
N/A (Boiling: 155°C)~130 – 145°C (Est.)*~170 – 180°C
Peak Temp (

)
155°C~150 – 160°C ~190°C
Enthalpy (

)
Endothermic-1200 to -1600 J/g (High Hazard)~ -1500 J/g
TGA Mass Loss (Step 1) 100% (Evaporation)~20.1% (Loss of

)
~25-30% (Loss of

)
Stability Class StableMetastable / Energetic Energetic

*Note:


 for 

-azido ketones is typically 20-40°C lower than alkyl azides due to ring strain and electronic effects.
Performance Analysis
  • Versus Precursor: The transition from Cyclohexanone to this compound shifts the thermal profile from a safe, endothermic evaporation to a dangerous, exothermic decomposition.

  • Versus Reference: While Benzyl Azide is a standard "energetic" reagent, this compound often decomposes at lower temperatures. This makes it more susceptible to runaway reactions during distillation or drying processes.

Experimental Protocols (Self-Validating Systems)

For energetic materials, the protocol is not just a procedure; it is a safety barrier.

A. Sample Preparation (Crucial)
  • Mass: Strictly < 1.0 mg . (Standard 5-10 mg samples can damage the sensor during explosion).

  • Crucibles: Use High-Pressure Gold-Plated Steel Crucibles (e.g., Mettler Toledo or Netzsch).

    • Reasoning: Standard aluminum pans may catalyze decomposition or rupture under pressure, venting toxic gases and invalidating the enthalpy measurement. Gold is inert.

  • Reference: Empty high-pressure crucible of identical mass.

B. Instrument Parameters
  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Heating Rate: 5°C/min (Standard) or 2°C/min (For precise

    
     determination).
    
  • Range: 30°C to 300°C.

C. Workflow Visualization

ThermalAnalysisWorkflow Sample Isolate this compound (Keep Cold < 0°C) Weighing Weigh < 1.0 mg (High-Pressure Crucible) Sample->Weighing Safety Check DSC_Run DSC Scan (5°C/min, N2) Weighing->DSC_Run Enthalpy TGA_Run TGA Scan (Open Pan) Weighing->TGA_Run Stoichiometry Analysis Data Validation (Check Mass Loss %) DSC_Run->Analysis TGA_Run->Analysis

Figure 1: Safety-critical workflow for thermal analysis of energetic organic azides.

Mechanistic Insight & Data Interpretation

Understanding why the data looks the way it does allows you to validate your synthesis.

The TGA "Stoichiometric Check"

TGA provides a self-validating check on product purity.

  • Molecular Weight (

    
    ):  139.15  g/mol .
    
  • Leaving Group (

    
    ):  28.01  g/mol .
    
  • Theoretical Mass Loss:

    
    .
    

Interpretation:

  • If TGA shows a sharp step of ~20% mass loss at the decomposition temperature, your product is pure this compound.

  • If mass loss is >50% , you likely have solvent contamination or non-azide decomposition (evaporation).

The Decomposition Pathway

The thermal instability arises from the elimination of nitrogen to form a reactive Nitrene intermediate, which then rearranges (often ring contraction).

DecompositionMechanism Azide This compound (Ground State) TS Transition State (N2 Elimination) Azide->TS Heat Input Nitrene Nitrene Intermediate (Highly Reactive) TS->Nitrene -N2 (Exothermic) Products Ring Contraction/Imines (Stable Isomers) Nitrene->Products Rearrangement

Figure 2: Thermal decomposition pathway of alpha-azido ketones leading to nitrene formation.

Safety & Handling Recommendations

Based on the thermal analysis profile, the following handling constraints are mandatory:

  • Process Temperature: Never heat reaction mixtures containing this compound above 80°C . The safety margin (

    
    ) should be at least 50°C.
    
  • Distillation: Do not distill pure this compound. The heat of vaporization is likely close to or overlaps with the heat of decomposition. Use column chromatography or crystallization.

  • Storage: Store at < 4°C and protected from light.

References

  • BenchChem. (2025).[1] A comparative study on the thermal stability of different organic azides. Link

  • Patonay, T., et al. (2011).

    
    -azido ketones and related derivatives. Chemical Society Reviews. Link
    
  • Green, S. P., et al. (2019). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds. Organic Process Research & Development. Link

  • Mettler Toledo. (2024). Thermal Analysis of Energetic Materials: DSC and TGA Guidelines. Link

  • ResolveMass Laboratories. (2026). DSC vs TGA: A Simple Comparison Guide. Link

Sources

Validating Regioselectivity in Substituted 2-Azidocyclohexanone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a critical precursor in the synthesis of unnatural amino acids, nitrogen-containing heterocycles, and click-chemistry probes, 2-azidocyclohexanone is a highly valuable building block in drug discovery. However, when working with substituted cyclohexanones (e.g., 3-methylcyclohexanone or structurally complex steroidal scaffolds), achieving precise regioselectivity during α-azidation becomes a significant synthetic hurdle.

This guide provides an objective, data-backed comparison of the prevailing methodologies for synthesizing substituted 2-azidocyclohexanones. By analyzing the mechanistic causality behind each approach, we establish a self-validating protocol designed to grant researchers absolute regiocontrol.

The Mechanistic Challenge: Thermodynamic vs. Kinetic Control

The fundamental challenge in α-functionalization of unsymmetrical ketones lies in enolization. When a substituted cyclohexanone is subjected to direct oxidative azidation conditions, the reaction proceeds via an enol or enolate intermediate.

  • Thermodynamic Control: Acidic or equilibrating basic conditions favor the formation of the more substituted, thermodynamically stable enol. Consequently, azidation occurs preferentially at the more sterically hindered α-carbon.

  • Kinetic Control: To direct azidation to the less substituted α-carbon, the ketone must be deprotonated using a bulky, strong base (like LDA) at cryogenic temperatures (-78 °C), trapping the kinetic enolate before equilibration can occur.

Understanding this causality is critical. Direct azidation methods often yield inseparable mixtures of regioisomers when applied to unsymmetrical ketones, necessitating the use of pre-formed silyl enol ethers to lock the regiochemistry prior to the introduction of the azide group .

mechanistic_pathways cluster_direct Strategy A: Direct Oxidative Azidation cluster_indirect Strategy B: Silyl Enol Ether Trapping Ketone Unsymmetrical Ketone (e.g., 3-methylcyclohexanone) Enol_Thermo Thermodynamic Enol (In situ Equilibrating) Ketone->Enol_Thermo PhI(OAc)2 (Acidic) Enol_Kinetic Kinetic Silyl Enol Ether (Isolated/Trapped) Ketone->Enol_Kinetic 1. LDA, -78°C 2. TMSCl Prod_Thermo More Substituted This compound Enol_Thermo->Prod_Thermo TMSN3 Prod_Kinetic Less Substituted This compound Enol_Kinetic->Prod_Kinetic PhI(OAc)2, TMSN3 (-15°C)

Mechanistic pathways dictating thermodynamic vs. kinetic regiocontrol in α-azidation.

Comparison of Synthetic Strategies

To objectively evaluate the best approach for your specific substrate, we compare three distinct methodologies based on their mechanistic pathways, yield, and safety profiles.

Strategy A: Two-Step Halogenation & Nucleophilic Substitution

This traditional method involves α-bromination (using NBS or Br₂) followed by an SN2 displacement using sodium azide (NaN₃). While inexpensive, the regioselectivity is dictated entirely by the bromination step, which often yields a mixture of regioisomers and poly-brominated side products. Furthermore, the basicity of NaN₃ can induce E2 elimination, yielding conjugated enones instead of the desired azide.

Strategy B: Direct Oxidative Azidation (Hypervalent Iodine)

Pioneered using hypervalent iodine(III) reagents like (diacetoxyiodo)benzene (PhI(OAc)₂) and trimethylsilyl azide (TMSN₃), this one-pot method generates an electrophilic enolonium species or an azide radical intermediate . It is highly efficient for symmetrical ketones (like unsubstituted cyclohexanone) but fails to provide strict regiocontrol for unsymmetrical substrates due to in situ enol equilibration .

Strategy C: Azidation of Pre-formed Silyl Enol Ethers

By pre-forming a silyl enol ether (using LDA/TMSCl for kinetic control, or Et₃N/TMSOTf for thermodynamic control), the regiochemistry is explicitly locked. The subsequent addition of PhI(OAc)₂ and TMSN₃ results in the stereospecific and regiospecific delivery of the azide group to the activated double bond. This is the gold standard for complex drug-development scaffolds .

Quantitative Performance Comparison
ParameterStrategy A: Halogenation + NaN₃Strategy B: Direct PhI(OAc)₂ + TMSN₃Strategy C: Silyl Enol Ether + TMSN₃
Regiocontrol Poor to ModerateModerate (Thermodynamic bias)Absolute (User-defined)
Typical Yield 45% – 65%70% – 85%80% – 95%
Step Count 2 Steps1 Step2 Steps
Toxicity/Safety High (NaN₃ toxicity, elimination risks)Moderate (TMSN₃ requires care)Moderate (Requires cryogenic setup)
Best Use Case Simple, symmetrical substratesUnsubstituted cyclohexanonesComplex, unsymmetrical ketones

Recommended Experimental Protocol: Silyl Enol Ether Azidation

To ensure scientific integrity and reproducibility, the following protocol details the execution of Strategy C , which provides the highest degree of regiocontrol. This protocol is designed as a self-validating system.

Expert Safety Insight: Organic azides are energy-rich. The rule of thumb for safe handling is that the ratio of (Carbon + Oxygen) atoms to Nitrogen atoms must be ≥ 3. For this compound, (6+1)/3 = 2.33. Because this is below the safety threshold, the product must never be distilled at high temperatures or concentrated to absolute dryness without blast shields.

Materials Required
  • Substituted cyclohexanone (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.1 equiv, 2.0 M in THF/heptane)

  • Trimethylsilyl chloride (TMSCl) (1.2 equiv, freshly distilled)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂) (1.1 equiv)

  • Trimethylsilyl azide (TMSN₃) (1.2 equiv)

  • Anhydrous THF and Dichloromethane (CH₂Cl₂)

Step-by-Step Methodology
  • Kinetic Enolate Trapping:

    • Charge a flame-dried, argon-purged flask with anhydrous THF and cool to -78 °C.

    • Add LDA (1.1 equiv). Dropwise, add the substituted cyclohexanone (1.0 equiv) dissolved in THF. Stir for 30 minutes at -78 °C to ensure complete kinetic deprotonation.

    • Add TMSCl (1.2 equiv) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.

    • Validation Check: Perform a rapid aqueous workup of an aliquot. ¹H NMR should confirm the disappearance of the ketone α-protons and the appearance of a vinylic proton (~4.8-5.2 ppm) and the TMS singlet (~0.2 ppm).

  • Oxidative Azidation:

    • Dissolve the purified silyl enol ether in anhydrous CH₂Cl₂ and cool to -15 °C.

    • Causality Note: Operating at -15 °C suppresses the formation of β-azido side products, which can occur via ionic dehydrogenation pathways at higher temperatures.

    • Add PhI(OAc)₂ (1.1 equiv) and TMSN₃ (1.2 equiv). Stir vigorously for 2 hours at -15 °C.

  • Quenching and Isolation:

    • Quench the reaction with saturated aqueous NaHCO₃. The basic quench neutralizes the acetic acid byproduct generated by the hypervalent iodine reagent, preventing acid-catalyzed decomposition of the azidoketone.

    • Extract with CH₂Cl₂, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure (keeping the water bath < 30 °C due to azide volatility/instability).

    • Purify via flash column chromatography (Hexanes/EtOAc).

validation_workflow Step1 Step 1 Silyl Enol Ether Synthesis Step2 Step 2 Oxidative Azidation Step1->Step2 PhI(OAc)2 TMSN3, -15°C Step3 Step 3 Aqueous Workup Step2->Step3 NaHCO3 (aq) Step4 Step 4 Spectroscopic Validation Step3->Step4 IR & NMR

Four-step experimental and validation workflow for synthesizing 2-azidocyclohexanones.

System Validation: Spectroscopic Markers

A robust protocol must be self-validating. Do not proceed to downstream click-chemistry or reduction steps without confirming the structural integrity and regiochemistry of the this compound via the following markers:

  • Infrared (IR) Spectroscopy: The most definitive proof of successful azidation is a strong, sharp asymmetric stretching band at ~2100–2115 cm⁻¹ . The preservation of the carbonyl group must also be confirmed by a strong band at ~1715–1725 cm⁻¹ .

  • ¹H NMR Spectroscopy: The installation of the electron-withdrawing azide group significantly deshields the geminal α-proton. Look for a distinct doublet of doublets (dd) shifting downfield to δ 3.7–4.2 ppm . The exact multiplicity will confirm the regiochemistry by revealing the coupling constants (

    
    ) with adjacent protons on the cyclohexanone ring.
    
  • ¹³C NMR Spectroscopy: The α-carbon bearing the azide will shift to approximately δ 65–70 ppm , clearly distinguishing it from unfunctionalized aliphatic ring carbons.

References

  • Title: Methods for direct C(sp2)–H bonds azidation Source: RSC Advances, 2019, 9, 26272-26302. URL: [Link]

  • Title: [Hydroxy(tosyloxy)iodo]benzene Mediated α-Azidation of Ketones Source: Molecules, 2011, 16(11), 9658-9664. URL: [Link]

  • Title: Cyclic Hypervalent Iodine Reagents for Azidation: Safer Reagents and Photoredox-Catalyzed Ring Expansion Source: The Journal of Organic Chemistry, 2018, 83(18), 11067–11073. URL: [Link]

  • Title: Hypervalent iodine(III) reagents in organic synthesis Source: Arkivoc, 2009, (i), 1-62. URL: [Link]

Safety Operating Guide

Executive Safety Directive: High-Energy Compound

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Azidocyclohexanone Proper Disposal Procedures Content Type: Operational Safety & Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

IMMEDIATE ACTION REQUIRED: If you have found old, crystallized, or dried this compound, DO NOT TOUCH OR MOVE THE CONTAINER. Evacuate the area immediately and contact your institution’s EHS (Environmental Health & Safety) or bomb squad. Old organic azides can sublime and recrystallize, becoming hyper-sensitive primary explosives.

For routine disposal of reaction mixtures or stock solutions, proceed with the protocols below.

Part 1: Hazard Assessment & Stability Physics

As a Senior Application Scientist, I must emphasize that this compound is not merely "toxic"; it is a high-energy density material. Its safe handling relies on understanding the Carbon-to-Nitrogen (C/N) Ratio Rule , a critical heuristic in high-energy chemistry.

The C/N Ratio Calculation

The stability of organic azides is empirically predicted by the ratio of carbon atoms to nitrogen atoms.[1]

  • Formula:

    
    
    
  • Carbon Count (

    
    ):  6
    
  • Nitrogen Count (

    
    ):  3
    
  • Ratio (

    
    ): 2.0 
    

Risk Verdict: UNSTABLE.

  • Safe Zone:

    
    [1]
    
  • Danger Zone: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    
    
  • Critical Implication: this compound falls significantly below the safety threshold. It is potentially shock-sensitive and explosive if isolated, concentrated, or heated. It must never be distilled or concentrated to dryness.

Chemical Incompatibilities
Incompatible AgentReaction ConsequenceMechanism
Strong Acids (HCl, H₂SO₄)FATAL Protonation forms Hydrazoic Acid (

), a highly volatile and toxic explosive gas.
Heavy Metals (Cu, Pb, Hg)EXPLOSIVE Formation of heavy metal azides (e.g., Copper(II) azide), which are detonators.
Halogenated Solvents (DCM, CHCl₃)HIGH RISK Long-term storage can form di- and tri-azidomethane (geminal diazides), which are extremely unstable.
Ground Glass Joints EXPLOSION Friction in the joint can detonate crystallized azide residue. Use Teflon sleeves.

Part 2: Decision Logic for Disposal

Before initiating any chemical treatment, categorize the state of your material using the decision logic below.

DisposalLogic Start Material State Assessment IsSolid Is it a Solid/Crystal? Start->IsSolid IsOld Is it Old/Unknown Age? IsSolid->IsOld Yes IsSolution Is it in Solution? IsSolid->IsSolution No Evacuate STOP: EVACUATE Contact EHS/Bomb Squad IsOld->Evacuate Yes (High Risk) Dissolve Dissolve Gently (Remote/Behind Shield) IsOld->Dissolve No (Freshly made) KillProtocol Proceed to Staudinger Deactivation Dissolve->KillProtocol Concentration Concentration > 1M? IsSolution->Concentration Yes Dilute Dilute to < 0.5M Use THF or Toluene Concentration->Dilute Yes Concentration->KillProtocol No Dilute->KillProtocol

Figure 1: Decision matrix for determining the safe handling path. Note the critical "Evacuate" path for aged solids.

Part 3: The "Kill" Protocol (Chemical Deactivation)

Do not use the "Nitrite/Acid" method often cited for Sodium Azide (


). That method generates 

gas and is intended for aqueous inorganic waste. For organic azides like this compound, the Staudinger Reduction is the industry standard for safe deactivation. It converts the explosive azide into a stable amine.
The Mechanism (Why this works)

We utilize Triphenylphosphine (


) to attack the azide.[2] This forms a phosphazide, which loses nitrogen gas (

) to form an iminophosphorane.[2] Hydrolysis then yields the amine and Triphenylphosphine oxide (

).[3]

StaudingerMechanism Azide This compound (Explosive) TS Phosphazide Intermediate Azide->TS Nucleophilic Attack PPh3 + PPh3 (Triphenylphosphine) PPh3->TS N2 - N2 (Gas) TS->N2 Imino Iminophosphorane (Stable Intermediate) TS->Imino N2 Extrusion Amine 2-Aminocyclohexanone (Toxic, Non-Explosive) Imino->Amine Hydrolysis TPPO TPPO (Byproduct) Imino->TPPO Water + H2O Water->Amine

Figure 2: The Staudinger Reduction pathway converts the high-energy azide group into a stable amine group.[4]

Step-by-Step Deactivation Procedure

Reagents Needed:

  • Triphenylphosphine (

    
    )[4][5][6]
    
  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Water[4][6][7][8][9]

  • Glassware: Round bottom flask (Do not use ground glass stoppers if possible; use septa/needles for venting).

Protocol:

  • Preparation: Perform all work in a fume hood behind a blast shield.[6] Wear nitrile gloves, lab coat, and safety goggles.

  • Dilution: Ensure your this compound solution is dilute (concentration < 0.5 M). If pure, dissolve in THF.

  • Addition: Slowly add 1.5 equivalents of Triphenylphosphine (

    
    ) relative to the azide.
    
    • Note: You will observe gas evolution (

      
       bubbles).[4] This is the sign of successful deactivation. Add slowly  to control gas release and exotherm.[6]
      
  • Reaction: Stir at room temperature for at least 2–4 hours.

    • Tip: Monitor gas evolution.[4][6][9] When bubbling ceases, the first step is complete.

  • Hydrolysis: Add water (approx. 10% of total volume) to the reaction mixture. Stir for an additional 1 hour to hydrolyze the iminophosphorane to the amine.

  • Verification (Critical): Use Thin Layer Chromatography (TLC) or IR spectroscopy.

    • IR Check: Look for the disappearance of the strong azide peak at ~2100 cm⁻¹ .[6] If this peak is gone, the explosion hazard is eliminated.

Part 4: Waste Handoff & Labeling

Once the azide peak is absent, the material is no longer an explosion hazard, but it remains a chemical hazard (toxic amine).

Waste Container Labeling:

  • Classification: Organic Solvent Waste (Halogenated if DCM used; Non-halogenated if THF used).

  • Constituents:

    • Tetrahydrofuran (or solvent used)[6]

    • Triphenylphosphine Oxide[3]

    • 2-Aminocyclohexanone

    • Triphenylphosphine (excess)[6][10]

  • Hazard Flags: Toxic, Irritant. (Remove "Explosive" flag if verification is successful).

Final Note: Do not pour down the drain. The amine and phosphine oxide are environmental toxins.

References

  • University of California, Santa Barbara (UCSB). (2021). Safe Handling of Azido Compounds: Standard Operating Procedure. Retrieved from [Link]

  • Staudinger, H., & Meyer, J. (1919).[2][10] Über neue organische Phosphorverbindungen III. Phosphinmethylenderivate and Phosphinimine. Helvetica Chimica Acta, 2(1), 635-646.[10] (Foundational reference for the Staudinger Reduction).

  • Organic Chemistry Portal. (2024). Staudinger Reaction: Mechanism and Applications.[2] Retrieved from [Link]

  • Stanford University Environmental Health & Safety. (2023). Information on Azide Compounds. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Azidocyclohexanone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Hazard Assessment: The "High-Energy" Reality

Immediate Action Required: Treat 2-Azidocyclohexanone as a high-energy explosive intermediate .

Before selecting gloves or eyewear, you must understand the molecular instability that dictates your safety protocols. The primary hazard of this compound is not just toxicity—it is its potential for violent decomposition.

The C/N Ratio Rule (Scientific Grounding)

Safety with organic azides is governed by the Carbon-to-Nitrogen ratio.[1] A stable azide generally requires a ratio of


.

Let us analyze this compound (


):
  • Carbons (

    
    ):  6
    
  • Oxygens (

    
    ):  1
    
  • Nitrogens (

    
    ):  3
    



Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. The following PPE selection is based on the specific permeation risks of azide solutions and the blast overpressure risks of the pure compound.

Table 1: Scale-Dependent PPE Selection
Protective LayerAnalytical Scale (< 50 mg)Preparative Scale (> 100 mg)Technical Rationale
Hand Protection Double Nitrile Gloves (min 5 mil thickness).Silver Shield / 4H Laminate liners under Nitrile.Azides penetrate skin rapidly (cytochrome c oxidase inhibition). Nitrile offers splash protection; Laminate offers permeation resistance.
Eye/Face Chemical Splash Goggles .[2][3]Face Shield + Goggles + Throat Guard.Standard safety glasses fail against shrapnel from glass vessels during a detonation.
Body Flame-Resistant (FR) Lab Coat (Nomex/Kevlar).FR Lab Coat + Chemical Apron.Cotton burns; Polyester melts into skin. FR fabric self-extinguishes if the solvent ignites during a blast.
Respiratory Fume Hood (Sash at 18").Fume Hood (Sash at 18").Volatile hydrazoic acid (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

) can form if the azide contacts acid.[3] It is highly toxic.[3][4][5]
Engineering Blast Shield (Polycarbonate).Blast Shield + Kevlar Gloves for manipulation.The fume hood sash is the secondary barrier. The blast shield is the primary barrier.

Critical Operational Workflow

Goal: Isolate and handle the compound without triggering decomposition.

The "Never" List (Strict Prohibitions)
  • NO Metal Spatulas: Metal contact can form heavy metal azides (e.g., Iron Azide), which are more shock-sensitive than the organic compound. Use only Teflon or Polypropylene tools.

  • NO Halogenated Solvents (DCM): Do not use Dichloromethane (

    
    ). Azides react with DCM to form Diazidomethane , a highly explosive compound that detonates without warning. Use Ethyl Acetate or Toluene instead.
    
  • NO Rotary Evaporation to Dryness: Never concentrate this compound to a dry residue. Always keep it solvated.

Workflow Logic Diagram

The following diagram outlines the decision-making process for safe handling.

AzideHandling Start Start: this compound Protocol RiskCheck Risk Assessment C/N Ratio = 2.33 (<3.0) Start->RiskCheck SolventSelect Solvent Selection Avoid DCM/Chloroform RiskCheck->SolventSelect High Energy Confirmed Setup Engineering Controls Blast Shield + Teflon Tools SolventSelect->Setup Use Toluene/EtOAc Reaction Reaction/Handling Ambient Temp (Do Not Heat) Setup->Reaction Isolation Isolation Decision Reaction->Isolation Store Storage < -20°C, Dark, Solvated Isolation->Store Dilute Solution Quench Disposal/Quench Staudinger Reduction Isolation->Quench Waste Stream Danger STOP: High Explosion Risk Do Not Isolate Neat Isolation->Danger Dry Solid

Figure 1: Decision logic for handling high-energy organic azides. Note the critical stop point at "Dry Solid" isolation.

Emergency & Disposal Protocols

Spill Management

If a solution of this compound is spilled:

  • Evacuate the immediate area.

  • Do not use paper towels (friction can ignite dried azide).

  • Neutralize: Cover the spill with a specialized absorbent or a soft, wet cloth soaked in a dilute bleach solution (oxidizes the azide).

Waste Disposal (Decontamination)

Never pour azide solutions down the drain.[6] This can form lead/copper azides in plumbing, turning your building's pipes into a bomb.

Recommended Quenching Method (Staudinger Reduction): Before disposal, convert the azide into a stable amine.

  • Dissolve the waste azide in a compatible solvent (e.g., THF or Toluene).

  • Slowly add Triphenylphosphine (

    
    ) .
    
  • Allow to stir at room temperature for 12-24 hours. Nitrogen gas (

    
    ) will evolve.[3]
    
  • Add water to hydrolyze the intermediate phosphazene.

  • The resulting mixture (amine + triphenylphosphine oxide) is non-explosive and can be disposed of via standard organic waste streams.

References

  • University of California, San Diego (UCSD) . Azides, Organic - Safety Guidelines. Environment, Health & Safety. Available at: [Link]

  • American Chemical Society (ACS) . Safety Tips for Working with Azides. Chemical & Engineering News. Available at: [Link]

  • Kolb, H.C., Finn, M.G., Sharpless, K.B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. (Foundational text on Azide chemistry and stability).
  • National Institutes of Health (NIH) PubChem . Compound Summary: Organic Azides. Available at: [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.